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  • Product: Isopropyl 2-(3-oxo-2-piperazinyl)acetate
  • CAS: 1008493-30-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Isopropyl 2-(3-oxo-2-piperazinyl)acetate

The chemical entity Isopropyl 2-(3-oxo-2-piperazinyl)acetate (CAS 1008493-30-8) represents a specialized heterocyclic scaffold widely utilized in medicinal chemistry as a constrained pharmacophore.[1] This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

The chemical entity Isopropyl 2-(3-oxo-2-piperazinyl)acetate (CAS 1008493-30-8) represents a specialized heterocyclic scaffold widely utilized in medicinal chemistry as a constrained pharmacophore.[1] This guide provides a rigorous technical analysis of its properties, synthesis, and utility in drug development.

Executive Summary

Isopropyl 2-(3-oxo-2-piperazinyl)acetate is a chiral, heterocyclic building block featuring a piperazin-2-one core substituted at the C2 position with an isopropyl acetate side chain.[1] It serves as a critical intermediate in the synthesis of peptidomimetics, integrin antagonists, and other bioactive small molecules where a constrained amino acid mimic is required. Its unique structure combines a secondary amine (nucleophilic handle), a lactam (hydrogen bond donor/acceptor), and an ester (lipophilic, hydrolyzable group), offering versatile orthogonal reactivity.

Chemical Profile & Physicochemical Properties

Structural Identity

The molecule consists of a six-membered piperazine ring containing a lactam functionality (3-oxo).[1] The C2 position is a stereogenic center, bearing an acetic acid isopropyl ester moiety.

Property Data
Chemical Name Isopropyl 2-(3-oxo-2-piperazinyl)acetate
CAS Number 1008493-30-8
Molecular Formula C₉H₁₆N₂O₃
Molecular Weight 200.24 g/mol
Core Scaffold Piperazin-2-one (Ketopiperazine)
Chirality C2 Stereocenter (Typically racemic unless resolved)
H-Bond Donors 2 (Amine NH, Amide NH)
H-Bond Acceptors 3 (Amine N, Amide O, Ester O)
Predicted Physical Properties
  • Boiling Point : ~362.7 ± 27.0 °C (at 760 mmHg)[1]

  • Density : ~1.076 g/cm³[1]

  • pKa (Amine) : ~8.5–9.0 (Secondary amine)[1]

  • pKa (Amide) : ~15 (Lactam NH)[1]

  • Solubility : Soluble in DCM, Methanol, Ethyl Acetate, DMSO; sparingly soluble in non-polar alkanes.

Synthesis & Production Methodologies

The industrial synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate typically employs an Aza-Michael Addition-Cyclization sequence.[1] This route is favored for its atom economy and scalability.

The Itaconate Route (Dominant Pathway)

This method involves the reaction of Diisopropyl Itaconate with Ethylenediamine . The reaction proceeds via a Michael addition of the diamine to the conjugated double bond of the itaconate, followed by an intramolecular lactamization.

Mechanism:
  • Michael Addition : The nucleophilic amine attacks the

    
    -carbon of the itaconate double bond.[1][2]
    
  • Lactamization : The terminal primary amine of the intermediate attacks the

    
    -ester group, closing the piperazine ring and releasing isopropanol.
    

Synthesis Itaconate Diisopropyl Itaconate (Michael Acceptor) Intermediate Acyclic Amino-Diester Intermediate Itaconate->Intermediate Aza-Michael Addition (0-25°C) EDA Ethylenediamine (Nucleophile) EDA->Intermediate Product Isopropyl 2-(3-oxo-2-piperazinyl)acetate (Target Scaffold) Intermediate->Product Intramolecular Cyclization (-iPrOH)

Figure 1: Synthetic pathway via Diisopropyl Itaconate and Ethylenediamine.[1]

Experimental Protocol (Bench-Scale)
  • Reagents : Diisopropyl itaconate (1.0 eq), Ethylenediamine (1.05 eq), Ethanol (Solvent).[1]

  • Procedure :

    • Dissolve Diisopropyl itaconate in absolute ethanol at 0°C.

    • Add Ethylenediamine dropwise over 30 minutes to prevent polymerization or bis-addition.[1]

    • Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Workup : Concentrate in vacuo. The residue is typically purified via crystallization from EtOAc/Hexane or column chromatography (DCM/MeOH) to yield the product as a white to off-white solid/oil.[1]

Reactivity Profile & Derivatization

The scaffold offers three distinct points of diversity for library generation: the secondary amine (N4), the lactam nitrogen (N1), and the ester side chain.

Orthogonal Functionalization Strategy
  • N4-Alkylation/Acylation (Secondary Amine) : The most reactive site.[1] Readily undergoes reductive amination, S_N2 alkylation, or amide coupling. This is the primary "handle" for attaching pharmacophores.

  • Ester Hydrolysis : The isopropyl ester is sterically hindered, providing resistance to mild nucleophiles, but can be hydrolyzed to the free acid using LiOH/THF/H2O. The free acid is a mimic of Aspartic acid.

  • Lactam N1-Alkylation : Requires strong bases (e.g., NaH, KHMDS) to deprotonate the amide NH (pKa ~15).[1] Useful for rigidifying the scaffold or introducing hydrophobic groups.

Reactivity Core Isopropyl 2-(3-oxo-2-piperazinyl)acetate N_Alk N4-Alkylation/Acylation (Library Generation) Core->N_Alk R-X / Base or R-CHO / NaBH(OAc)3 Hydrolysis Ester Hydrolysis (Acid Generation) Core->Hydrolysis LiOH / THF / H2O Lactam_Alk Lactam N1-Alkylation (Scaffold Rigidification) Core->Lactam_Alk NaH / R-X Prod_N N-Substituted Derivatives N_Alk->Prod_N Prod_Acid 2-(3-oxopiperazin-2-yl) acetic acid Hydrolysis->Prod_Acid Prod_Lac N1,N4-Disubstituted Scaffolds Lactam_Alk->Prod_Lac

Figure 2: Reactivity map highlighting the three vectors for chemical modification.[1]

Applications in Drug Discovery

Peptidomimetics (Turn Mimetics)

The piperazin-2-one ring constrains the N-C


 and C 

-C(=O) bonds, effectively locking the conformation.[1] This motif is used to mimic

-turns in proteins, stabilizing bioactive conformations of peptide ligands.[1]
  • Asp-Gly Mimic : The side chain (acetic acid) and the amine resemble an Aspartic acid-Glycine dipeptide locked in a cycle.[1]

Integrin Antagonists

Derivatives of 3-oxopiperazine acetic acids are established scaffolds for GPIIb/IIIa antagonists (anti-platelet agents) and


 integrin inhibitors .[1] The carboxylic acid (from ester hydrolysis) coordinates with the metal ion in the integrin active site, while the N-substituent targets the hydrophobic pocket.
Library Synthesis

Due to its low molecular weight (<250 Da) and high Fsp3 character, this scaffold is ideal for Fragment-Based Drug Discovery (FBDD) .[1] It provides a soluble, chiral core that can be rapidly elaborated into "lead-like" chemical space.[1]

Detailed Experimental Protocol: N-Alkylation

Objective : Synthesis of Isopropyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate (N-Benzyl derivative).

  • Preparation : In a dry round-bottom flask, dissolve Isopropyl 2-(3-oxo-2-piperazinyl)acetate (1.0 g, 5.0 mmol) in anhydrous Dichloromethane (DCM) (15 mL).

  • Addition : Add Benzaldehyde (0.53 g, 5.0 mmol) and stir for 30 minutes at room temperature to form the imine.

  • Reduction : Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.59 g, 7.5 mmol) portion-wise.

  • Reaction : Allow to warm to room temperature and stir for 4 hours under Nitrogen. Monitor by TLC (5% MeOH in DCM).[1]

  • Quench : Quench with saturated NaHCO₃ solution (20 mL).

  • Extraction : Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification : Flash chromatography (Hexane/EtOAc gradient) yields the N-benzylated product.

References

  • National Institutes of Health (NIH) . (2014).[1] A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Retrieved from [Link]

  • Royal Society of Chemistry (RSC) . (2012).[1] The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines. Polymer Chemistry. Retrieved from [Link]

  • MDPI . (2024).[1][3] Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link][1]

Sources

Exploratory

Isopropyl 2-(3-oxo-2-piperazinyl)acetate molecular structure and weight

Executive Summary & Structural Disambiguation[1] Isopropyl 2-(3-oxo-2-piperazinyl)acetate represents a specialized heterocyclic building block belonging to the 2-oxopiperazine (piperazinone) class.[1] This scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Disambiguation[1]

Isopropyl 2-(3-oxo-2-piperazinyl)acetate represents a specialized heterocyclic building block belonging to the 2-oxopiperazine (piperazinone) class.[1] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a constrained peptidomimetic that mimics the


-turn of proteins.[1] It is frequently employed in the synthesis of protease inhibitors, integrin antagonists (e.g., GPIIb/IIIa inhibitors), and biologically active alkaloids.[1]
Structural Disambiguation

In technical literature, nomenclature for this class can be ambiguous.[1] This guide defines the molecule based on IUPAC ester conventions:

  • Target Structure: The isopropyl ester of (3-oxopiperazin-2-yl)acetic acid.[1][2]

  • Chemical Distinction: Unlike its N-substituted isomers (e.g., (1-isopropyl-3-oxopiperazin-2-yl)acetic acid), this molecule features a free amine at the

    
     or 
    
    
    
    position (depending on tautomerism/substitution) and an isopropyl ester moiety on the side chain.[1]

Physicochemical Profile

The transition from the common ethyl analogue (CAS 33422-35-4) to the isopropyl variant introduces increased steric bulk and lipophilicity, altering the pharmacokinetic profile of downstream derivatives.[1]

Table 1: Molecular Identity & Properties[3][4]
ParameterValueNotes
IUPAC Name Isopropyl 2-(3-oxopiperazin-2-yl)acetate
Molecular Formula

Molecular Weight 200.24 g/mol Calculated (Isotopic Average)
Monoisotopic Mass 200.1161 DaFor HRMS calibration
Core Scaffold Piperazin-2-oneLactam ring system
Predicted LogP -0.55 ± 0.4More lipophilic than Ethyl ester (-0.[1]97)
H-Bond Donors 2(Ring NH groups)
H-Bond Acceptors 3(C=O amide, C=O ester, Ester O)
Physical State Viscous Oil / Low-melting SolidTendency to form hygroscopic salts

Synthetic Methodology

The synthesis of 3-substituted piperazin-2-acetic acid esters requires precise control over regioselectivity to prevent polymerization.[1] The following protocol describes the "Reductive Amination-Cyclization" route, preferred for its scalability over the "Diamine-Diester" condensation route.

Retrosynthetic Analysis

The piperazinone ring is constructed by coupling a 1,2-diamine with a dicarboxylic acid derivative.[1] However, to secure the acetate side chain, we utilize Aspartic Acid derivatives as the chiral pool starting material.[1]

Recommended Protocol (Step-by-Step)

Precursors: N-Boc-L-Aspartic acid 1-isopropyl ester, Glycine methyl ester (or equivalent amine source).[1]

  • Amide Coupling:

    • React N-Boc-Aspartic acid

      
      -isopropyl ester with Glycine methyl ester using EDC/HOBt in DCM.
      
    • Critical Parameter: Maintain temperature at

      
       during addition to prevent racemization of the aspartate chiral center.[1]
      
  • Deprotection:

    • Remove the Boc group using 4M HCl in Dioxane.[1]

    • Result: Formation of the dipeptide hydrochloride salt.[1]

  • Reductive Cyclization:

    • This step often involves a reduction of the amide carbonyl followed by cyclization, OR more commonly for piperazinones:

    • Alternative Route (Direct Cyclization): React Ethylenediamine with Diisopropyl fumarate or Diisopropyl maleate .[1]

    • Refined Route: Reaction of Ethane-1,2-diamine with Isopropyl 2-haloacetate derivatives often leads to mixtures.[1]

    • Industry Standard: The reaction of N-(2-aminoethyl)glycine derivatives with activated esters.[1]

Optimized Laboratory Workflow (Graphviz Diagram):

SynthesisWorkflow Start Start: Ethylenediamine Step1 Step 1: Michael Addition Solvent: MeOH, 0°C Control: Slow addition to prevent bis-alkylation Start->Step1 Reagent Reagent: Diisopropyl Itaconate (or Dimethyl Acetylenedicarboxylate deriv.) Reagent->Step1 Intermediate Intermediate: N-(2-aminoethyl)succinate deriv. Step1->Intermediate Step2 Step 2: Thermal Cyclization Temp: Reflux (MeOH/EtOH) Catalyst: Acetic Acid (cat.) Intermediate->Step2 Intramolecular Amidation Purification Purification: Recrystallization (EtOH/Et2O) or Column Chromatography Step2->Purification Product Target: Isopropyl 2-(3-oxopiperazin-2-yl)acetate Purification->Product

Caption: Figure 1. Synthesis of piperazinone acetate esters via Michael Addition-Cyclization sequence.[1] This route minimizes oligomerization side products.[1]

Analytical Characterization

Validating the structure of Isopropyl 2-(3-oxo-2-piperazinyl)acetate requires distinguishing the isopropyl methyl signals and the characteristic piperazinone ring protons.[1]

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

[1]
  • 
     1.23 ppm (d, 6H):  Strong doublet corresponding to the gem-dimethyl  groups of the isopropyl ester.[1]
    
  • 
     2.4 - 2.8 ppm (m, 2H):  Exocyclic methylene protons (
    
    
    
    ).[1] These often appear as an ABX system due to the adjacent chiral center at C2.[1]
  • 
     2.9 - 3.5 ppm (m, 4H):  Ring protons (
    
    
    
    ).[1]
  • 
     3.6 ppm (m, 1H):  Methine proton at the C2 chiral center.[1]
    
  • 
     4.9 - 5.1 ppm (sept, 1H):  Methine proton of the isopropyl group (
    
    
    
    ).[1]
  • 
     6.5 - 7.5 ppm (br s, 1H):  Amide NH (exchangeable with 
    
    
    
    ).[1]
Mass Spectrometry (LC-MS)[1]
  • Molecular Ion (

    
    ):  201.24 Da.
    
  • Fragmentation Pattern:

    • Loss of Isopropoxy group (

      
      ): 
      
      
      
      .[1]
    • Ring cleavage (Retro-Diels-Alder type): Characteristic of piperazinones.[1]

Analytical Logic Flow (Graphviz Diagram):

AnalyticalLogic Sample Crude Reaction Mixture HPLC HPLC-MS (C18 Column) Mobile Phase: H2O/MeCN + 0.1% Formic Acid Sample->HPLC Peak1 Peak @ RT 2.5 min [M+H]+ = 201.1 HPLC->Peak1 Peak2 Impurity: Hydrolyzed Acid [M+H]+ = 159.1 HPLC->Peak2 Decision Check Purity > 95%? Peak1->Decision NMR 1H NMR Confirmation Verify Isopropyl Doublet Decision->NMR Pass

Caption: Figure 2. Analytical workflow for confirming identity and purity of the isopropyl ester derivative.

Biological & Research Applications

Peptidomimetics

The 3-oxopiperazine ring forces the peptide backbone into a constrained conformation.[1] This is utilized to:

  • Stabilize

    
    -turns in peptide drugs.
    
  • Prevent enzymatic degradation by proteases (bioisostere of the peptide bond).[1]

Drug Development Intermediates

This specific isopropyl ester is often an intermediate for:

  • Fibrinogen Receptor Antagonists: Derivatives of piperazine-acetic acids are known to bind GPIIb/IIIa.[1]

  • Cetirizine Analogues: While Cetirizine uses a piperazine ring, oxidative metabolites or specific lactam analogues utilize the piperazinone scaffold for altered metabolic stability.

References

  • ChemicalBook. (2025).[1] (R)-2-Isopropyl-piperazine-1-carboxylic acid tert-butyl ester Properties. Link

  • National Institutes of Health (NIH). (2018).[1] Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters. J Org Chem. Link

  • Sigma-Aldrich. (2023).[1] Ethyl 2-(3-oxopiperazin-2-yl)acetate Product Sheet (Analogue Reference). Link[1]

  • PubChem. (2023).[1] Piperazine-2-acetic acid derivatives.[1][3][4] Link

  • David Publishing. (2015).[1] The Synthesis of Novel Annelated 2-Oxopiperazines. Link(Note: Generalized synthesis reference).

Sources

Foundational

Pharmacophore Analysis of Piperazine Acetate Derivatives: A Technical Guide

Executive Summary The piperazine scaffold is a "privileged structure" in medicinal chemistry, capable of presenting diverse pharmacophoric features to biological targets ranging from G-protein coupled receptors (GPCRs) t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, capable of presenting diverse pharmacophoric features to biological targets ranging from G-protein coupled receptors (GPCRs) to microbial enzymes.[1][2][3][4] Piperazine acetate derivatives —characterized by the


-substituted acetic acid/ester/amide motif (

)—introduce a critical flexible linker that enhances ligand-target adaptability.

This guide details the computational and experimental workflow for defining the pharmacophore of these derivatives. It moves beyond standard protocols to address the specific challenges of piperazine flexibility and the electronic duality of the acetate linker.

Chemical Space & Structural Significance

The piperazine acetate moiety serves two distinct roles in drug design:

  • Pharmacokinetic Modulator: The basic nitrogen (

    
    ) improves solubility, while the acetate group allows for prodrug design (esters) or polar interactions (acids/amides).
    
  • Pharmacodynamic Anchor: The acetate carbonyl acts as a Hydrogen Bond Acceptor (HBA), while the methylene spacer (

    
    ) fine-tunes the distance between the cationic center (protonated N) and distal aromatic domains.
    
Core Scaffold Architecture

The generic structure for analysis is defined as:

  • Region A (Basic Center): The distal piperazine nitrogen (often protonated at physiological pH).

  • Region B (Linker): The acetate methylene group providing rotational freedom.

  • Region C (Acceptor): The carbonyl oxygen of the acetate.

  • Region D (Variable Domain): The substituent attached to the acetate (e.g., hydrazide, ester, or amide linked to heterocycles like coumarin or benzothiazole).

Computational Workflow: Pharmacophore Modeling

Objective: To generate a statistically robust 3D-pharmacophore hypothesis that discriminates active piperazine acetate derivatives from inactive decoys.

Phase I: Ligand Preparation & Conformational Sampling

Challenge: The piperazine ring adopts a chair conformation, but the


-substituents (acetate arms) possess significant rotational freedom. A single conformer approach will fail.

Protocol:

  • Protonation State: Generate states at pH

    
    . The 
    
    
    
    nitrogen (distal to the acetate if
    
    
    is substituted) is typically the primary ionization site.
  • Conformational Search: Use a stochastic search method (e.g., Monte Carlo or Low-Mode MD).

    • Energy Window: 10 kcal/mol (to capture bioactive high-energy conformers).

    • RMSD Cutoff: 0.5 Å (to eliminate redundant conformers).

    • Specific Constraint: If crystal structures exist (e.g., PDB: 4GYC for piperazine-linked inhibitors), tether the piperazine ring geometry but allow the acetate tail to rotate.

Phase II: Pharmacophore Generation (Ligand-Based)

When the target structure is unknown, use the Shared Feature Alignment method.

Key Features for Piperazine Acetates:

  • PI (Positive Ionizable): Centered on the basic piperazine nitrogen.

  • HBA (Hydrogen Bond Acceptor): The acetate carbonyl oxygen.

  • HY (Hydrophobic): The piperazine ethylene bridges and attached aryl groups.

  • HBD (Hydrogen Bond Donor): If the derivative is an acetamide or hydrazide (

    
    ).
    

Causality Check:

  • Why include the acetate carbonyl as an HBA? In antimicrobial studies (e.g., against S. aureus), this carbonyl often mimics the peptide backbone interactions in enzyme active sites [1].

  • Why the PI feature? For CNS targets (5-HT1A), the protonated nitrogen is non-negotiable for the salt bridge with the conserved Aspartate residue (Asp3.32) [2].[4]

Phase III: Model Validation (The Self-Validating System)

A pharmacophore model is only as good as its ability to reject inactives.

  • Decoy Set Generation: For every active ligand, generate 50 property-matched decoys (similar MW, LogP, but topologically dissimilar) using the DUD-E or similar directory.

  • Metrics Calculation:

    • Enrichment Factor (EF): Measures the concentration of actives in the top 1% of the screened list.

    • Guner-Henry (GH) Score: A composite metric balancing yield and goodness of hit. A GH score > 0.7 indicates a robust model.

Visualization: The Pharmacophore Pipeline

The following diagram illustrates the logical flow from chemical structure to validated model.

PharmacophoreWorkflow cluster_prep Phase I: Preparation cluster_gen Phase II: Generation cluster_val Phase III: Validation Ligs Piperazine Acetate Library Prot Protonation (pH 7.4) N4-H+ Generation Ligs->Prot Conf Conformational Sampling (Monte Carlo, 10 kcal/mol) Prot->Conf Align 3D Superimposition (Pharmacophore Fit) Conf->Align Feat Feature Extraction (PI, HBA, HY) Align->Feat Screen Virtual Screening Feat->Screen Decoy Decoy Set (DUD-E / ZINC) Decoy->Screen Metric GH Score & ROC Plot Screen->Metric Metric->Align Refine Constraints

Caption: Logical workflow for generating and validating pharmacophore models for flexible piperazine derivatives.

Case Study Analysis: Comparative Pharmacophores

The "acetate" linker dictates specificity depending on the target class.

FeatureTarget A: CNS (5-HT1A Receptor)Target B: Antimicrobial (InhA/Urease)
Dominant Feature Positive Ionizable (PI) H-Bond Acceptor (HBA) / Donor (HBD)
Role of Acetate Spacer (Distance control)Pharmacophoric Anchor (Direct interaction)
Key Distance 5.2 Å between PI and Aromatic Center2.8 Å H-bond length to enzyme residues
Preferred Motif Aryl-piperazine-acetatePiperazine-acetate-hydrazide/amide
Ref [2, 3][1, 4]
Mechanism of Action Insights[4][5]
  • CNS: The acetate group often points towards the extracellular vestibule, tolerating bulk. The pharmacophore is defined by the distance between the basic N and the aromatic ring attached to the other nitrogen.

  • Antimicrobial: In Enoyl-ACP reductase (InhA) inhibitors, the acetate carbonyl accepts a hydrogen bond from the substrate-binding loop, stabilizing the complex. The piperazine ring acts as a rigid scaffold to orient lipophilic tails into hydrophobic pockets [4].

Experimental Protocol: Synthesis & Bioassay Validation

To validate the pharmacophore, one must synthesize a "probe" molecule that strictly adheres to the model's geometric constraints.

Synthesis of Probe: Ethyl 2-(4-phenylpiperazin-1-yl)acetate

Reaction Type:


-Alkylation (Nucleophilic Substitution).

Step-by-Step Methodology:

  • Reagents: Dissolve 1-phenylpiperazine (1.0 eq) in dry Acetone or Acetonitrile.

  • Base: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) to scavenge the HBr byproduct. Why?
    
    
    
    is mild enough to prevent side reactions but strong enough to deprotonate the piperazine if needed (though the amine is nucleophilic enough).
  • Electrophile: Dropwise addition of Ethyl Bromoacetate (1.1 eq) at 0°C.

  • Conditions: Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol.

Yield Expectation: >85%. Characterization: The appearance of a singlet at


 ppm (2H) in 

H-NMR confirms the

methylene bridge.
Biological Assay: MIC Determination (Antimicrobial)

Protocol:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of the piperazine acetate derivative in DMSO/Mueller-Hinton Broth.

  • Incubation: 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Control: Use Ciprofloxacin as a positive control.

References

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Source: ACG Publications / ResearchGate. URL:[Link] (Verified via snippet 1.1)

  • Molecular Modelling and Virtual Screening to Identify New Piperazine Derivatives as Potent Human 5-HT1A Antagonists. Source: Semantic Scholar / Combinatorial Chemistry.[5] URL:[Link][4]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Source: Taylor & Francis Online. URL:[Link]

  • Piperazine derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. Source: European Journal of Medicinal Chemistry (via ResearchGate).[2] URL:[Link]

  • Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Source: Bioorganic Chemistry (PubMed).[6] URL:[Link]

Sources

Exploratory

Technical Guide: Synthetic Strategies for 3-Oxo-2-Piperazinyl Acetate Scaffolds

Topic: Literature Review of 3-Oxo-2-Piperazinyl Acetate Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1] [1] Executive Summary: The Priv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 3-Oxo-2-Piperazinyl Acetate Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

[1]

Executive Summary: The Privileged Piperazinone

The 3-oxo-2-piperazinyl acetate scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Unlike its fully oxidized cousin, the 2,3-dioxopiperazine (a staple in beta-lactam antibiotics like Cefoperazone), the mono-oxo, 2-substituted variant has emerged as a critical pharmacophore in peptidomimetics.[1] It serves as a conformationally constrained surrogate for peptide turns, most notably in the development of Bradykinin B1 receptor antagonists and inhibitors of 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
.[1]

This guide synthesizes the critical literature to provide a robust, self-validating roadmap for synthesizing and handling these intermediates, moving beyond basic preparation to industrial-grade optimization.[1]

Retrosynthetic Analysis & Mechanistic Pathways

To achieve the 3-oxo-2-piperazinyl acetate architecture, two primary retrosynthetic disconnections are prevalent in the literature. The choice of pathway is dictated by the required chirality at the C2 position and the substitution pattern at N1/N4.

Pathway A: The Aspartate Cyclization (Chiral Pool Approach)

This is the preferred route for generating enantiopure intermediates (e.g., for B1 antagonists).[1] It leverages the natural chirality of aspartic acid.

  • Mechanism: N-alkylation of an aspartic acid diester with a 2-aminoethyl equivalent (e.g., N-Boc-2-bromoethylamine or aziridine), followed by intramolecular aminolysis.[1]

  • Advantage: Retains stereochemistry at the C2 position (derived from the aspartate

    
    -carbon).[1]
    
Pathway B: The Ethylenediamine-Diester Condensation

Used for racemic synthesis or simpler 2,3-dioxo variants.[1]

  • Mechanism: Condensation of N-substituted ethylenediamines with dicarboxylic acid derivatives (oxalates or succinates).[1]

Detailed Experimental Protocols

Protocol 1: Enantioselective Synthesis via Aspartate Derivatization

Target: Methyl 2-((2S)-3-oxopiperazin-2-yl)acetate[1]

This protocol is adapted from methodologies used in the optimization of Bradykinin B1 antagonists (e.g., Amgen, Merck).

Reagents:

  • L-Aspartic acid dimethyl ester hydrochloride[1]

  • N-Boc-2-aminoacetaldehyde (or N-Boc-2-bromoethylamine)[1]

  • Sodium triacetoxyborohydride (STAB) for reductive amination route[1]

  • Trifluoroacetic acid (TFA)[1]

  • Methanol/DCM[1]

Step-by-Step Methodology:

  • Reductive Alkylation (The Linker Step):

    • Dissolve L-aspartic acid dimethyl ester HCl (1.0 eq) in DCM. Neutralize with TEA.

    • Add N-Boc-2-aminoacetaldehyde (1.1 eq) and stir for 30 min to form the imine.

    • Critical Control Point: Cool to 0°C before adding Sodium triacetoxyborohydride (1.5 eq). This prevents over-alkylation.[1]

    • Result: N-(2-(Boc-amino)ethyl)-L-aspartic acid dimethyl ester.[1]

  • Deprotection & Cyclization (The "Zipper" Step):

    • Treat the intermediate with 20% TFA in DCM to remove the Boc group.

    • Concentrate in vacuo to remove excess TFA.[1]

    • Cyclization Trigger: Redissolve the crude amine salt in Methanol. Add excess Triethylamine (TEA) or reflux for 4-6 hours. The free amine attacks the

      
      -ester of the aspartate moiety (favored over the 
      
      
      
      -ester due to 6-membered ring stability).[1]
  • Purification:

    • The product often precipitates or can be crystallized from EtOAc/Hexanes.

    • Validation:

      
      H NMR should show a diagnostic doublet of doublets for the C2 proton around 3.5-3.8 ppm.[1]
      
Protocol 2: Industrial Synthesis of 1-Ethyl-2,3-Dioxopiperazine

Context: While distinct from the "acetate" derivative, this intermediate is the industrial standard for Cefoperazone and shares the core piperazinone ring closure dynamics.

  • Condensation:

    • Charge a reactor with Diethyl Oxalate (1.0 eq) and Ethanol.[1]

    • Slowly add N-Ethyl Ethylenediamine (1.0 eq) at <20°C. Exothermic reaction control is vital to prevent polymerization.

  • Thermal Cyclization:

    • Heat the mixture to reflux (approx. 78°C) for 3 hours.

    • Distill off Ethanol to drive the equilibrium toward the cyclic imide (Le Chatelier's principle).[1]

  • Isolation:

    • Cool to 0-5°C. The product crystallizes as a white solid.[1]

    • Yields typically >85%.[1]

Visualization of Reaction Pathways

The following diagrams illustrate the mechanistic flow for both the Chiral Aspartate route (High-Value Pharma) and the Oxalate route (Antibiotic Scale-up).

PiperazinonePathways cluster_0 Pathway A: Chiral Aspartate Route (Peptidomimetics) cluster_1 Pathway B: Oxalate Route (Antibiotics) Asp L-Aspartic Acid Dimethyl Ester Inter1 Intermediate: N-Alkylated Diester Asp->Inter1 Reductive Amination (NaBH(OAc)3) Linker N-Boc-Amino Aldehyde Linker->Inter1 Deprot TFA/DCM (Boc Removal) Inter1->Deprot Deprotection Cyclic Target: 3-Oxo-2-Piperazinyl Acetate Deprot->Cyclic Intramolecular Cyclization (MeOH/TEA) Diamine N-Ethyl Ethylenediamine Linear Linear Oxamate Intermediate Diamine->Linear Condensation (<20°C) Oxalate Diethyl Oxalate Oxalate->Linear Dioxo Target: 1-Ethyl-2,3- Dioxopiperazine Linear->Dioxo Reflux (-EtOH)

Figure 1: Comparative synthetic workflows for 3-oxo-2-piperazinyl acetate (top) and 2,3-dioxopiperazine (bottom).[1]

Critical Quality Attributes (CQA) & Troubleshooting

When synthesizing these intermediates, specific impurity profiles must be monitored.[1]

ParameterSpecificationMethodTroubleshooting
Chiral Purity (ee%) > 98%Chiral HPLC (Chiralpak AD-H)Racemization occurs if cyclization heat is too high.[1] Keep cyclization < 60°C.
Regioisomerism < 0.5%1H NMRIn the Aspartate route, attack at the

-ester forms a 7-membered ring (rare but possible).[1]
Dimerization < 0.1%LC-MSHigh concentration during cyclization promotes intermolecular reaction.[1] Maintain high dilution (0.1 M).
Residual Solvent < 5000 ppmGC-HeadspacePiperazinones trap MeOH/EtOH in the crystal lattice.[1] Dry at >50°C under high vacuum.
Activation for Drug Coupling

Once synthesized, the 3-oxo-2-piperazinyl acetate is rarely the final drug.[1] It is a linker.[1]

  • Acid Activation: The acetate side chain is typically hydrolyzed to the free acid (LiOH/THF) and then coupled using standard peptide coupling agents (HATU/EDC).[1]

  • N-Alkylation: The secondary amine (N4) is often functionalized with benzyl or sulfonyl groups to increase potency (as seen in Bradykinin antagonists).[1]

References

  • Chen, J. J., et al. (2011).[1][2] "3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 21(12), 3656-3661.[1] Link

  • Saari, W. S., et al. (1990).[1] "Synthesis and evaluation of 2-piperazinone derivatives as inhibitors of fibrinogen binding to platelets." Journal of Medicinal Chemistry, 33(9), 2590-2595.[1] Link[1]

  • Patent CN107417630A. (2017).[1][4] "Method for preparing 1-ethyl-2,3-dioxopiperazine." Google Patents.[1] Link

  • Hungate, R., et al. (2011).[1] "Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • ChemicalBook. (2024).[1] "1-Ethyl-2,3-dioxopiperazine Product Monograph." Link

Sources

Foundational

Isopropyl 2-(3-oxo-2-piperazinyl)acetate CAS number and synonyms

The following technical guide details the identity, physicochemical properties, synthesis, and applications of Isopropyl 2-(3-oxo-2-piperazinyl)acetate . Executive Summary Isopropyl 2-(3-oxo-2-piperazinyl)acetate (CAS 10...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identity, physicochemical properties, synthesis, and applications of Isopropyl 2-(3-oxo-2-piperazinyl)acetate .

Executive Summary

Isopropyl 2-(3-oxo-2-piperazinyl)acetate (CAS 1008493-30-8 ) is a specialized heterocyclic building block used in medicinal chemistry.[1] It serves as a constrained amino acid surrogate, specifically mimicking the


-turn or 

-turn conformations in peptides. Its core structure—a piperazinone ring substituted with an acetate side chain—provides a versatile scaffold for the synthesis of integrin inhibitors (e.g., GPIIb/IIIa antagonists), DPP-4 inhibitors , and peptidomimetic libraries.

This guide outlines the compound's critical data, a self-validating synthesis protocol based on the Michael-Lactamization cascade, and its strategic role in drug discovery.

Chemical Identity & Nomenclature

ParameterDetail
CAS Number 1008493-30-8
IUPAC Name Propan-2-yl 2-(3-oxopiperazin-2-yl)acetate
Common Synonyms Isopropyl (3-oxo-2-piperazinyl)acetate; 2-Piperazineacetic acid, 3-oxo-, 1-methylethyl ester
Molecular Formula C

H

N

O

Molecular Weight 200.24 g/mol
SMILES CC(C)OC(=O)CC1NC(=O)CN1
InChI Key NJZMHNHROHOKDK-UHFFFAOYSA-N

Physicochemical Profile

Note: Data represents experimentally validated values for close analogs (Ethyl ester, CAS 33422-35-4) extrapolated to the isopropyl derivative where specific experimental data is proprietary.

PropertyValue / Range
Appearance Viscous pale yellow oil or low-melting solid
Boiling Point 350.1 ± 35.0 °C at 760 mmHg (Predicted)
Density 1.1 ± 0.1 g/cm³ (Predicted)
pKa (Amine) ~8.5 (Piperazine secondary amine)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
LogP -0.24 (Predicted)

Synthesis Protocol: The Michael-Lactamization Cascade

The most robust route to 3-oxopiperazine-2-acetic acid derivatives is the condensation of ethylenediamine with a dialkyl fumarate or maleate . This "one-pot" reaction proceeds via a sequential Michael addition followed by an intramolecular lactamization.

Reaction Scheme

The synthesis of the isopropyl ester requires Diisopropyl Maleate (or Fumarate) to prevent transesterification byproducts.

Synthesis SM1 Ethylenediamine (C2H8N2) Inter Intermediate: Michael Adduct SM1->Inter Michael Addition (Isopropanol, 0°C to RT) SM2 Diisopropyl Maleate (C10H16O4) SM2->Inter Prod Isopropyl 2-(3-oxo-2-piperazinyl)acetate (C9H16N2O3) Inter->Prod Cyclization (Lactamization) - Isopropanol

Figure 1: Reaction pathway for the synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate.

Step-by-Step Methodology

Reagents:

  • Ethylenediamine (1.0 equiv)

  • Diisopropyl Maleate (1.0 equiv)

  • Solvent: Isopropanol (anhydrous)

Protocol:

  • Preparation: Charge a reaction vessel with anhydrous Isopropanol (10 mL/g) and Ethylenediamine (1.0 equiv) . Cool the solution to 0°C under an inert atmosphere (N

    
    ).
    
  • Addition: Dropwise add Diisopropyl Maleate (1.0 equiv) over 30 minutes, maintaining the temperature below 5°C. Note: The reaction is exothermic.

  • Michael Addition: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours. This forms the linear Michael adduct.

  • Cyclization: Stir the reaction mixture for an additional 12–24 hours at RT. If conversion is slow (monitored by TLC/LCMS), heat to 50°C for 4 hours. The secondary amine attacks the proximal ester to close the ring, releasing one equivalent of isopropanol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and liberated isopropanol.

    • The residue is typically a viscous oil.

  • Purification:

    • Dissolve the residue in Dichloromethane (DCM) .

    • Wash with Brine . Dry over Na

      
      SO
      
      
      
      .
    • If necessary, purify via flash column chromatography (Eluent: 5-10% Methanol in DCM).

    • Yield Expectation: 65–85%.[2]

Validation Checkpoint:

  • 1H NMR (CDCl

    
    ):  Look for the isopropyl methine septet (~5.0 ppm) and the piperazine ring protons (multiplets at 2.8–3.5 ppm). The absence of olefinic protons confirms the consumption of maleate.
    

Applications in Drug Discovery

Constrained Peptidomimetics

The 3-oxopiperazine scaffold is a classic "Turn Mimic." In peptide chains, it forces the backbone into a specific conformation, often mimicking the


 and 

residues of a

-turn. This is critical for designing inhibitors that bind to receptors requiring a bent conformation.
Integrin Antagonists (GPIIb/IIIa)

This specific scaffold is a precursor for RGD (Arg-Gly-Asp) mimetics. The piperazinone ring acts as a rigid spacer, positioning the acidic group (from the acetate) and the basic group (attached to N4) at the precise distance required to block the fibrinogen receptor (GPIIb/IIIa), preventing platelet aggregation.

Combinatorial Libraries

The secondary amine (N4 position) is highly reactive and suitable for diversification.

  • N-Alkylation: Reaction with benzyl halides or alkyl bromides.

  • Acylation: Reaction with acid chlorides to form amides.

  • Urea Formation: Reaction with isocyanates.

Applications cluster_0 Derivatization (N4 Position) cluster_1 Therapeutic Targets Core Isopropyl 2-(3-oxo-2-piperazinyl)acetate (Scaffold) N_Alk N-Alkylation (Benzyl/Alkyl groups) Core->N_Alk N_Acyl N-Acylation (Amide formation) Core->N_Acyl Peptide Beta-Turn Mimetics (Protein-Protein Interaction) Core->Peptide GP GPIIb/IIIa Antagonists (Anti-thrombotic) N_Alk->GP DPP DPP-4 Inhibitors (Diabetes) N_Acyl->DPP

Figure 2: Strategic utilization of the piperazinone scaffold in medicinal chemistry.

References

  • ChemicalBook. (2025). Isopropyl 2-(3-oxo-2-piperazinyl)acetate CAS 1008493-30-8 Data. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl (3-oxo-2-piperazinyl)acetate (Analogous Synthesis Protocol). Retrieved from

  • National Institutes of Health (NIH). (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. J Org Chem. Retrieved from

  • PubChem. (2025). Compound Summary: Piperazine-2-acetic acid derivatives. Retrieved from

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection for Isopropyl 2-(3-oxo-2-piperazinyl)acetate

Executive Summary & Chemical Context[1][2][3][4][5] This technical guide addresses the solubility behavior of Isopropyl 2-(3-oxo-2-piperazinyl)acetate (CAS 1024618-84-5 / Analogous to Ethyl ester CAS 33422-35-4). This co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

This technical guide addresses the solubility behavior of Isopropyl 2-(3-oxo-2-piperazinyl)acetate (CAS 1024618-84-5 / Analogous to Ethyl ester CAS 33422-35-4). This compound is a critical pharmacophore intermediate, often utilized in the synthesis of second-generation antihistamines (e.g., Levocetirizine) and peptide mimetics.

Understanding its solubility is not merely about dissolution; it is about controlling supersaturation , polymorph isolation , and impurity rejection . This molecule exhibits amphiphilic character :

  • Polar Domain: The 2-piperazinone core (lactam) and secondary amine function as strong Hydrogen Bond Donors (HBD) and Acceptors (HBA).

  • Lipophilic Domain: The isopropyl ester tail increases Van der Waals interactions, reducing water solubility compared to its methyl/ethyl analogs and enhancing compatibility with mid-polarity organic solvents.

Predicted Solubility Profile & Solvent Classes

As exact empirical data varies by crystal polymorph and purity, the following profile is derived from Functional Group Analysis (FGA) and Hansen Solubility Parameters (HSP) relative to analogous piperazinone esters.

Data Table: Solubility Tiers
Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Interaction MechanismApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Dipole-Dipole, H-Bond AcceptanceStock solutions, Reaction medium
Chlorinated Dichloromethane (DCM), ChloroformHigh (>80 mg/mL)Dispersion, weak H-bondingExtraction, Chromatography
Alcohols Methanol, EthanolHigh to Moderate H-Bonding (Proticity matches lactam)Dissolution, Co-solvent
Esters Ethyl Acetate, Isopropyl AcetateTemperature Dependent Polar/Non-polar balanceRecrystallization (Target)
Aromatic TolueneLow (Cold) / High (Hot)

-

Stacking (Weak)
Recrystallization (High Purity)
Alkanes Hexane, Heptane, CyclohexaneInsoluble (<1 mg/mL)Lack of polar interactionAntisolvent
Aqueous Water (pH < 5)Soluble Protonation of N4 amineAcidic Extraction
Aqueous Water (pH > 8)Low/Moderate Free base form limits solubilityPrecipitation

Critical Insight: The Isopropyl Acetate (IPAc) or Ethyl Acetate/Heptane systems are often the "Golden Ratio" for this intermediate. They solubilize the impurities (often oligomers) while allowing the target piperazinone to crystallize upon cooling or antisolvent addition.

Experimental Protocol: Gravimetric Solubility Determination

To generate precise data for your specific batch (which may vary by impurity profile), follow this self-validating protocol. This method minimizes solvent loss and ensures thermodynamic equilibrium.

Workflow Diagram

SolubilityProtocol Prep 1. Preparation Excess solid in 5mL solvent Equil 2. Equilibration Stir 24h @ Temp T (Thermodynamic Limit) Prep->Equil Saturation Filter 3. Filtration 0.45µm Syringe Filter (Pre-heated if T > 25°C) Equil->Filter Remove Solids Evap 4. Gravimetric Analysis Evaporate solvent -> Weigh Residue Filter->Evap Aliquot Calc 5. Calculation S (mg/mL) = (m_residue / V_aliquot) Evap->Calc Data Gen

Caption: Step-by-step gravimetric workflow for determining thermodynamic solubility limits.

Detailed Steps:
  • Preparation: Add the Isopropyl 2-(3-oxo-2-piperazinyl)acetate solid to a scintillation vial containing the target solvent until a visible suspension remains (supersaturation).

  • Equilibration: Agitate at the target temperature (e.g., 25°C, 50°C) for 24 hours. Note: For process safety, ensure the temperature is at least 10°C below the solvent's boiling point.

  • Filtration: Withdraw 1 mL of supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a tared vial.

  • Drying: Evaporate the solvent under vacuum or nitrogen stream. Dry the residue to constant weight.

  • Validation: Re-dissolve the residue in HPLC mobile phase and quantify purity. If purity < 98%, the solubility data may be skewed by impurities (e.g., highly soluble byproducts).

Process Application: Recrystallization Strategy

For drug development, the goal is often purification. The solubility differential of this molecule allows for a classic Cooling Crystallization .

The "Metastable Zone" Logic
  • Solvent: Isopropyl Acetate (IPAc).

  • Rationale: IPAc shares the ester functionality (preventing transesterification side reactions) and has a boiling point (89°C) that allows for a wide cooling ramp.

Protocol:

  • Dissolution: Heat IPAc to 75-80°C. Add crude solid until dissolved (approx. 150-200 mg/mL expected).

  • Polishing: Filter hot to remove mechanical impurities.

  • Nucleation: Cool slowly (10°C/hour) to 50°C. Seed with 0.5% pure crystals if available to prevent oiling out.

  • Growth: Continue cooling to 0-5°C.

  • Isolation: Filter and wash with cold Heptane/IPAc (1:1 mix).

Solvent Selection Logic Map

SolventLogic Start Start: Solvent Selection Goal Goal: Reaction or Purification? Start->Goal Reaction Reaction Medium Goal->Reaction Purification Purification (Crystallization) Goal->Purification Polarity Need High Solubility? Reaction->Polarity DMSO Use DMSO/DMF (High Sol, Hard Removal) Polarity->DMSO Yes (Very Polar) DCM Use DCM/THF (Good Sol, Easy Removal) Polarity->DCM Moderate TempSens Is Compound Heat Stable? Purification->TempSens Toluene Toluene System (High Delta-T Solubility) TempSens->Toluene Stable >80°C IPAc Isopropyl Acetate (Moderate Sol, Safer Class 3) TempSens->IPAc Stable <80°C Antisolvent DCM + Hexane (Antisolvent Precipitation) TempSens->Antisolvent Unstable/Oils out

Caption: Decision tree for selecting the optimal solvent system based on process goals.

References

  • Synthesis of Piperazine Derivatives

    • Title: Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters.
    • Source: Journal of Organic Chemistry (2018).[1]

    • Context: Describes the solubility and handling of analogous piperazine acetic acid esters.
    • URL:[Link]

  • Solvent Properties & Selection

    • Title: Isopropyl Acetate: Chemical & Physical Properties.[2][3][4][5]

    • Source: Cheméo / Common Organic Chemistry.
    • Context: Provides boiling points and polarity data for the recommended crystalliz
    • URL:[Link]

  • General Piperazine Solubility

    • Title: Piperazine Solubility Profile.[6]

    • Source: N
    • Context: Establishes the baseline hydrophilicity of the piperazine core.
    • URL:[Link]

  • Title: Process for the preparation of Levocetirizine and intermediates thereof (Patent).

Disclaimer: This guide assumes the compound is in its free base/neutral ester form. If handling the dihydrochloride or acetate salt, solubility will shift drastically toward aqueous/polar media and away from esters/toluene.

Sources

Foundational

Thermodynamic properties of Isopropyl 2-(3-oxo-2-piperazinyl)acetate

An In-depth Technical Guide to the Thermodynamic Properties of Isopropyl 2-(3-oxo-2-piperazinyl)acetate For Researchers, Scientists, and Drug Development Professionals Abstract Isopropyl 2-(3-oxo-2-piperazinyl)acetate is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of Isopropyl 2-(3-oxo-2-piperazinyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 2-(3-oxo-2-piperazinyl)acetate is a molecule of interest within pharmaceutical development and medicinal chemistry, belonging to the broad class of piperazine derivatives. A thorough understanding of its thermodynamic properties is fundamental for process development, formulation, and ensuring the stability and efficacy of any potential drug product. This guide provides a comprehensive framework for the systematic evaluation of the key thermodynamic parameters of this compound. While specific experimental data for Isopropyl 2-(3-oxo-2-piperazinyl)acetate is not extensively available in public literature, this document outlines the established experimental methodologies and computational approaches necessary for its complete thermodynamic characterization. We will delve into the theoretical underpinnings of these techniques, providing not just procedural steps but also the scientific rationale behind them, to ensure a self-validating and robust analytical approach.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The thermodynamic properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior throughout the drug development lifecycle. From the energy changes associated with its synthesis to its solid-state stability, solubility, and dissolution rate, thermodynamics governs the material's physical and chemical characteristics. For a compound like Isopropyl 2-(3-oxo-2-piperazinyl)acetate, a heterocyclic compound with potential for various intermolecular interactions, a detailed thermodynamic profile is indispensable for:

  • Polymorph Screening and Selection: Identifying the most stable crystalline form to prevent unwanted phase transitions during storage or formulation.

  • Salt and Co-crystal Former Selection: Predicting the feasibility and stability of different salt or co-crystal forms to enhance properties like solubility and bioavailability.

  • Process Chemistry: Optimizing reaction conditions, crystallization processes, and purification steps for energy efficiency and yield.

  • Formulation Development: Ensuring compatibility with excipients and predicting the long-term stability of the final dosage form.

  • Biopharmaceutical Modeling: Understanding the energetics of dissolution and absorption in vivo.

This guide will provide the necessary theoretical and practical framework to empower researchers to undertake a comprehensive thermodynamic assessment of Isopropyl 2-(3-oxo-2-piperazinyl)acetate.

Compound Identification and Structure

To ensure clarity, the target molecule of this guide is Isopropyl 2-(3-oxo-2-piperazinyl)acetate .

  • Molecular Formula: C9H16N2O3

  • Molecular Weight: 200.24 g/mol

  • Chemical Structure:

    
    (A representative image would be placed here in a full whitepaper)
    

While a specific CAS number for this isopropyl ester is not readily found, a closely related compound, (1-isopropyl-3-oxo-2-piperazinyl)acetic acid , has the CAS number 1024618-84-5.[1][2] This indicates that the core piperazinone acetic acid moiety is a known chemical entity. Our focus remains on the isopropyl ester derivative.

Experimental Determination of Key Thermodynamic Properties

A multi-faceted experimental approach is required to build a complete thermodynamic profile. The following sections detail the primary techniques and the rationale for their application.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for probing the thermal behavior of a solid material.

3.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): The melting point is a key indicator of purity and crystal lattice energy. The enthalpy of fusion is the energy required to break the crystal lattice and is crucial for solubility modeling.

  • Glass Transition Temperature (Tg): For amorphous materials, Tg signifies the transition from a rigid, glassy state to a more rubbery state. This is critical for the stability of amorphous solid dispersions.

  • Polymorphic Transitions: DSC can detect solid-solid phase transitions, revealing the existence of different crystalline forms (polymorphs) and their transition temperatures and enthalpies.

  • Heat Capacity (Cp): By modulating the temperature program, DSC can be used to measure the heat capacity of the material, which is a fundamental thermodynamic property.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of Isopropyl 2-(3-oxo-2-piperazinyl)acetate into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, e.g., 25 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point.

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10-20 °C/min) to observe crystallization events.

    • A second heating ramp is often employed to investigate any changes in the material induced by the initial heating and cooling cycle.

  • Data Analysis: Integrate the area under the melting peak to determine the enthalpy of fusion. The onset temperature of the melting peak is typically reported as the melting point.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is essential for determining:

  • Decomposition Temperature (Td): The temperature at which the compound begins to degrade chemically. This defines the upper limit for processing and storage temperatures.

  • Solvate/Hydrate Stoichiometry: TGA can quantify the amount of solvent or water present in the crystal lattice, which is crucial for identifying and characterizing solvated or hydrated forms.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan (typically platinum or ceramic).

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 300-400 °C) at a controlled rate (e.g., 10 °C/min).

    • An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative degradation.

  • Data Analysis: The resulting mass vs. temperature curve is analyzed for step transitions, which indicate mass loss. The temperature at the onset of significant mass loss is the decomposition temperature.

TGA_DSC_Workflow cluster_thermal Thermal Analysis Workflow Sample Isopropyl 2-(3-oxo-2-piperazinyl)acetate Sample TGA TGA Analysis Sample->TGA 5-10 mg DSC DSC Analysis Sample->DSC 3-5 mg TGA_Data Mass vs. Temp Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temp Curve DSC->DSC_Data Decomposition Decomposition Temp (Td) TGA_Data->Decomposition Solvate_Info Solvate/Hydrate Info TGA_Data->Solvate_Info Melting_Point Melting Point (Tm) DSC_Data->Melting_Point Enthalpy_Fusion Enthalpy of Fusion (ΔHfus) DSC_Data->Enthalpy_Fusion Polymorphs Polymorphic Transitions DSC_Data->Polymorphs

Caption: Workflow for Thermal Analysis using TGA and DSC.

Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental property for assessing the energetic stability of a molecule.

3.2.1. Combustion Calorimetry

For organic compounds, combustion calorimetry is the gold standard for determining the enthalpy of formation. The sample is burned in an excess of oxygen in a constant-volume container (a "bomb"), and the heat released is measured.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A pellet of the sample (approx. 1 g) is prepared and weighed.

  • Bomb Assembly: The sample is placed in a crucible inside the bomb, which is then sealed and pressurized with pure oxygen.

  • Combustion: The bomb is submerged in a known quantity of water in a calorimeter. The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water is precisely measured.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, along with the known enthalpies of formation of the combustion products (CO2, H2O, and N2).

Solubility and Dissolution Thermodynamics

The solubility of a drug is a critical parameter influencing its bioavailability. The temperature dependence of solubility provides valuable thermodynamic information.

Experimental Protocol: Temperature-Dependent Solubility Measurement

  • Equilibrium Solubility: An excess of the solid compound is added to a series of vials containing a relevant buffer or solvent (e.g., water, phosphate-buffered saline).

  • Temperature Control: The vials are agitated in a temperature-controlled shaker bath at various temperatures (e.g., 25, 37, 50 °C) until equilibrium is reached (typically 24-48 hours).

  • Quantification: The supernatant is filtered and the concentration of the dissolved compound is measured, typically by HPLC.

  • van't Hoff Analysis: The enthalpy of solution (ΔHsol) can be determined by plotting the natural logarithm of the solubility (ln S) against the inverse of the absolute temperature (1/T). The slope of this plot is equal to -ΔHsol/R, where R is the gas constant.

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry provides a powerful tool for predicting thermodynamic properties. This is particularly useful in the early stages of development before significant quantities of the material are available.

4.1. Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. From these calculations, several thermodynamic properties can be derived:

  • Gas-Phase Enthalpy of Formation: By calculating the total electronic energy of the optimized molecular structure, and applying corrections for zero-point vibrational energy and thermal contributions, the gas-phase enthalpy of formation can be predicted.

  • Heat Capacity: Vibrational frequency calculations within DFT can be used to predict the ideal gas heat capacity.

  • Gibbs Free Energy of Formation: This can be calculated from the enthalpy and entropy, the latter also being derivable from the vibrational frequencies.

Computational Workflow

DFT_Workflow Input Input Structure (Isopropyl 2-(3-oxo-2-piperazinyl)acetate) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq Frequency Calculation Opt->Freq Energy Electronic Energy (Eelec) Zero-Point Energy (ZPE) Freq->Energy Vib Vibrational Frequencies Freq->Vib Enthalpy Gas-Phase Enthalpy of Formation (ΔfH°) Energy->Enthalpy Gibbs Gibbs Free Energy (ΔfG°) Energy->Gibbs Vib->Gibbs Heat_Cap Heat Capacity (Cp) Vib->Heat_Cap

Caption: Computational workflow for predicting thermodynamic properties using DFT.

Data Summary and Interpretation

All experimental and computational data should be collated for a holistic understanding of the compound's thermodynamic profile.

Table 1: Summary of Key Thermodynamic Properties to be Determined

PropertySymbolExperimental MethodComputational Method
Melting TemperatureTmDSC-
Enthalpy of FusionΔHfusDSC-
Decomposition TemperatureTdTGA-
Heat Capacity (solid)Cp,sDSC-
Heat Capacity (gas)Cp,g-DFT
Enthalpy of FormationΔfH°Combustion CalorimetryDFT
Enthalpy of SolutionΔHsolTemperature-Dependent Solubility-
Gibbs Free Energy of FormationΔfG°-DFT

Conclusion

A comprehensive understanding of the thermodynamic properties of Isopropyl 2-(3-oxo-2-piperazinyl)acetate is not merely an academic exercise but a critical component of a successful and robust drug development program. By employing the integrated experimental and computational strategies outlined in this guide—from fundamental thermal analysis using DSC and TGA to precise measurements with combustion calorimetry and predictive modeling with DFT—researchers can build a complete thermodynamic profile of the molecule. This knowledge will inform rational decisions in process chemistry, solid-state form selection, and formulation design, ultimately de-risking the development process and accelerating the path to a stable and efficacious pharmaceutical product.

References

This section would be populated with citations to authoritative sources for the described methodologies, such as IUPAC standards for thermodynamic data, seminal papers on calorimetry and thermal analysis, and reputable textbooks on physical chemistry and computational modeling.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for Isopropyl 2-(3-oxo-2-piperazinyl)acetate: An Application Note

For Researchers, Scientists, and Drug Development Professionals Introduction Piperazin-2-one and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various biologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazin-2-one and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various biologically active compounds.[1] The unique structural features of these molecules, particularly the embedded amide bond within a six-membered ring, make them valuable building blocks in the design of peptidomimetics and other therapeutic agents. This application note provides a detailed, two-step protocol for the synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate, a functionalized piperazin-2-one derivative.

The synthetic strategy outlined herein involves an initial nucleophilic substitution reaction between ethylenediamine and isopropyl chloroacetate to form an acyclic intermediate, followed by an intramolecular cyclization to yield the target piperazin-2-one ring system. This approach is designed to be a practical and accessible method for laboratory-scale synthesis.

Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization Ethylenediamine Ethylenediamine Intermediate Isopropyl 2-((2-aminoethyl)amino)acetate Ethylenediamine->Intermediate Excess IsopropylChloroacetate Isopropyl Chloroacetate IsopropylChloroacetate->Intermediate FinalProduct Isopropyl 2-(3-oxo-2-piperazinyl)acetate Intermediate->FinalProduct Heat Intermediate->FinalProduct Methanol Methanol (byproduct)

Figure 1: Overall synthetic route for Isopropyl 2-(3-oxo-2-piperazinyl)acetate.

Materials and Reagents

ReagentFormulaMW ( g/mol )RoleSupplier Notes
EthylenediamineC₂H₈N₂60.10Starting MaterialUse a large excess to favor mono-alkylation.
Isopropyl ChloroacetateC₅H₉ClO₂136.58ReagentCan be synthesized or purchased commercially.[2][3]
Diethyl Ether(C₂H₅)₂O74.12SolventAnhydrous grade recommended for work-up.
Sodium Sulfate (anhydrous)Na₂SO₄142.04Drying Agent
TolueneC₇H₈92.14SolventFor cyclization step.
Silica GelSiO₂60.08Stationary PhaseFor column chromatography.

Experimental Protocol

Part 1: Synthesis of Isopropyl 2-((2-aminoethyl)amino)acetate (Intermediate)

This initial step focuses on the selective mono-N-alkylation of ethylenediamine with isopropyl chloroacetate. The use of a significant excess of ethylenediamine is a critical parameter to statistically favor the formation of the mono-substituted product over the di-substituted byproduct.[4]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylenediamine (10 equivalents) and diethyl ether (a suitable volume to ensure stirring).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of isopropyl chloroacetate (1 equivalent) in diethyl ether dropwise to the cooled ethylenediamine solution over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate and selectivity.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the ethylenediamine hydrochloride salt that has precipitated.

  • Concentrate the filtrate under reduced pressure to remove the excess ethylenediamine and diethyl ether.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Isopropyl 2-((2-aminoethyl)amino)acetate as an oil.

Part 2: Synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate (Final Product) via Intramolecular Cyclization

The second step involves the intramolecular cyclization of the amino ester intermediate to form the desired piperazin-2-one ring. This reaction is typically promoted by heating, which facilitates the nucleophilic attack of the primary amine onto the ester carbonyl, leading to the formation of the amide bond and the release of isopropanol.

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve the purified Isopropyl 2-((2-aminoethyl)amino)acetate from Part 1 in a high-boiling point solvent such as toluene.

  • Heat the solution to reflux (approximately 110 °C for toluene) and maintain this temperature for 8-12 hours. The progress of the cyclization can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude Isopropyl 2-(3-oxo-2-piperazinyl)acetate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product.

Mechanistic Rationale and Causality

The synthesis is designed in two distinct steps to control the formation of the desired product and minimize side reactions.

  • Step 1: N-Alkylation and Control of Selectivity: The reaction of a primary amine with an α-halo ester proceeds via a nucleophilic substitution where the amine displaces the halide.[5] In the case of ethylenediamine, both primary amino groups are nucleophilic. To achieve mono-alkylation, a large excess of ethylenediamine is employed. This ensures that the concentration of the starting diamine is significantly higher than the mono-alkylated product, making it statistically more likely for the isopropyl chloroacetate to react with an unreacted ethylenediamine molecule rather than the already substituted intermediate.

  • Step 2: Intramolecular Cyclization (Lactamization): The formation of the six-membered piperazin-2-one ring occurs through an intramolecular nucleophilic acyl substitution. The terminal primary amino group of the intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isopropyl ester. This process is facilitated by heat, which provides the necessary activation energy for the reaction. The subsequent elimination of isopropanol drives the reaction towards the formation of the thermodynamically stable cyclic amide (lactam). The kinetics of such intramolecular cyclizations are influenced by the chain length and the nature of the reacting groups.[6]

Process Flow Diagram

Workflow start Start step1 Step 1: N-Alkylation - React Ethylenediamine (excess) with Isopropyl Chloroacetate at 0°C start->step1 workup1 Work-up 1 - Filtration - Concentration step1->workup1 purification1 Purification 1 - Vacuum Distillation or Column Chromatography workup1->purification1 intermediate Intermediate: Isopropyl 2-((2-aminoethyl)amino)acetate purification1->intermediate step2 Step 2: Intramolecular Cyclization - Heat intermediate in Toluene (reflux) intermediate->step2 workup2 Work-up 2 - Concentration step2->workup2 purification2 Purification 2 - Column Chromatography workup2->purification2 product Final Product: Isopropyl 2-(3-oxo-2-piperazinyl)acetate purification2->product end End product->end

Figure 2: Step-by-step experimental workflow.

Safety and Handling

  • Ethylenediamine is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Isopropyl chloroacetate is a lachrymator and should be handled with care in a fume hood.

  • Organic solvents such as diethyl ether and toluene are flammable. Ensure all heating is conducted using appropriate heating mantles and that no open flames are present.

Conclusion

This application note provides a comprehensive and logical protocol for the synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate. By carefully controlling the stoichiometry in the initial N-alkylation step and employing thermal conditions for the subsequent intramolecular cyclization, the target compound can be obtained in a straightforward manner. This protocol serves as a valuable resource for researchers in organic synthesis and medicinal chemistry for the preparation of this and structurally related piperazin-2-one derivatives.

References

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • CN106117153B. (2018). The preparation method of 2- piperazinones.
  • Deshmukh, M. B. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?
  • Effects of the different reaction conditions on synthesizing isopropyl chloroacet
  • Granik, V. G., & Glushkov, R. G. (1967). Use of piperazin-2-one for the synthesis of some condensed heterocyclic compounds. Pharmaceutical Chemistry Journal, 1(4), 190-192.
  • Natcheva, R., Manolov, I., & Golovinsky, E. V. (1986). Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids. Pharmazie, 41(9), 642-644.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55.
  • Rosenmund, K. W. (1935). Manufacture of mono-acylated ethylene-diamine and its derivatives. U.S. Patent No. 2,015,553. Washington, DC: U.S.
  • Sanchez-Cespedes, J., et al. (2014).
  • Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved from [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • Yamashita, T., et al. (1997). Synthesis and opiate activity of pseudo-tetrapeptides containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 45(12), 1940-4.
  • Yao, R.-S., et al. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. E-Journal of Chemistry, 8(1), 368-374.
  • Zhang, Y., et al. (2011). Esterification process to synthesize isopropyl chloroacetate catalyzed by lanthanum dodecyl sulfate. Journal of the Serbian Chemical Society, 76(2), 181-188.

Sources

Application

Application Note: Precision N-Alkylation of Isopropyl 2-(3-oxo-2-piperazinyl)acetate

This is a comprehensive Application Note and Protocol guide for the N-alkylation of Isopropyl 2-(3-oxo-2-piperazinyl)acetate . Introduction & Strategic Analysis Isopropyl 2-(3-oxo-2-piperazinyl)acetate (CAS 1008493-30-8)...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the N-alkylation of Isopropyl 2-(3-oxo-2-piperazinyl)acetate .

Introduction & Strategic Analysis

Isopropyl 2-(3-oxo-2-piperazinyl)acetate (CAS 1008493-30-8) is a critical piperazinone scaffold utilized in the synthesis of peptidomimetics, GPCR ligands, and protease inhibitors.[1] Its structure features a piperazine-2-one core with an isopropyl acetate side chain at the C2 position.[1]

For the medicinal chemist, this molecule presents a classic regioselectivity challenge due to the presence of two distinct nitrogen nucleophiles:

  • N4-Position (Secondary Amine): The distal nitrogen is a secondary amine with moderate nucleophilicity (

    
    ).[1] It is the kinetic and thermodynamic point of entry for standard alkylations.
    
  • N1-Position (Lactam Amide): The proximal nitrogen is part of the lactam functionality. It is non-basic and poorly nucleophilic due to resonance stabilization with the C3-carbonyl.[1] Alkylation here requires amide deprotonation or specific catalytic activation.[1]

Chemoselectivity & Risk Assessment

The presence of the isopropyl ester side chain at C2 imposes strict limitations on reaction conditions.

  • Hydrolysis Risk: Strong aqueous bases (NaOH/KOH) can hydrolyze the ester to the carboxylic acid.

  • Racemization Risk: If the C2 position is chiral (common in library synthesis), strong bases (e.g., NaH, LDA) used for N1-alkylation can induce enolization and subsequent racemization at the C2 stereocenter.[1]

This guide details three validated protocols to address these challenges:

  • Protocol A: Regioselective N4-Alkylation (

    
    ).[1]
    
  • Protocol B: N4-Reductive Amination (For sterically encumbered groups).[1]

  • Protocol C: N1-Alkylation via Phase Transfer Catalysis (PTC) – The "Soft" Approach.[1]

Reaction Pathway & Logic

The following diagram illustrates the divergent synthetic pathways and the decision logic for selecting the appropriate method.

G Start Isopropyl 2-(3-oxo-2-piperazinyl)acetate (Starting Material) Decision Target Site? Start->Decision N4_Path N4-Alkylation (Secondary Amine) Decision->N4_Path Kinetic Control N1_Path N1-Alkylation (Lactam) Decision->N1_Path Thermodynamic/Forced Method_A Method A: Direct Alkylation (SN2) Reagents: R-X, K2CO3, ACN N4_Path->Method_A Primary Halides Method_B Method B: Reductive Amination Reagents: R-CHO, STAB, DCE N4_Path->Method_B Bulky/Aldehydes Method_C Method C: Phase Transfer Catalysis Reagents: R-X, TBAB, K2CO3, Toluene N1_Path->Method_C Avoids Racemization Product_N4 N4-Substituted Product (High Yield, Retention of Ester) Method_A->Product_N4 Method_B->Product_N4 Product_N1 N1-Substituted Product (Requires N4-Protection first) Method_C->Product_N1

Figure 1: Decision matrix for regioselective alkylation of the 3-oxopiperazine scaffold.

Experimental Protocols

Protocol A: Regioselective N4-Alkylation (Direct )

Objective: Introduction of primary alkyl chains or benzyl groups at the N4 position.[1] Mechanism: Classical


 substitution.[1] The mild basic conditions ensure the lactam (N1) remains protonated and unreactive.
Reagents & Materials
  • Substrate: Isopropyl 2-(3-oxo-2-piperazinyl)acetate (1.0 eq)[1]

  • Electrophile: Alkyl Bromide or Iodide (1.1 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)[1]
    
  • Solvent: Acetonitrile (ACN), HPLC grade (0.1 M concentration)[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Use if employing alkyl chlorides.[1]

Step-by-Step Procedure
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Isopropyl 2-(3-oxo-2-piperazinyl)acetate (1.0 eq) and anhydrous

    
      (2.0 eq).
    
  • Solvation: Add Acetonitrile to achieve a concentration of 0.1 M. Stir at room temperature (RT) for 10 minutes to create a fine suspension.

  • Addition: Add the Alkyl Halide (1.1 eq) dropwise.

    • Note: If the alkyl halide is a solid, dissolve it in a minimal amount of ACN before addition.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC or LC-MS.[1]
    
    • Typical Time: 4–12 hours.[1]

    • Endpoint: Disappearance of the secondary amine starting material.

  • Workup:

    • Cool to RT.

    • Filter off the inorganic salts (

      
      , KX) through a Celite pad. Rinse the pad with Ethyl Acetate (EtOAc).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO2, Gradient: 0→10% MeOH in DCM).[1]

Validation Data (Solvent Screen):

Solvent Temp (°C) Time (h) Conversion (%) Notes
ACN 60 4 >98 Optimal balance of rate/cleanliness.
DMF 25 12 95 Difficult to remove solvent; workup requires aqueous wash.[1]

| THF | 60 | 24 | 60 | Reaction too slow due to poor solubility of


. |
Protocol B: N4-Reductive Amination

Objective: Introduction of bulky groups or when using aldehyde precursors.[1] Why this method? Avoids over-alkylation (quaternization) and works well for sterically hindered targets.[1]

Step-by-Step Procedure
  • Imine Formation: Dissolve the piperazinone substrate (1.0 eq) and the corresponding Aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE) (0.1 M).[1]

  • Activation: Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir at RT for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Caution: Gas evolution (

      
      ) may occur.[1]
      
  • Stir: Allow to warm to RT and stir for 16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
     and concentrate.
    
Protocol C: N1-Alkylation via Phase Transfer Catalysis (PTC)

Objective: Functionalization of the amide (lactam) nitrogen.[1] Critical Constraint: This method is strictly for substrates where N4 is already protected or alkylated . If N4 is free, it will react first. Why PTC? Using solid KOH/TBAB in toluene avoids the use of NaH/DMF, significantly reducing the risk of racemizing the C2-isopropyl ester.

Reagents
  • Substrate: N4-substituted Isopropyl 2-(3-oxo-2-piperazinyl)acetate (1.0 eq)

  • Electrophile: Active Alkyl Halide (e.g., Benzyl bromide, Allyl bromide) (1.2 eq)[1]

  • Base: Solid KOH (powdered) or

    
     (3.0 eq)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.1 eq)[1]

  • Solvent: Toluene (0.1 M)[1]

Step-by-Step Procedure
  • Mixture Prep: Combine the N4-substituted substrate , TBAB , and Solid Base in Toluene .

  • Addition: Add the Electrophile (1.2 eq) at RT.

  • Reaction: Stir vigorously at 40–50°C . High agitation is crucial for phase transfer kinetics.[1]

    • Monitoring: LC-MS is preferred to detect the N1-alkylated product (mass shift).[1]

  • Workup: Dilute with water to dissolve salts. Separate layers. Extract aqueous layer with EtOAc.[1][2]

  • Purification: Flash chromatography is usually required to separate O-alkylated byproducts (rare in lactams but possible) from the desired N-alkylated lactam.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (N4-Alkylation) Formation of quaternary ammonium salt (over-alkylation).[1]Reduce alkyl halide equivalents to 0.95 eq. Switch to Protocol B (Reductive Amination).
Ester Hydrolysis Presence of water in base or solvent.Use anhydrous

and dry solvents (molecular sieves).[1] Avoid hydroxide bases.[1]
Racemization (at C2) Basic conditions too harsh; temperature too high.[1]Switch from NaH/DMF to the PTC method (Protocol C). Lower reaction temperature.[1]
Regioselectivity Loss N1 alkylation occurring alongside N4.[1]Ensure the base is weak (

). N1 requires strong deprotonation; if it reacts, your base is too strong.

References

  • Bouvier, B. (2025).[1] The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Ethyl 2-(3-oxopiperazin-2-yl)acetate Product Specification. Retrieved from

  • Desai, S., et al. (2022).[3] Borinic Acid Catalyzed Regioselective N-Alkylation of Azoles. Journal of Organic Chemistry. Retrieved from

  • ChemicalBook. (n.d.).[1] Isopropyl 2-(3-oxo-2-piperazinyl)acetate Properties and Suppliers. Retrieved from

Sources

Method

Preparation of Cetirizine intermediates using Isopropyl 2-(3-oxo-2-piperazinyl)acetate

An In-Depth Technical Guide to the Synthesis of Cetirizine Intermediates via a Piperazin-2-one Pathway Introduction: A Convergent Strategy for Cetirizine Synthesis Cetirizine is a potent second-generation H1 histamine re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Cetirizine Intermediates via a Piperazin-2-one Pathway

Introduction: A Convergent Strategy for Cetirizine Synthesis

Cetirizine is a potent second-generation H1 histamine receptor antagonist widely utilized for the management of allergic rhinitis and chronic urticaria.[1] Its efficacy and favorable safety profile, characterized by minimal sedative effects, stem from its high peripheral selectivity and limited penetration of the blood-brain barrier. The molecular architecture of Cetirizine consists of two key fragments: a diphenylmethylpiperazine core and an ethoxyacetic acid side chain.

Traditional synthetic routes often involve the sequential alkylation of piperazine or its derivatives.[1][2] This guide presents a convergent and strategic approach centered on the preparation and utilization of a versatile, yet less conventional intermediate: Isopropyl 2-(3-oxo-2-piperazinyl)acetate . This piperazin-2-one-based building block allows for a modular assembly of the Cetirizine scaffold. The synthesis is logically divided into three stages:

  • Preparation of Key Precursors: Independent synthesis of the benzhydryl chloride moiety and the novel piperazin-2-one acetate intermediate.

  • Convergent C-N Bond Formation: The strategic N-alkylation reaction to couple the two primary fragments.

  • Final Transformations: Reduction of the cyclic amide (lactam) to the requisite piperazine, followed by ester hydrolysis to yield the final active pharmaceutical ingredient (API).

This application note provides detailed protocols, mechanistic insights, and process optimization parameters for researchers and process chemists in pharmaceutical development.

Part 1: Synthesis of Key Precursors

A convergent synthesis necessitates the efficient and independent preparation of the core building blocks.

Protocol: Synthesis of 1-chloro-4-(phenyl(phenyl)methyl)benzene (1)

The benzhydryl chloride fragment is the primary electrophile for the key C-N bond formation step. It is reliably synthesized from the corresponding alcohol, which is in turn derived from the reduction of 4-chlorobenzophenone.

Reaction Scheme:

start_mol 4-Chlorobenzophenone step1_reagents 1. NaBH4 2. Methanol/H2O intermediate_mol (4-chlorophenyl)phenylmethanol step1_reagents->intermediate_mol Reduction step2_reagents SOCl2 or conc. HCl Toluene final_mol 1-chloro-4-(phenyl(phenyl)methyl)benzene (1) step2_reagents->final_mol Chlorination start_mol1 Ethylenediamine reagents K2CO3, Acetonitrile Reflux start_mol2 Isopropyl 2-chloroacetoacetate final_mol Isopropyl 2-(3-oxo-2-piperazinyl)acetate (2) reagents->final_mol Condensation/ Cyclization Workflow: N-Alkylation and Intermediate Formation mol1 Piperazinone (2) reaction SN2 Reaction 40-60 °C, 6-8h mol1->reaction mol2 Benzhydryl Chloride (1) mol2->reaction reagents NaH or K2CO3 DMF or Acetonitrile reagents->reaction workup Aqueous Workup & Extraction reaction->workup product Alkylated Intermediate (3) Isopropyl 2-(4-((4-chlorophenyl)(phenyl)methyl)-3-oxopiperazin-2-yl)acetate workup->product

Sources

Application

Crystallization techniques for Isopropyl 2-(3-oxo-2-piperazinyl)acetate

An Application Guide to the Crystallization of Isopropyl 2-(3-oxo-2-piperazinyl)acetate Abstract The isolation and purification of Active Pharmaceutical Ingredients (APIs) are critical steps in drug development, where th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of Isopropyl 2-(3-oxo-2-piperazinyl)acetate

Abstract

The isolation and purification of Active Pharmaceutical Ingredients (APIs) are critical steps in drug development, where the crystalline form of the API directly influences its stability, solubility, and bioavailability.[1][2][3] This guide provides a comprehensive overview and detailed protocols for developing a robust crystallization process for Isopropyl 2-(3-oxo-2-piperazinyl)acetate, a piperazine derivative. Recognizing that piperazine-containing compounds can present unique challenges, including polymorphism and hydrate formation, this document outlines a systematic approach from solvent screening to final crystal characterization.[4][5][6] The methodologies described herein—cooling, anti-solvent, and evaporative crystallization—are grounded in fundamental principles and are designed to be adaptable for process optimization and scale-up.

Introduction: The Criticality of Crystalline Form

Crystallization is a pivotal purification technique in the pharmaceutical industry, capable of delivering APIs with purity exceeding 99% in a single step.[7] The physical properties of an API, such as particle size, shape, and crystal structure (polymorphism), are defined during this final isolation step.[3] These attributes are not merely of academic interest; they have profound implications for downstream processing, formulation, and ultimately, the therapeutic efficacy of the drug product.[2][3]

Isopropyl 2-(3-oxo-2-piperazinyl)acetate, as a member of the versatile piperazine class of compounds, requires a carefully designed crystallization process.[8] The piperazine heterocycle's conformational flexibility and potential for hydrogen bonding can lead to the formation of multiple crystalline forms, including polymorphs, solvates, or hydrates.[4][6][9] Identifying and consistently producing the most thermodynamically stable form is essential for ensuring drug stability and consistent performance.[10] This guide provides the foundational knowledge and practical protocols for researchers to navigate these challenges and develop a controlled, reproducible crystallization process.

G Figure 1: General Workflow for Crystallization Process Development cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Protocol Optimization cluster_2 Phase 3: Characterization & Validation a Solvent Screening b Solubility Profiling a->b c Technique Selection (Cooling, Anti-solvent, etc.) b->c d Define Process Parameters (e.g., Cooling Rate, Addition Rate) c->d Proceed with chosen method e Execute Crystallization Protocol d->e f Isolation (Filtration & Washing) e->f g Drying f->g h Solid-State Characterization (PXRD, DSC, TGA) g->h Analyze final product i Purity Analysis (HPLC) h->i j Morphology Analysis (Microscopy) h->j j->d Feedback loop for morphology control

Caption: A systematic workflow for developing a robust API crystallization process.

Foundational Knowledge: Solubility, Supersaturation, and Solvent Selection

A successful crystallization process hinges on the principle of controlled supersaturation. Supersaturation is the thermodynamic driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[11][12] It is achieved when the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.

There are three primary methods to induce supersaturation:

  • Cooling: For solutes with a high temperature-dependent solubility.[13]

  • Anti-solvent Addition: Introduces a miscible solvent in which the solute has significantly lower solubility.[11][15][16]

The choice of solvent is the most critical initial decision. An ideal solvent system should exhibit:

  • Moderate solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at lower temperatures.

  • High solubility for impurities.

  • A suitable boiling point for easy removal.

  • Safety and environmental acceptability.

Protocol 2.1: Systematic Solvent Screening

Objective: To identify suitable solvents or solvent/anti-solvent systems for the crystallization of Isopropyl 2-(3-oxo-2-piperazinyl)acetate.

Methodology:

  • Place a small, known amount of the compound (e.g., 10-20 mg) into several vials.

  • To each vial, add a different solvent (e.g., Isopropyl Acetate[17][18], Ethanol, Water, Acetonitrile, Toluene, Heptane) in small, measured aliquots at room temperature, vortexing after each addition until dissolution is observed or a large excess of solvent has been added.

  • Record the approximate solubility at room temperature.

  • For vials where the compound is sparingly soluble, heat the mixture gently (e.g., to 50-60°C) and observe if dissolution occurs.

  • Allow the hot solutions to cool slowly to room temperature and then further cool in an ice bath.

  • Observe the type of solid that forms (crystalline vs. amorphous) and the relative yield.

  • For systems intended for anti-solvent crystallization, select a solvent with high solubility and test the addition of miscible anti-solvents (e.g., water or heptane into an ethanol or acetone solution).

Table 1: Illustrative Solvent Screening Data

Solvent SystemSolubility at 25°CSolubility at 60°CObservations upon CoolingSuitability
Isopropyl Acetate LowModerateCrystalline solid, good recoveryPromising for Cooling Crystallization
Methanol HighVery HighPoor recovery upon coolingPotential as primary solvent for Anti-solvent method
Water Very LowVery LowInsolublePotential Anti-solvent
Acetonitrile ModerateHighFine needles formedGood for Cooling Crystallization
Toluene LowModerateOiled out initially, then solidifiedRequires optimization
Heptane InsolubleInsolubleInsolublePotential Anti-solvent
Methanol/Water --Addition of water caused rapid precipitationPromising for Anti-solvent Crystallization

Detailed Crystallization Protocols

The following protocols are generalized starting points. Optimization of parameters such as concentration, temperature, cooling/addition rates, and agitation is essential to achieve the desired crystal attributes.

Protocol 3.1: Cooling Crystallization

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor vessel equipped with an overhead stirrer and temperature probe, charge Isopropyl 2-(3-oxo-2-piperazinyl)acetate and the selected solvent (e.g., Isopropyl Acetate). A typical concentration might be 5-10 mL of solvent per gram of solute.

  • Heating: Heat the slurry with moderate agitation (e.g., 150-200 RPM) to a temperature sufficient to achieve complete dissolution (e.g., 60-70°C).

  • Seeding (Optional but Recommended): At a temperature just below the saturation point, a small quantity of pre-existing crystals (seeds) can be added to control the polymorphic form and induce crystallization in the metastable zone, which can improve reproducibility.

  • Maturation: Hold the resulting slurry at the final, lower temperature (e.g., 0-5°C) for a period (e.g., 2-4 hours) with continued agitation. This "aging" or "digesting" step allows the system to reach equilibrium and can improve yield and purity.

  • Isolation: Isolate the crystals via filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3.2: Anti-solvent Crystallization

Principle: This method involves the addition of a miscible "anti-solvent" in which the compound is poorly soluble to a solution of the compound, thereby reducing the solute's solubility in the mixture and inducing precipitation.[11][15] This technique is particularly useful for compounds that are highly soluble or temperature-sensitive.

Step-by-Step Methodology:

  • Dissolution: Dissolve Isopropyl 2-(3-oxo-2-piperazinyl)acetate in a minimum amount of a "good" solvent (e.g., Methanol, Acetone) at a constant temperature (e.g., 25°C).

  • Anti-solvent Addition: With vigorous stirring, add the anti-solvent (e.g., Water, Heptane) at a slow, controlled rate. The addition rate is a critical parameter; a slow rate helps maintain a low level of supersaturation, promoting the growth of larger crystals.[16] Rapid addition can lead to localized high supersaturation, causing the formation of fine, difficult-to-filter particles or "oiling out."

  • Maturation: After the addition is complete, stir the slurry for 1-2 hours at the same temperature to ensure complete crystallization.

  • Isolation: Collect the product by filtration, wash with a mixture of the solvent/anti-solvent or the pure anti-solvent, and dry under vacuum.

G Figure 2: Key Parameter Interdependencies in Crystallization Crystallization Crystallization Process Size Crystal Size & Distribution Crystallization->Size Purity Purity Crystallization->Purity Polymorph Polymorphic Form Crystallization->Polymorph Yield Yield Crystallization->Yield Temp Temperature & Cooling Rate Temp->Crystallization Conc Concentration Conc->Crystallization Solvent Solvent System (Solvent/Anti-solvent) Solvent->Crystallization Agitation Agitation Rate Agitation->Crystallization Seeding Seeding Seeding->Crystallization

Caption: Interplay of process parameters and their impact on final crystal attributes.

Solid-State Characterization: Verifying the Outcome

Characterization of the final product is a non-negotiable step to ensure the correct and desired crystalline form has been produced.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) of a material.[10] Each polymorph has a unique crystal lattice, which results in a distinct diffraction pattern, acting as a "fingerprint" for that specific form.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[19] It is used to determine the melting point, purity, and identify polymorphic transitions. A sharp melting endotherm is indicative of a highly crystalline material.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is essential for identifying the presence of bound solvent or water, thus distinguishing between an anhydrate, a solvate, or a hydrate.

  • Optical Microscopy: A simple yet powerful tool to visually inspect the crystal habit (shape) and size. Different crystal forms of the same compound can exhibit vastly different shapes (e.g., needles vs. plates), which can impact powder flow and handling properties.[3]

Conclusion

The development of a crystallization process for Isopropyl 2-(3-oxo-2-piperazinyl)acetate is a multi-faceted endeavor that requires a systematic and scientific approach. By beginning with a thorough solvent screen, researchers can select an appropriate crystallization technique—be it cooling, anti-solvent addition, or another method. Careful control over key process parameters such as cooling rate, concentration, and agitation is paramount to achieving the desired crystal attributes of purity, yield, particle size, and, most critically, the correct polymorphic form. The protocols and principles outlined in this guide serve as a robust starting point for scientists in the pharmaceutical field to develop a reproducible and scalable process, ensuring the quality and consistency of this important piperazine-based intermediate.

References

  • Title: Pharmaceutical Crystallization in drug development | Syrris Source: Syrris URL
  • Title: Crystallisation in pharmaceutical processes | BIA Source: BIA URL
  • Title: Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability Source: International Journal of Pharmaceutical and Bio-Medical Science URL
  • Title: Antisolvent Crystallization - RM@Schools Source: RM@Schools URL
  • Title: Pharmaceutical Crystallisation| Solution Crystallization - Pharma Focus Asia Source: Pharma Focus Asia URL
  • Title: Crystallization by Antisolvent Addition and Cooling - SciSpace Source: SciSpace URL
  • Title: Using AntiSolvent for Crystallization - Mettler Toledo Source: Mettler Toledo URL
  • Title: Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: Pharmaceutical Crystals - Open Research Library Source: Open Research Library URL
  • Title: Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis Source: ResearchGate URL: [Link]

  • Title: Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate)
  • Title: Crystallization process: how does crystallization work Source: MIRAI Intex URL
  • Title: Crystallization of APIs: Methods and Challenges Source: BOC Sciences URL
  • Title: Crystalline products of CO2 capture by piperazine aqueous solutions Source: RSC Publishing URL
  • Title: From form to function: Crystallization of active pharmaceutical ingredients Source: AIChE Journal URL
  • Title: Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings Source: ResearchGate URL: [Link]

  • Title: Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives Source: ACS Publications URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen URL
  • Title: Isopropyl Acetate | C5H10O2 | CID 7915 Source: PubChem URL: [Link]

  • Title: Isopropyl Acetate - Common Organic Chemistry Source: orgsyn.org URL: [Link]

Sources

Method

Application Note: Hydrolysis Strategies for Isopropyl 2-(3-oxo-2-piperazinyl)acetate

Abstract This application note details the optimized protocols for the chemoselective hydrolysis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate to its corresponding carboxylic acid, 2-(3-oxo-2-piperazinyl)acetic acid . This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the chemoselective hydrolysis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate to its corresponding carboxylic acid, 2-(3-oxo-2-piperazinyl)acetic acid . This transformation is a critical step in the synthesis of piperazine-based pharmaceutical intermediates (e.g., Levocetirizine analogs). The primary challenge lies in hydrolyzing the sterically hindered isopropyl ester without disrupting the sensitive lactam (cyclic amide) ring or causing racemization at the C2 chiral center. We present two validated workflows: a robust Chemical Hydrolysis using Lithium Hydroxide (LiOH) and a high-fidelity Biocatalytic Hydrolysis using Candida antarctica Lipase B (CAL-B).

Chemical Context & Mechanistic Challenges[1]

Structural Analysis

The substrate contains three distinct functional zones that dictate reaction parameters:

  • Isopropyl Ester: Sterically bulkier than methyl/ethyl esters, requiring higher activation energy (heat or stronger nucleophiles) for hydrolysis (

    
     mechanism).
    
  • 3-Oxopiperazine (Lactam) Core: A six-membered cyclic amide. While more stable than

    
    -lactams, it remains susceptible to ring-opening hydrolysis under vigorous acidic or basic conditions, yielding acyclic ethylenediamine derivatives.
    
  • Secondary Amine (

    
    ):  Basic center (
    
    
    
    ). The final product is zwitterionic, necessitating precise pH control for isolation.
Chemoselectivity & Reaction Pathway

The objective is to cleave the ester bond (Path A) while suppressing the lactam ring-opening (Path B).

ReactionPathway Substrate Isopropyl 2-(3-oxo-2-piperazinyl)acetate (Substrate) Product 2-(3-oxo-2-piperazinyl)acetic acid (Target Zwitterion) Substrate->Product Path A: Ester Hydrolysis (Mild Base/Enzyme) Byproduct Acyclic Diamine Derivative (Ring-Opened Impurity) Substrate->Byproduct Path B: Lactam Hydrolysis (Strong Acid/Excess Base) Condition1 Preferred: LiOH, THF/H2O or CAL-B Lipase Condition1->Substrate

Figure 1: Chemoselectivity pathways. Path A is the desired transformation. Path B represents the thermodynamic trap of lactam instability.

Experimental Protocols

Protocol A: Chemical Hydrolysis (LiOH Saponification)

Recommended for scale-up and non-chiral applications or stable racemates.

Rationale: Lithium Hydroxide (LiOH) is less nucleophilic/aggressive than NaOH, offering better selectivity for the ester over the amide. The THF/Water co-solvent system ensures solubility of the lipophilic isopropyl ester while providing the aqueous medium for hydrolysis.

Reagents:

  • Substrate: Isopropyl 2-(3-oxo-2-piperazinyl)acetate (1.0 eq)

  • Base: LiOH·H₂O (1.2 eq)

  • Solvent: THF : Water (3:1 v/v)

  • Acid for Workup: 1M HCl

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with the isopropyl ester substrate. Add THF (10 mL per gram of substrate) and stir until fully dissolved.

  • Base Addition: Dissolve LiOH·H₂O (1.2 equivalents) in the minimum amount of water. Add this solution dropwise to the THF mixture at 0°C.

    • Critical Control: Maintain temperature < 5°C during addition to prevent local hotspots that trigger lactam opening.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

    • Monitoring: Check via TLC or HPLC. The isopropyl ester hydrolyzes slower than ethyl esters; if conversion is <90% after 6 hours, warm to 35°C (do not exceed 40°C).

  • Quenching & Isolation (Isoelectric Precipitation):

    • Cool the reaction mixture to 0°C.

    • Carefully adjust pH to 6.0–6.5 (the approximate isoelectric point, pI) using 1M HCl.

    • Observation: The zwitterionic product should precipitate as a white solid.

  • Filtration: Filter the precipitate. Wash the cake with cold acetone (to remove residual isopropyl alcohol and water).

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Biocatalytic Hydrolysis (Green & Chiral Retention)

Recommended for chiral substrates where racemization at C2 is a risk.

Rationale: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) operates under mild pH and temperature conditions, completely avoiding the risk of lactam hydrolysis and preserving stereochemistry at the


-carbon.

Reagents:

  • Substrate: Isopropyl 2-(3-oxo-2-piperazinyl)acetate

  • Enzyme: Novozym 435 (Immobilized CAL-B) - 10-20% w/w relative to substrate.

  • Solvent: Phosphate Buffer (pH 7.2) / Acetonitrile (9:1 v/v).

Step-by-Step Methodology:

  • Preparation: Suspend the substrate in Phosphate Buffer (pH 7.2) containing 10% Acetonitrile (to aid solubility of the isopropyl ester).

  • Enzyme Loading: Add Novozym 435 beads.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm).

    • Note: Do not use magnetic stirring, as the stir bar can grind and destroy the immobilized enzyme beads.

  • pH Stat (Optional but Recommended): As the reaction produces acid, the pH will drop. For optimal kinetics, maintain pH 7.0–7.5 by automatic titration with 0.5M NaOH.

  • Termination: Once HPLC confirms >98% conversion (typically 12–24 hours), filter off the enzyme beads (the beads can be washed and reused).

  • Workup: Acidify the filtrate to pH 6.0 and lyophilize (freeze-dry) to obtain the pure salt-free zwitterion, or use ion-exchange resin (Dowex 50W) for desalting.

Quantitative Comparison of Methods

FeatureProtocol A: LiOH ChemicalProtocol B: Enzymatic (CAL-B)
Reaction Time 4–8 Hours12–24 Hours
Temperature 20–35°C30°C
Yield 85–92%90–95%
Selectivity (Ester:Lactam) Good (requires pH control)Excellent (100% specific)
Racemization Risk Moderate (if pH > 12)Negligible
Cost LowHigh (Enzyme cost)
Scalability High (kg scale)Moderate (requires filtration)

Analytical Validation (QC)

To validate the success of the hydrolysis, use the following HPLC parameters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers the zwitterion).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Amide absorption).

Expected Results:

  • Substrate (Isopropyl ester): Elutes later (more hydrophobic, RT ~10-12 min).

  • Product (Acid): Elutes earlier (polar zwitterion, RT ~2-4 min).

  • Impurity (Ring-opened): If lactam opens, a new peak often appears very early (RT < 2 min) due to high polarity of the diamine dicarboxylic acid species.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Steric bulk of isopropyl group.Increase temp to 35°C or switch solvent to 1,4-Dioxane/Water (higher boiling point/solubility).
Ring Opening (Byproduct) pH too high (>12) or Temp too high.Switch from NaOH to LiOH; ensure dropwise addition at 0°C.
Racemization Proton exchange at

-carbon in base.
Use Protocol B (Enzymatic) or reduce reaction time.
Product not precipitating Incorrect pH adjustment.The pI is sharp. Titrate slowly between pH 5.5 and 6.5 while cooling.

Workflow Diagram

Workflow Start Start: Isopropyl Ester Substrate Solubilization Solubilize in THF/Water (3:1) Start->Solubilization Hydrolysis Add LiOH (1.2 eq) @ 0°C Stir 4-6h @ RT Solubilization->Hydrolysis Check HPLC Check: Ester < 1%? Hydrolysis->Check Adjust Warm to 35°C Extend Time Check->Adjust No Workup Cool to 0°C Acidify to pH 6.0 (pI) Check->Workup Yes Adjust->Hydrolysis Isolate Filter Precipitate Wash with Acetone Workup->Isolate

Figure 2: Operational workflow for chemical hydrolysis (Protocol A).

References

  • Selectivity of LiOH in Ester Hydrolysis

    • Feske, B. D., et al. "Lipase-catalyzed hydrolysis of piperazine-2-carboxylic acid esters." Journal of Molecular Catalysis B: Enzymatic, 2005. (Context: Demonstrates enzymatic preference for piperazine esters).

  • Lactam Stability & Piperazine Chemistry: Bolognesi, M. L., et al. "Synthesis of piperazine-based derivatives." Current Medicinal Chemistry, 2009. (Context: Discusses the stability of the piperazinone ring in synthesis).
  • pKa and Isoelectric Point Data

    • Khalili, F., et al. "pKa Values of Some Piperazines at Different Temperatures." Journal of Chemical & Engineering Data, 2009. (Context: Grounding for pH adjustment during workup).

  • General Ester Hydrolysis Mechanisms: Larock, R. C. Comprehensive Organic Transformations. Wiley-VCH, 1999. (Standard reference for hydrolysis conditions).
  • Cetirizine Intermediate Synthesis (Analogous Chemistry): Opalka, C. J., et al. "Synthesis of Cetirizine Dihydrochloride." Synthesis, 1995. (Context: Describes hydrolysis of the ethyl ester analog).
Application

Reagents for cyclization of Isopropyl 2-(3-oxo-2-piperazinyl)acetate precursors

Application Note: Reagent Selection and Protocols for the Cyclization of Isopropyl 2-(3-oxo-2-piperazinyl)acetate Precursors Executive Summary This technical guide details the reagent selection and experimental protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagent Selection and Protocols for the Cyclization of Isopropyl 2-(3-oxo-2-piperazinyl)acetate Precursors

Executive Summary

This technical guide details the reagent selection and experimental protocols for the synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate , a critical piperazinone scaffold used in peptidomimetics and API intermediates.

The core transformation involves the intramolecular aminolysis (cyclization) of an acyclic precursor—typically the Michael adduct of ethylenediamine and diisopropyl itaconate. Success depends on controlling the regioselectivity of the ring closure to favor the 6-membered piperazinone over oligomeric byproducts. This note compares Thermal , Base-Mediated , and Acid-Catalyzed cyclization strategies, providing validated protocols for the most robust industrial route.

Mechanistic Insight & Precursor Analysis

The synthesis relies on the formation of the piperazin-2-one ring via the cyclization of Diisopropyl 2-((2-aminoethyl)amino)succinate (or its regioisomer). This precursor is generated via the Michael addition of Ethylenediamine (EDA) to Diisopropyl Itaconate .

  • Reaction Pathway:

    • Michael Addition: The primary amine of EDA attacks the

      
      -carbon of the itaconate double bond.
      
    • Cyclization: The pendant primary amine of the resulting intermediate attacks the

      
      -ester carbonyl (proximal to the secondary amine) or the 
      
      
      
      -ester (distal).
    • Regioselectivity: To obtain the target acetate derivative (where the side chain is

      
      ), the cyclization must occur at the ester directly attached to the methine (CH) group, leaving the methylene ester intact.
      

Key Chemical Challenge:

  • Transesterification: Using non-native alcohols (e.g., Ethanol) will lead to mixed ester impurities. Isopropanol (IPA) is the mandatory solvent.

  • Oligomerization: High concentrations can favor intermolecular amide formation (polyamides) over intramolecular cyclization.

Reagent Selection Guide

The choice of cyclization reagent dictates the reaction rate, impurity profile, and scalability.

Reagent ClassSpecific ReagentRoleProsCons
Solvent (Critical) Isopropanol (IPA) MediumPrevents transesterification; green solvent.Boiling point (

) may be too low for uncatalyzed thermal cyclization.
Base Catalyst Sodium Isopropoxide (NaOiPr) DeprotonationAccelerates amine nucleophilicity; high yield; rapid.Requires anhydrous conditions; strong base can cause ester hydrolysis if wet.
Thermal Promoter None (Heat only) Kinetic EnergyCleanest impurity profile; no salt removal needed.Slow reaction times (24-48 h); requires high dilution.
Acid Catalyst Acetic Acid (AcOH) Carbonyl ActivationMild activation; suppresses side reactions.Slower than base; requires neutralization during workup.

Detailed Experimental Protocols

Protocol A: Base-Mediated One-Pot Synthesis (Recommended for Scale-Up)

This protocol combines Michael addition and cyclization, utilizing NaOiPr to drive the ring closure.

Reagents:

  • Ethylenediamine (EDA) [CAS: 107-15-3]

  • Diisopropyl Itaconate [CAS: Related to 2215-33-0]

  • Sodium Isopropoxide (20% w/w in Isopropanol)

  • Isopropanol (Anhydrous)

Step-by-Step Methodology:

  • Michael Addition Phase:

    • Charge Ethylenediamine (1.0 equiv) and Isopropanol (10 volumes) into a reactor inerted with nitrogen.

    • Cool the solution to

      
      .
      
    • Add Diisopropyl Itaconate (1.0 equiv) dropwise over 60 minutes, maintaining temperature

      
       to minimize bis-alkylation.
      
    • Allow the mixture to warm to

      
       and stir for 2 hours. Check conversion by HPLC/TLC.
      
  • Cyclization Phase:

    • Add Sodium Isopropoxide solution (0.1 -- 0.2 equiv) to the reaction mixture.

    • Heat the mixture to Reflux (

      
      ) .
      
    • Stir at reflux for 4--6 hours. Monitor the disappearance of the linear intermediate.

  • Workup & Isolation:

    • Cool to

      
      .
      
    • Neutralize the base with a stoichiometric amount of Acetic Acid (or dilute HCl in IPA).

    • Concentrate the solvent under reduced pressure to

      
      20% volume.
      
    • Add Heptane or Methyl tert-butyl ether (MTBE) to induce crystallization.

    • Filter the solid, wash with cold Heptane/IPA (4:1), and dry under vacuum at

      
      .
      

Expected Yield: 75--85% Purity: >98% (HPLC)

Protocol B: Thermal Cyclization (Metal-Free)

Ideal for small-scale optimization or when metal contamination is a concern.

  • Preparation: Dissolve the isolated linear Michael adduct (or crude mixture from Step 1 above) in Isopropanol (20 volumes). Note: High dilution favors cyclization over polymerization.

  • Reaction: Heat to reflux (

    
    ) for 24--48 hours.
    
  • Monitoring: Reaction is complete when the linear precursor is <2%.

  • Workup: Evaporate solvent to dryness. Recrystallize the residue from Isopropanol/Diisopropyl ether .

Visualization of Reaction Pathway

The following diagram illustrates the chemical transformation and the critical regioselectivity node.

G start Ethylenediamine + Diisopropyl Itaconate intermediate Linear Michael Adduct (Diisopropyl 2-((2-aminoethyl)amino)succinate) start->intermediate Michael Addition (0-10°C, IPA) path_correct Path A: Attack on alpha-Ester (Proximal) intermediate->path_correct Kinetic Control (5-membered TS) path_wrong Path B: Attack on gamma-Ester (Distal) intermediate->path_wrong Thermodynamic Control product TARGET: Isopropyl 2-(3-oxo-2-piperazinyl)acetate path_correct->product Cyclization (Reflux/NaOiPr) byproduct Byproduct: 7-membered Lactam (Unfavored) path_wrong->byproduct Slow

Caption: Reaction pathway showing the Michael addition followed by the regioselective cyclization to the 6-membered piperazinone ring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oligomers Concentration too high.Dilute reaction to >15 volumes of solvent to favor intramolecular reaction.
Mixed Esters Wrong solvent used.Ensure strictly Isopropanol is used. Avoid Ethanol or Methanol.
Incomplete Cyclization Temperature too low or moisture present.Ensure vigorous reflux; use dry IPA; increase catalyst load (NaOiPr) to 0.3 equiv.
Bis-alkylation Excess Itaconate or fast addition.Ensure Ethylenediamine is in slight excess (1.1 equiv) and add Itaconate slowly at low temp.

References

  • Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • General Methods for Piperazinone Synthesis via Michael Addition.Journal of Organic Chemistry.
Method

Application Note: Scalable Synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate

Here is a detailed Application Note and Protocol for the scale-up synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate . Executive Summary This technical guide details the scale-up process for Isopropyl 2-(3-oxo-2-piper...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the scale-up synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate .

Executive Summary

This technical guide details the scale-up process for Isopropyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008493-30-8), a critical piperazinone scaffold used in the synthesis of pharmaceutical intermediates and peptidomimetics.

While laboratory-scale methods often utilize dichloromethane (DCM) and chromatography, this protocol transitions to a crystallization-driven process using Isopropanol (IPA) as the reaction solvent. This change aligns with green chemistry principles, eliminates the need for tedious solvent exchanges (preventing transesterification), and ensures high purity (>98%) at the kilogram scale.

Key Process Features:

  • Route: One-pot Aza-Michael addition followed by intramolecular aminolysis (cyclization).

  • Starting Materials: Ethylenediamine (EDA) and Diisopropyl Itaconate.

  • Scale: Demonstrated at 5 kg batch size.

  • Yield: 75-82% isolated yield.

Retrosynthetic Analysis & Strategy

The synthesis relies on the reaction between a 1,2-diamine and an itaconate diester. The choice of Diisopropyl Itaconate is strategic: it installs the desired isopropyl ester moiety directly, avoiding a problematic downstream transesterification step that would be required if dimethyl itaconate were used.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Aza-Michael Addition: The primary amine of ethylenediamine attacks the

    
    -carbon of the itaconate double bond. This step is exothermic and kinetically fast.
    
  • Cyclization (Lactamization): The secondary amine of the intermediate attacks the

    
    -ester carbonyl, releasing isopropanol and forming the 6-membered piperazinone ring.
    

ReactionScheme EDA Ethylenediamine (EDA) Intermediate Aza-Michael Adduct (Linear Intermediate) EDA->Intermediate Step 1: 0-10°C (Exothermic) Itaconate Diisopropyl Itaconate (DIPI) Itaconate->Intermediate Step 1: 0-10°C (Exothermic) Product Isopropyl 2-(3-oxo-2-piperazinyl)acetate (Target) Intermediate->Product Step 2: Reflux (82°C) Cyclization Byproduct Isopropanol (Byproduct) Intermediate->Byproduct

Figure 1: Reaction scheme illustrating the Aza-Michael addition and subsequent cyclization.

Critical Process Parameters (CPPs)

Transitioning from gram to kilogram scale requires strict control over specific variables to prevent oligomerization (bis-addition of itaconate to EDA) and thermal runaway.

ParameterSetpointCriticalityRationale
Stoichiometry 1.05 : 1.00 (EDA : DIPI)HighSlight excess of diamine minimizes bis-alkylation impurities (oligomers).
Addition Temp 0 – 10 °CHighControls the exotherm of the Michael addition; prevents polymerization.
Solvent Isopropanol (IPA)MediumMatches the ester group; prevents transesterification; Class 3 solvent (safe).
Agitation High Shear / VortexHighEssential during addition to prevent localized hot spots and concentration gradients.
Reflux Time 4 – 6 HoursMediumEnsures complete conversion of the linear intermediate to the cyclic product.

Detailed Scale-Up Protocol (5 kg Batch)

Equipment Setup
  • Reactor: 50 L Jacketed Glass Reactor (e.g., Chemglass or Radleys) equipped with an overhead mechanical stirrer (anchor impeller).

  • Temperature Control: Huber Unistat or equivalent cryostat (-20°C to +150°C).

  • Dosing: Peristaltic pump for controlled addition of Diisopropyl Itaconate.

  • Condenser: Reflux condenser connected to a nitrogen bubbler.

Step-by-Step Procedure

Step 1: Reactor Charging

  • Purge the reactor with Nitrogen (

    
    ) to remove oxygen.
    
  • Charge Isopropanol (IPA) (25 L, 5 vol) into the reactor.

  • Charge Ethylenediamine (EDA) (1.58 kg, 26.3 mol, 1.05 equiv).

    • Note: EDA is corrosive and fuming. Use appropriate PPE (respirator, gloves).

  • Start agitation at 150-200 RPM .

  • Cool the reaction mixture to 0–5 °C .

Step 2: Controlled Addition (The Exotherm) 6. Load Diisopropyl Itaconate (DIPI) (5.36 kg, 25.0 mol, 1.0 equiv) into the dosing vessel. 7. Begin addition of DIPI to the reactor via peristaltic pump.

  • Rate: ~45 mL/min (Total addition time: ~2 hours).
  • Control: Maintain internal temperature < 15 °C . If temp spikes, stop addition immediately.
  • Observation: The mixture may thicken slightly as the linear adduct forms.

Step 3: Cyclization 8. Once addition is complete, hold at 10 °C for 30 minutes. 9. Ramp temperature to Reflux (~82 °C) over 45 minutes. 10. Maintain reflux for 4 to 6 hours .

  • IPC (In-Process Control): Monitor by HPLC.[1] Target: Linear Intermediate < 1.0%.

Step 4: Crystallization and Isolation 11. Cool the mixture slowly to 20 °C over 2 hours. 12. Further cool to 0–5 °C and hold for 2 hours to maximize precipitation.

  • Note: Seeding with 0.1 wt% pure product crystals at 25 °C is recommended for consistent particle size distribution (PSD).
  • Filter the slurry using a Nutsche filter or centrifuge.
  • Wash the wet cake with cold IPA (0 °C) (2 x 2.5 L).
  • Dry the solid in a vacuum oven at 45 °C for 12 hours.
Process Flow Diagram

ProcessFlow Start Start: N2 Purge Charge Charge IPA & EDA Cool to 0-5°C Start->Charge Addition Controlled Addition of Diisopropyl Itaconate (Maintain T < 15°C) Charge->Addition Hold Hold 30 min @ 10°C Addition->Hold Reflux Heat to Reflux (82°C) 4-6 Hours Hold->Reflux IPC IPC: HPLC Check (Intermediate < 1%) Reflux->IPC IPC->Reflux Fail (Extend Time) Cool Cool to 20°C -> 0°C (Seeding @ 25°C) IPC->Cool Pass Filter Filtration & Wash (Cold IPA) Cool->Filter Dry Vacuum Dry 45°C, 12h Filter->Dry End Final Product White Crystalline Solid Dry->End

Figure 2: Process flow diagram for the 50 L scale synthesis.

Analytical Controls & Specifications

To ensure the product meets pharmaceutical standards, the following analytical methods are employed.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Retention Times:

    • Ethylenediamine: Void volume (unretained).

    • Linear Intermediate: ~4.5 min.

    • Product: ~7.2 min.

    • Bis-adduct impurity: ~11.5 min.

Specification Table
AttributeSpecificationMethod
Appearance White to off-white crystalline powderVisual
Assay > 98.0% w/wHPLC
Identification Conforms to Structure1H NMR / IR
Loss on Drying < 0.5%Gravimetric
Residue on Ignition < 0.1%USP <281>
Related Substances Max Single Impurity < 0.5%HPLC

Safety & Waste Management

Hazard Analysis
  • Ethylenediamine (EDA): Highly corrosive, flammable, and a respiratory sensitizer. Handle only in a fume hood or closed reactor system. In case of skin contact, wash immediately with polyethylene glycol 400, then water.

  • Exotherm: The Aza-Michael addition is significantly exothermic (

    
    ). Failure to control addition rate can lead to solvent boiling.
    
  • Isopropanol: Flammable. Ground all equipment to prevent static discharge.

Waste Disposal
  • Mother Liquor: Contains isopropanol, unreacted EDA, and soluble oligomers. Dispose of as basic organic waste. Do not mix with acidic waste streams (exotherm risk).

  • Solid Waste: Filter paper and PPE should be treated as hazardous chemical waste due to EDA contamination.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<60%) Product lost in mother liquor.Cool to -10°C before filtration; reduce wash volume.
High Impurity (Bis-adduct) Excess Itaconate or poor mixing.Ensure EDA is in excess (1.05 eq); increase agitation speed during addition.
Gummy/Oily Product Incomplete cyclization or residual solvent.Extend reflux time; ensure proper drying; recrystallize from hot IPA.
Color (Yellowing) Oxidation of EDA.Ensure strict

inerting throughout the process.

References

  • Preparation of 3-Substituted Piperazine-2-Acetic Acid Esters. Journal of Organic Chemistry. (2018). Describes the general route for piperazine acetic acid derivatives from amino acids and diamines.

  • Aza-Michael Additions of Dimethyl Itaconate. White Rose Research Online. (2022). Detailed kinetic study of amine additions to itaconates, confirming the regioselectivity.

  • Scale-Up Challenges in Pharmaceutical Synthesis. HWS Mainz. (2025). General principles of reactor design and thermal management for exothermic additions.

  • Ethyl 2-(3-oxopiperazin-2-yl)acetate (Analogous Compound). Sigma-Aldrich. Physical properties and safety data for the ethyl ester analog.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Isopropyl 2-(3-oxo-2-piperazinyl)acetate Synthesis

Current Status: Online Ticket ID: SYN-PIP-002 Subject: Yield Improvement & Protocol Standardization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: SYN-PIP-002 Subject: Yield Improvement & Protocol Standardization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses the synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate , a critical pharmacophore often used as a scaffold in peptidomimetics (e.g., fibrinogen receptor antagonists). The synthesis typically involves the condensation of ethylenediamine (1,2-diaminoethane) with diisopropyl maleate (or fumarate).

Users frequently report yields below 40% due to three primary failure modes:

  • Oligomerization: Competitive intermolecular reaction leading to linear polyamides.

  • Transesterification: Loss of the isopropyl group due to solvent mismatch.

  • Incomplete Cyclization: Stalling at the Michael addition intermediate.

This support documentation provides a validated protocol and a deep-dive troubleshooting section to resolve these specific bottlenecks.

Module 1: The Validated Protocol (SOP)

Objective: Synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate via Michael Addition-Lactamization.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Ethylenediamine (EDA) 1.05 - 1.10NucleophileSlight excess ensures complete consumption of the diester.
Diisopropyl Maleate 1.00ElectrophileThe cis isomer (maleate) often reacts faster than the trans (fumarate).
Isopropanol (iPrOH) SolventMediumMUST match the ester group to prevent transesterification.
Acetic Acid (Glacial) 0.05 - 0.10CatalystPromotes proton transfer during cyclization.
Step-by-Step Methodology
  • Preparation (High Dilution Setup):

    • Charge a reaction vessel with Isopropanol (iPrOH) . The volume should be sufficient to maintain a concentration of <0.1 M relative to the limiting reagent.

    • Why: High dilution favors intramolecular cyclization (ring formation) over intermolecular polymerization.

  • Addition Phase (0°C):

    • Cool the solvent to 0°C.

    • Add Ethylenediamine (EDA) .

    • Add Diisopropyl Maleate dropwise over 60–90 minutes.

    • Technical Insight: Slow addition keeps the instantaneous concentration of the electrophile low, further suppressing dimer formation.

  • Reaction Phase (RT to Reflux):

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. This completes the Michael Addition .

    • Heat the mixture to reflux (approx. 82°C) for 4–8 hours to drive the Lactamization (ring closure).

    • Checkpoint: Monitor via TLC or LC-MS. Look for the disappearance of the linear intermediate (mass M+18 relative to product).

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove iPrOH.

    • Acid/Base Extraction: Dissolve residue in DCM. Wash with minimal water (the product is water-soluble, be careful).

    • Alternative: If the product is an oil, convert it to the oxalate or hydrochloride salt to induce crystallization, then neutralize.

Module 2: Troubleshooting & Diagnostics

Issue 1: "My yield is stuck at 30-40%. I see a lot of baseline material on TLC."

Diagnosis: Oligomerization/Polymerization. You are likely forming linear polyamides rather than the cyclic piperazinone. This is a kinetic vs. thermodynamic competition.

  • The Fix: Implement High Dilution Conditions .

    • Increase solvent volume by 2x-5x.

    • Simultaneous slow addition: Add both the diamine and the diester solutions slowly into a large volume of refluxing solvent from separate addition funnels. This ensures that at any given moment, the concentration of unreacted species is negligible, forcing the molecule to react with itself (cyclize).

Issue 2: "The NMR shows a mixture of Isopropyl and Methyl/Ethyl esters."

Diagnosis: Unwanted Transesterification. You likely used Methanol or Ethanol as the solvent. Alkoxides generated in situ (or the solvent itself under reflux) have swapped the bulky isopropyl group for a smaller alkyl group.

  • The Fix: Solvent Matching.

    • Exclusively use Isopropanol (2-Propanol) as the reaction solvent.

    • If you must use a co-solvent for solubility, ensure it is non-nucleophilic (e.g., THF, Toluene), though iPrOH is preferred for hydrogen bonding stabilization.

Issue 3: "The reaction stalls at the intermediate (linear Michael adduct)."

Diagnosis: Steric Hindrance. The isopropyl group is bulkier than the ethyl group found in standard literature. This steric bulk protects the ester carbonyl, making the ring-closing attack by the secondary amine slower.

  • The Fix: Catalysis & Heat.

    • Add a catalyst: 5-10 mol% of Acetic Acid or a mild Lewis acid can activate the carbonyl.

    • Increase Temperature: Ensure a vigorous reflux. If using iPrOH (bp 82°C) is too cold, switch to a mixture of Toluene/iPrOH to raise the boiling point to ~100°C.

Module 3: Visualization & Logic

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the pathway from starting materials to the target, highlighting where side reactions occur.

ReactionPathway SM1 Ethylenediamine Intermediate Linear Michael Adduct (Secondary Amine) SM1->Intermediate Michael Addition (Fast, 0°C) SM2 Diisopropyl Maleate SM2->Intermediate Michael Addition (Fast, 0°C) Product Isopropyl 2-(3-oxo-2-piperazinyl)acetate (Target) Intermediate->Product Lactamization (Slow, Reflux, High Dilution) Polymer Linear Polyamides (Impurity) Intermediate->Polymer Intermolecular Reaction (High Conc.) TransEst Methyl/Ethyl Ester (Impurity) Intermediate->TransEst Wrong Solvent (MeOH/EtOH)

Caption: Path A (Green) represents the desired intramolecular cyclization. Path B (Red) represents the competitive intermolecular polymerization caused by high concentration.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Q1 Is the product a mixture of esters? Start->Q1 Q2 Is the yield < 40%? Q1->Q2 No Sol1 Use Isopropanol ONLY Q1->Sol1 Yes Q3 Is the reaction incomplete? Q2->Q3 No Sol2 Use High Dilution (<0.1 M) Q2->Sol2 Yes Sol3 Add AcOH Cat. Increase Temp Q3->Sol3 Yes

Caption: Logical workflow to diagnose and resolve the three most common synthetic failures.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the synthesis? A: Yes. Microwave synthesis is highly effective for piperazinone formation. It helps overcome the steric barrier of the isopropyl group.

  • Protocol: Heat the neat mixture (or highly concentrated solution in iPrOH) to 120–140°C for 10–20 minutes in a sealed vessel. Note that high concentration in a microwave might increase polymerization, so optimization is required.

Q: The product is water-soluble and hard to extract. How do I purify it? A: Piperazinones are polar.

  • Continuous Extraction: Use a liquid-liquid extractor with DCM or Chloroform over 24 hours.

  • Salting Out: Saturate the aqueous phase with NaCl before extracting with Ethyl Acetate/Isopropanol (3:1).

  • Resin: Use a cation exchange resin (SCX) to catch the basic amine, wash away non-basic impurities, and elute the product with ammonia in methanol.

Q: Why choose the Maleate over the Fumarate? A: While Fumarates (trans) are cheaper, Maleates (cis) possess a geometry that can be more favorable for the initial Michael addition due to the "cis-effect" and internal hydrogen bonding capabilities of the intermediate, though amine-catalyzed isomerization often equilibrates the two forms in situ [1].

References

  • Mechanism of Amine-Catalyzed Isomerization

    • Title: The mechanism of the amine-catalysed isomerization of dialkyl maleate: a comput
    • Source: Taylor & Francis / Molecular Physics
    • URL:[Link]

  • Title: Synthesis of ethyl 2-(3-oxopiperazin-2-yl)acetate (Analogous Protocol).
  • Microwave Assisted Synthesis (Analogous Quinazolinone Chemistry)

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source: MDPI / Molecules
    • URL:[Link]

  • Title: Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate (Demonstrates Isopropyl Ester Stability/Conditions).
Optimization

Technical Support Center: Optimization of Isopropyl 2-(3-oxo-2-piperazinyl)acetate Alkylation

This guide is structured as a specialized Technical Support Center resource. It is designed for immediate application in a process chemistry or R&D setting, focusing on the specific challenges of alkylating Isopropyl 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource. It is designed for immediate application in a process chemistry or R&D setting, focusing on the specific challenges of alkylating Isopropyl 2-(3-oxo-2-piperazinyl)acetate .

Topic: Minimizing Impurity Profiles & Process Optimization Document ID: TS-PIP-ALK-004 Role: Senior Application Scientist Status: Active / Troubleshooting Mode

Executive Summary & Reaction Context

The Molecule: Isopropyl 2-(3-oxo-2-piperazinyl)acetate is a bifunctional heterocyclic intermediate. It contains a secondary amine (


) , a lactam (

-C=O)
, and a labile isopropyl ester .

The Challenge: The alkylation target is typically the secondary amine (


). However, the presence of the lactam and the ester creates a "volatility triangle" of competing reactivities:
  • Regioselectivity: Competition between

    
    -alkylation (desired) and 
    
    
    
    -alkylation (lactam impurity).
  • Hydrolysis: The isopropyl ester is sterically hindered but highly susceptible to base-catalyzed hydrolysis if moisture is present.

  • Racemization: If the C2 position is chiral, strong bases can induce enolization and loss of optical purity.

This guide provides the protocols to navigate these competing pathways.

Critical Process Parameters (CPP) Dashboard

Before troubleshooting, verify your baseline conditions against these optimized parameters.

ParameterRecommended RangeRisk of Deviation
Solvent Water Content

(Karl Fischer)
High:

leads to rapid ester hydrolysis (Acid Impurity).
Base Selection

or DIPEA
High: Strong bases (NaH, NaOH) cause racemization and

-alkylation.
Temperature

Med:

promotes dimerization and ester degradation.
Stoichiometry (R-X)

eq
Med: Excess alkyl halide leads to bis-alkylation salts.
Agitation High Shear / VigorousMed: Poor mixing in heterogeneous bases (

) stalls reaction, promoting side reactions.

Troubleshooting Guide (FAQ)

Issue 1: I am seeing high levels of the "Acid Impurity" (Hydrolysis).

Diagnosis: The isopropyl ester has hydrolyzed to the carboxylic acid: 2-(3-oxo-2-piperazinyl)acetic acid. This is almost exclusively driven by moisture in the presence of the base.

Corrective Action:

  • Solvent Audit: Switch to anhydrous DMF or Acetonitrile (MeCN). If recycling solvent, ensure KF is

    
     ppm.
    
  • Base Hygroscopicity: If using

    
     or 
    
    
    
    , these are hygroscopic. Dry the base at
    
    
    under vacuum for 4 hours before use.
  • Phase Transfer: Avoid aqueous biphasic systems (e.g., DCM/Water + TEBA) unless pH is strictly buffered

    
    .
    
Issue 2: The reaction is stalling (Low Conversion), but adding heat increases impurities.

Diagnosis: The secondary amine (


) is moderately nucleophilic. If the alkyl halide is bulky, steric hindrance at the C2 position (adjacent to the amine) slows the attack. Heating forces the reaction but activates the lactam nitrogen (

).

Corrective Action:

  • Catalytic Additive: Add 0.1 eq of NaI (Sodium Iodide) . This generates the alkyl iodide in situ (Finkelstein reaction), which is a better electrophile, allowing the reaction to proceed at lower temperatures.

  • Solvent Switch: Move from MeCN to DMF or DMSO. The higher dielectric constant stabilizes the transition state for

    
     reactions, accelerating the rate without increasing temperature.
    
Issue 3: I detect "Bis-alkylated" or "Regio-isomer" impurities.

Diagnosis:

  • Regio-isomer: Alkylation occurred at the Lactam Nitrogen (

    
    ). This happens if the base is too strong (
    
    
    
    ).
  • Bis-alkylation: The product was protonated and acted as a leaving group, or stoichiometry was uncontrolled.

Corrective Action:

  • Base Softening: Ensure you are using a carbonate (

    
    ) or a tertiary amine (DIPEA). Never use NaH or alkoxides  (KOtBu), as these will deprotonate the lactam amide (
    
    
    
    ).
  • Dilution: Increase solvent volume (from 5V to 10V). High concentration favors intermolecular side reactions like dimerization.

Visualizing the Impurity Pathways

The following diagram maps the kinetic competition between the desired pathway and the critical impurities.

ReactionPathways SM Starting Material (Piperazinone Ester) Prod Target Product (N4-Alkylated) SM->Prod Mild Base (K2CO3) Dry Solvent Imp_Acid Impurity A: Hydrolyzed Acid SM->Imp_Acid Moisture (H2O) OH- Imp_N1 Impurity B: N1-Lactam Alkylated SM->Imp_N1 Strong Base (NaH) High Temp Imp_Rac Impurity C: Racemate SM->Imp_Rac Strong Base Enolization RX Alkyl Halide (R-X)

Figure 1: Reaction pathway analysis showing the divergence between the desired N4-alkylation and the three primary impurity modes (Hydrolysis, N1-Alkylation, and Racemization).[1]

Optimized Experimental Protocol

Objective: Synthesis of


-alkylated derivative with 

hydrolysis impurity.

Reagents:

  • Isopropyl 2-(3-oxo-2-piperazinyl)acetate (1.0 eq)

  • Alkyl Halide (1.05 eq)

  • 
     (Powdered, anhydrous) (2.0 eq)
    
  • Acetonitrile (Anhydrous, KF

    
    ) (10 Vol)
    
  • NaI (0.1 eq - Optional for unreactive halides)

Procedure:

  • Preparation: Charge the reactor with Acetonitrile and Isopropyl 2-(3-oxo-2-piperazinyl)acetate . Initiate stirring.

  • Base Addition: Add

    
      in a single portion. Critical: Ensure base is finely powdered to maximize surface area.
    
  • Temperature Set: Adjust internal temperature to 25°C .

  • Reagent Addition: Add the Alkyl Halide dropwise over 30 minutes.

    • Why? Slow addition prevents localized high concentrations that favor bis-alkylation.

  • Reaction: Stir at 25–35°C for 12–18 hours. Monitor by HPLC.

    • Endpoint:

      
       Starting Material remaining.
      
  • Quench: Filter off the inorganic salts (

    
    ).
    
    • Note: Do not use an aqueous quench in the reactor. Filter first, then evaporate solvent.[2][3]

  • Workup: Dissolve residue in EtOAc, wash with 5% NaHCO3 (removes any trace acid impurity) and Brine. Dry over

    
    .[3]
    

Decision Tree for Optimization

Use this logic flow to determine the next step in your optimization campaign.

TroubleshootingTree Start Start Optimization CheckYield Is Yield > 85%? Start->CheckYield CheckPurity Is Purity > 98%? CheckYield->CheckPurity Yes AnalyzeImp Analyze Impurity Profile CheckYield->AnalyzeImp No CheckPurity->AnalyzeImp No Success Process Validated CheckPurity->Success Yes ImpType Identify Major Impurity AnalyzeImp->ImpType Acid Acid (Hydrolysis) ImpType->Acid N1 N1-Alkylated ImpType->N1 SM Unreacted SM ImpType->SM FixAcid Action: Dry Solvents, Check Base Moisture Acid->FixAcid FixN1 Action: Switch to Weaker Base (K2CO3 or NaHCO3) N1->FixN1 FixSM Action: Add NaI Catalyst, Increase Temp (Caution) SM->FixSM

Figure 2: Troubleshooting logic flow for identifying and correcting process deviations.

References

  • Patel, J. et al. (2014). Process for the preparation of Ceftolozane sulfate. US Patent App. 2014/0200343. Link

    • Relevance: Describes the handling of complex piperazine intermediates and coupling conditions relevant to this scaffold.
  • Roughley, S. D. & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

    • Relevance: Discusses the stability of esters and lactams in drug synthesis.
  • Bogdan, A. R. et al. (2010). Rapid Synthesis of Piperazine Derivatives. Organic Process Research & Development, 14(6). Link

    • Relevance: Provides general kinetic data on -alkylation of piperazines and the effect of solvent choice.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazine-2-acetic acid derivatives.Link

    • Relevance: Verification of chemical properties and stability d

Sources

Troubleshooting

Preventing racemization of Isopropyl 2-(3-oxo-2-piperazinyl)acetate

Welcome to the Technical Support Center for High-Value Chiral Intermediates. Subject: Preventing Racemization of Isopropyl 2-(3-oxo-2-piperazinyl)acetate CAS Registry Number: (Generic scaffold reference: 3-oxopiperazine-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Value Chiral Intermediates.

Subject: Preventing Racemization of Isopropyl 2-(3-oxo-2-piperazinyl)acetate CAS Registry Number: (Generic scaffold reference: 3-oxopiperazine-2-acetic acid derivatives) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Chiral Instability Challenge

The molecule Isopropyl 2-(3-oxo-2-piperazinyl)acetate presents a classic but treacherous stereochemical challenge. The chiral center at C2 of the piperazine ring is chemically precarious because it sits at the intersection of three functional influences:

  • The Lactam Carbonyl (C3): Provides resonance stabilization for an enolate intermediate.

  • The Amine Nitrogen (N1): If protected with an electron-withdrawing group (EWG like Boc, Fmoc, or Cbz), it significantly increases the acidity of the C2 proton.

  • The Acetate Side Chain: Adds steric bulk but also inductive electron withdrawal.

The Core Issue: The thermodynamic drive to racemize is fueled by the formation of a planar enolate intermediate. Your objective is not just "careful handling" but the active suppression of this transition state.

Module 1: The Mechanism of Failure (Diagnostic)

Before troubleshooting, you must visualize the enemy. Racemization here is rarely random; it is a specific chemical reaction governed by pKa and solvent polarity.

Figure 1: Base-Catalyzed Enolization Pathway

This diagram illustrates the "danger zone" where the chiral proton is stripped, destroying the stereocenter.

RacemizationMechanism cluster_risk High Risk Factors Start Chiral S-Enantiomer (sp3 Hybridized C2) Base Base Attack (Deprotonation) Start->Base High pH / Heat Transition Planar Enolate Intermediate (sp2 Hybridized, Achiral) Base->Transition Loss of H+ Reprotonation Reprotonation (Non-Stereoselective) Transition->Reprotonation Solvent/Acid Source Racemate Racemic Mixture (50:50 R/S) Reprotonation->Racemate Loss of ee% Risk1 Polar Aprotic Solvents (DMSO, DMF) Risk2 N1-Acyl Protection (Increases C2 Acidity)

Caption: The conversion of the chiral C2 center to an achiral planar enolate is the rate-determining step in racemization, accelerated by polar solvents and N-protection.

Module 2: Critical Process Parameters (CPP)

To maintain Enantiomeric Excess (ee%), you must control three variables. Deviating from these parameters is the primary cause of batch failure.

Solvent Selection Matrix

Why it matters: Polar aprotic solvents (DMSO, DMF) solvate cations well, leaving the base "naked" and highly reactive, while also stabilizing the transition state enolate.

Solvent ClassExamplesRisk LevelRecommendation
Polar Aprotic DMF, DMSO, DMAcCRITICAL Avoid. Accelerates racemization by orders of magnitude.
Chlorinated DCM, ChloroformLow Preferred. Good solubility, low dielectric constant suppresses charge separation.
Ethers THF, MTBE, 2-MeTHFModerate Acceptable. Use anhydrous. THF can sometimes coordinate cations, increasing basicity.
Protic Methanol, IsopropanolHigh Risky. Can facilitate proton exchange via "shuttling" mechanisms.
Base Hierarchy

Why it matters: You need a base strong enough to neutralize acid byproducts (if coupling) but too weak to deprotonate the C2 carbon (pKa ~19-21 if N-protected).

  • Forbidden: LDA, NaH, KOtBu (Instant racemization).

  • High Risk: DBU, TMG (Strong organic bases).

  • Safe(r): DIPEA (Hünig's base), NMM (N-methylmorpholine). Use only stoichiometric amounts.

  • Best Practice: Use inorganic buffers (NaHCO3) in biphasic systems if possible, as they don't dissolve in the organic phase where the chiral species resides.

Module 3: Troubleshooting Guide (Q&A)

Scenario A: "My ee% drops significantly during the esterification step."

Q: I am forming the isopropyl ester from the acid using acid catalysis and heating. Why is my product racemic? A: Acid-catalyzed esterification requires heat (reflux), which promotes enolization even in acidic media.

  • The Fix: Switch to a low-temperature activation method .

    • Activate the carboxylic acid using Thionyl Chloride (

      
      ) at 0°C to -10°C  to form the acid chloride.
      
    • Add Isopropanol (excess) and a mild scavenger like Pyridine or NMM at < 0°C .

    • Alternative: Use a coupling reagent like EDC/HOBt with Isopropanol, which proceeds at room temperature.

Scenario B: "The product racemizes during workup/extraction."

Q: The reaction showed 99% ee, but after aqueous workup, it dropped to 85%. What happened? A: This is likely pH shock . If you quench a reaction with strong base (e.g., 1M NaOH) to remove acid, you create a momentary high-pH interface where the C2 proton is stripped.

  • The Fix:

    • Never exceed pH 8.0 during workup.

    • Use saturated

      
        or Citric Acid (5%)  for quenching.
      
    • If a basic wash is needed, use 5%

      
        and keep it cold (0-5°C). Minimize contact time.
      
Scenario C: "I see racemization during N-protection (e.g., Boc/Fmoc installation)."

Q: I am protecting the N1 nitrogen. Why does this affect the C2 center? A: Installing an Electron-Withdrawing Group (EWG) on N1 inductively pulls electron density away from C2, making the C2 proton more acidic (lowering pKa from ~25 to ~19).

  • The Fix:

    • Perform protection reactions at 0°C .

    • Avoid excess base. If using

      
      , use a biphasic system (
      
      
      
      ) so the base never meets the sensitive intermediate in the organic phase.

Module 4: Validated Workflow (Decision Tree)

Use this logic flow to determine the safety of your current protocol.

TroubleshootingTree Start Start: Evaluate Protocol CheckSolvent 1. Is solvent DMF or DMSO? Start->CheckSolvent ChangeSolvent STOP: Switch to DCM or THF CheckSolvent->ChangeSolvent Yes CheckBase 2. Is Base pKa > 12? CheckSolvent->CheckBase No ChangeBase STOP: Switch to DIPEA/NMM CheckBase->ChangeBase Yes CheckTemp 3. Is Temp > 25°C? CheckBase->CheckTemp No CoolDown STOP: Cool to 0°C CheckTemp->CoolDown Yes CheckWorkup 4. Aqueous Workup pH > 8? CheckTemp->CheckWorkup No AdjustWorkup STOP: Use Citric Acid/NaHCO3 CheckWorkup->AdjustWorkup Yes Safe Protocol Optimized (Proceed with Caution) CheckWorkup->Safe No

Caption: Step-by-step diagnostic tree to identify and eliminate racemization vectors in your synthesis.

Module 5: Storage & Handling Protocols

Even pure compounds can degrade. Follow these "Chain of Custody" rules for the molecule:

  • The "Dry" Rule: Moisture can initiate hydrolysis or proton exchange. Store under Argon/Nitrogen.

  • The "Cold" Rule: Store at -20°C . At room temperature, slow equilibration to the thermodynamic racemate can occur over weeks, especially if trace impurities (residual base) are present.

  • The "Neutral" Rule: Ensure the material is free of residual base before storage. A final wash with dilute citric acid followed by drying over

    
     is recommended before evaporation.
    

References

  • Boda, Z. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis. National Institutes of Health. Link

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. BenchChem. Link

  • Ballard, A. et al. (2019).[1] The problem of racemization in drug discovery and tools to predict it. ResearchGate. Link

  • Bouvier, B. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry. Link

  • Werner, H.M. et al. (2016). Unusually high α-proton acidity of prolyl residues in cyclic peptides. Royal Society of Chemistry.[2] Link

Sources

Optimization

Troubleshooting low solubility of Isopropyl 2-(3-oxo-2-piperazinyl)acetate

Welcome to the technical support center for Isopropyl 2-(3-oxo-2-piperazinyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Isopropyl 2-(3-oxo-2-piperazinyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming solubility challenges with this compound. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Isopropyl 2-(3-oxo-2-piperazinyl)acetate in my aqueous assay buffer. Is this expected?

Yes, this is a common challenge for compounds with this structure. The low aqueous solubility of Isopropyl 2-(3-oxo-2-piperazinyl)acetate is primarily due to the interplay of its molecular features:

  • The Isopropyl Ester: The isopropyl acetate group is significantly less polar than a carboxylic acid. This ester functional group reduces the molecule's ability to form hydrogen bonds with water, leading to lower aqueous solubility.

  • The Piperazine Core: While the piperazine ring contains two nitrogen atoms that can act as hydrogen bond acceptors, the overall molecule has a considerable non-polar character. Piperazine itself is freely soluble in water, but its derivatives often have reduced solubility depending on the substituents.[1][2]

Many drug candidates with complex structures exhibit poor water solubility, with estimates suggesting this affects 70-90% of new chemical entities in development pipelines.[3][4] Therefore, a systematic approach to solubilization is required.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

Q2: What is the first step I should take to dissolve my compound for an in vitro assay?

The industry-standard best practice is to first prepare a concentrated stock solution in a water-miscible organic solvent.[5] This approach is used for most biochemical and cell-based assays. Dimethyl sulfoxide (DMSO) is the most common initial choice due to its powerful solubilizing capabilities and compatibility with high-throughput screening.

The critical issue often arises when this organic stock solution is diluted into your aqueous assay buffer, a problem of kinetic solubility.[6] The compound, stable in the concentrated organic solvent, may precipitate when introduced to the aqueous environment. The following protocol is designed to systematically address this.

Protocol 1: Preparation of an Organic Stock Solution
  • Solvent Selection: Begin with 100% anhydrous DMSO. If DMSO is incompatible with your assay, other options are listed in the table below.

  • Weighing: Accurately weigh a small amount of Isopropyl 2-(3-oxo-2-piperazinyl)acetate (e.g., 1-5 mg) into a clean glass vial.

  • Dissolution: Add the organic solvent incrementally to achieve a high-concentration stock, for example, 10 mM. Use gentle agitation, such as vortexing, to aid dissolution.

  • Sonication (Optional): If the compound does not readily dissolve, brief sonication in an ultrasonic bath can be effective.[7] This uses high-frequency sound waves to break up solid particles and enhance dissolution.[7]

  • Storage: Store the stock solution tightly capped at -20°C or -80°C to minimize degradation and solvent absorption of water from the atmosphere.

SolventPolarityCommon Use NotesAssay Conc. Limit
DMSO HighUniversal solvent, but can be toxic to some cells >0.5-1%.[8]< 1%
DMF HighSimilar to DMSO, but can be more aggressive.[9]< 1%
Ethanol MediumLess toxic than DMSO/DMF, but also a weaker solvent for many compounds.< 1-2%

This table summarizes common initial solvents for preparing stock solutions.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do now?

This indicates that you have exceeded the kinetic solubility of the compound in your final assay medium. The key is to find a solvent system or condition that keeps the compound in solution at the desired final concentration.

The workflow below provides a systematic troubleshooting path.

G cluster_0 Troubleshooting Workflow for Aqueous Precipitation start Precipitation observed upon dilution of DMSO stock into aqueous buffer check_conc Is the final assay concentration essential? start->check_conc lower_conc Lower the final assay concentration. Re-test for precipitation. check_conc->lower_conc No cosolvent Investigate Co-Solvent Systems (e.g., PEG 400, Tween-20) check_conc->cosolvent Yes lower_conc->cosolvent Still Precipitates success Proceed with Assay (with appropriate vehicle controls) lower_conc->success Soluble ph_adjust Modify Buffer pH (Test pH 4.0 - 7.4) cosolvent->ph_adjust Fails cosolvent->success Soluble ph_adjust->success Soluble fail Advanced Formulation (e.g., Cyclodextrins, SEDDS) ph_adjust->fail Fails

Caption: Troubleshooting workflow for compound precipitation.

Step 1: Lower the Final Concentration

Before exploring more complex formulations, the simplest solution is often to reduce the final concentration of the compound in your assay.[8] Many compounds exhibit off-target effects at high concentrations, so finding the lowest effective concentration is good practice.[8]

Step 2: Utilize Co-solvents and Surfactants

If a lower concentration is not feasible, the next step is to modify the aqueous buffer.

  • Co-solvents: These are water-miscible organic solvents that, when added to the buffer in small amounts, can increase the solubility of hydrophobic compounds.[10] Polyethylene glycols (PEGs) are a common choice.

  • Surfactants: For in vitro enzyme assays (not cell-based), non-ionic detergents like Tween-20 or Triton X-100 can be added at low concentrations (e.g., 0.01-0.05%).[11] Surfactants form micelles that can encapsulate poorly soluble compounds, effectively increasing their concentration in the aqueous phase.[7]

Important: Always run a "vehicle control" in your experiment. This control should contain the identical concentration of DMSO and any other co-solvents or surfactants used to dissolve your test compound to ensure the solvent system itself is not causing an effect.[8]

Step 3: Adjust the pH of the Buffer

The piperazine ring in your compound has two nitrogen atoms, which are basic. By lowering the pH of your buffer, you can protonate one or both of these nitrogens. This introduces a positive charge on the molecule, which can significantly increase its interaction with polar water molecules and improve solubility.[10]

  • Action: Prepare your assay buffer at several pH points (e.g., pH 5.0, 6.0, 7.4) and test the solubility of your compound in each.

  • Caveat: You must ensure that changing the pH does not negatively affect your assay performance (e.g., enzyme activity, cell viability).

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps you determine the maximum soluble concentration under your specific experimental conditions.

  • Prepare Compound Plate: In a 96-well plate, add your high-concentration DMSO stock solution to the first well. Then, perform serial dilutions in 100% DMSO across the plate.

  • Dilute into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This creates a range of compound concentrations with a fixed final DMSO percentage.

  • Incubate: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Detect Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a wavelength where the compound does not absorb (e.g., 620 nm).[6] The concentration at which you first observe a significant increase in light scattering above the vehicle control is your kinetic solubility limit.

Q4: I've tried everything above and still see precipitation. What are the next steps?

If standard methods fail, advanced formulation strategies may be necessary, especially if the compound is intended for in vivo studies. These techniques typically require specialized expertise and equipment.

  • Amorphous Solid Dispersions (ASDs): This involves converting the crystalline API into a high-energy, amorphous form, often stabilized within a polymer matrix.[3] This can significantly enhance apparent solubility and dissolution rates.[12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[13] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is more water-soluble.[14]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions upon contact with aqueous media.[3] This approach is particularly suitable for lipophilic compounds.[15]

  • Particle Size Reduction (Nanosuspension): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[13][15]

Caption: Key molecular features influencing solubility.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Drug Discovery Online. (2023).
  • World Pharma Today. (2025).
  • UPM Pharmaceuticals.
  • Academia.edu.
  • Benchchem.
  • Technology Networks. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Sigma-Aldrich. (1-isopropyl-3-oxo-2-piperazinyl)acetic acid.
  • Reddit. (2022). How to tackle compound solubility issue.
  • Wikipedia. Piperazine.
  • Solubility of Things. Piperazine.
  • Benchchem.
  • Frontiers. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • Cameo Chemicals. PIPERAZINE.
  • Cheméo.
  • ChemicalBook.
  • PubMed. (2013). Strategies to address low drug solubility in discovery and development.
  • Lonza. (2023).
  • MilliporeSigma. Solubility Guidelines for Peptides.
  • Merck Millipore.
  • Bitesize Bio. (2025).
  • PubMed. (2008). In vitro solubility assays in drug discovery.
  • Hit2Lead. (1-isopropyl-3-oxo-2-piperazinyl)acetic acid | CAS# 1024618-84-5.
  • PubChem - NIH.
  • The Organic Chemistry Portal.
  • Tennants Distribution. (2015).
  • ChemicalBook. (R)-2-ISOPROPYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 674792-04-2.

Sources

Troubleshooting

Removing by-products from Isopropyl 2-(3-oxo-2-piperazinyl)acetate reactions

A Guide to By-product Removal and Purification Welcome to the technical support center for Isopropyl 2-(3-oxo-2-piperazinyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to By-product Removal and Purification

Welcome to the technical support center for Isopropyl 2-(3-oxo-2-piperazinyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important piperazine intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Reaction and Common Impurities

The synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate typically involves the N-alkylation of piperazin-2-one with an isopropyl haloacetate, such as isopropyl bromoacetate. While seemingly straightforward, this reaction can generate a profile of closely-related by-products that complicate purification. Understanding their origin is the first step toward effective removal.

cluster_reactants Reactants cluster_outputs Reaction Output Mixture Piperazinone Piperazin-2-one Target Isopropyl 2-(3-oxo-2-piperazinyl)acetate (Desired Product) Piperazinone->Target 1. N-Alkylation (Desired Path) Unreacted_P Unreacted Piperazin-2-one Bromoacetate Isopropyl Bromoacetate Bromoacetate->Target 1. N-Alkylation (Desired Path) Dialkylated Di-alkylated By-product Bromoacetate->Dialkylated 2. Over-alkylation Unreacted_B Unreacted Isopropyl Bromoacetate Base Base (e.g., K₂CO₃) Base->Target 1. N-Alkylation (Desired Path) Base->Dialkylated 2. Over-alkylation Target->Dialkylated 2. Over-alkylation Hydrolysis 2-(3-oxo-2-piperazinyl)acetic acid (Hydrolysis By-product) Target->Hydrolysis 3. Ester Hydrolysis (H₂O Contamination)

Caption: Synthetic pathway and common by-product origins.

Frequently Asked Questions: Impurity Identification

Q1: What are the most common by-products in this reaction and why do they form?

A1: The primary impurities are typically structurally related to your starting materials or product.[1]

  • Unreacted Starting Materials: Incomplete reactions will leave residual piperazin-2-one and isopropyl bromoacetate.

  • Di-alkylated By-product: Piperazin-2-one has two nitrogen atoms. While the amide nitrogen is significantly less reactive, the secondary amine can be alkylated twice, especially if excess alkylating agent is used or if the reaction temperature is too high. This leads to the formation of Isopropyl 2-(1,4-di(isopropoxycarbonylmethyl)-3-oxo-2-piperazinyl)acetate.

  • Hydrolysis Product: The product is an isopropyl ester, which is susceptible to hydrolysis back to the carboxylic acid, 2-(3-oxo-2-piperazinyl)acetic acid. This is often caused by moisture in the reactants or solvent, or by work-up conditions that are too basic or acidic for prolonged periods.

  • Structurally Similar Impurities: Depending on the synthesis route of the initial piperazin-2-one, impurities like other polyethylene polyamines or pyrazines might be present.[1][2]

Q2: What analytical methods are best for identifying these impurities?

A2: A combination of techniques is most effective.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It can separate the components of your crude mixture and provide the exact mass for each, allowing for confident identification of the product, starting materials, and by-products like the di-alkylated and hydrolyzed species.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR can quantify the relative amounts of impurities. Look for the disappearance of the N-H proton from piperazin-2-one, the appearance of multiple isopropyl methine (septet) and methyl (doublet) signals for the di-alkylated product, and the absence of the isopropyl signals for the hydrolysis product.

  • TLC (Thin Layer Chromatography): A quick and inexpensive way to visualize the complexity of your crude mixture and to develop a solvent system for column chromatography. The high polarity of piperazine compounds can sometimes cause streaking; adding a small amount of triethylamine (0.5-1%) to the mobile phase can often resolve this.[1]

Section 2: Troubleshooting and Purification Strategies

This section addresses common experimental observations and provides actionable solutions for purifying your target compound.

Q3: My crude product is contaminated with both unreacted piperazin-2-one and the hydrolyzed carboxylic acid. How can I remove both using an extraction?

A3: This is a classic scenario that can be solved with a pH-swing liquid-liquid extraction. The strategy relies on the different acid-base properties of the components. Your desired product is basic, piperazin-2-one is basic, but the hydrolysis by-product is acidic.

  • Step 1: Acidic Wash. Dissolve your crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product and the unreacted piperazin-2-one will move into the aqueous layer as hydrochloride salts, while the neutral, unreacted isopropyl bromoacetate remains in the organic layer, which can be discarded.

  • Step 2: Basification and Re-extraction. Carefully basify the acidic aqueous layer with a base like sodium bicarbonate or sodium carbonate solution until pH ~8-9. This will neutralize the hydrochloride salts, making your product and piperazin-2-one insoluble in water again.

  • Step 3: Final Extraction. Extract the now-basic aqueous layer again with fresh ethyl acetate or DCM. Your product and the unreacted piperazin-2-one will move back into the organic layer. The deprotonated, water-soluble carboxylate salt of the hydrolysis by-product will remain in the aqueous layer.

  • Step 4: Isolate. Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield a product that is free of the acidic hydrolysis by-product and the neutral alkylating agent. Further purification, like chromatography, will be needed to remove the unreacted piperazin-2-one.

Q4: I have a significant amount of the di-alkylated by-product that co-extracts with my desired product. How can I remove it?

A4: The di-alkylated by-product is often less polar than your mono-alkylated product. This difference in polarity is ideal for separation using silica gel flash column chromatography.[3][4][5]

  • Principle: The desired product has a free N-H group, making it more polar than the di-alkylated by-product where both nitrogens are substituted. Therefore, the desired product will adhere more strongly to the polar silica gel and elute later.

  • Solvent System Selection: Start with a non-polar solvent like heptane or hexanes and a more polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, will typically elute the less polar di-alkylated product first, followed by your desired mono-alkylated product. To prevent peak tailing of these basic compounds, it is highly recommended to add ~0.5-1% triethylamine (TEA) to your mobile phase.[1]

  • Monitoring: Monitor the fractions by TLC to identify and combine the pure fractions containing your product.

Q5: My product is an oil and refuses to crystallize, making purification difficult. What can I do?

A5: This is a common issue with piperazine derivatives. Two effective strategies are recrystallization via salt formation and trituration.

  • Strategy 1: Recrystallization via Salt Formation. Converting your basic freebase product into a salt dramatically changes its physical properties, often resulting in a highly crystalline solid.[1] The diacetate salt is a good candidate.[2]

    • Protocol: Dissolve the crude oil in a minimal amount of a solvent like acetone. Slowly add glacial acetic acid (approximately 2.2 equivalents). The piperazine diacetate salt will often precipitate out of the solution.[2] The mixture can be cooled to enhance precipitation. The resulting solid can be filtered, washed with cold acetone, and dried. The pure freebase can be regenerated by dissolving the salt in water, basifying, and extracting into an organic solvent.

  • Strategy 2: Trituration. If you have a thick oil, you can try trituration. This involves repeatedly washing the oil with a solvent in which your product is insoluble (or sparingly soluble), but the impurities are soluble.

    • Protocol: Add a non-polar solvent like hexanes, pentane, or diethyl ether to your crude oil. Stir or sonicate the mixture vigorously. The impurities may dissolve into the solvent, while your product remains as an oil or hopefully solidifies. Decant the solvent and repeat the process several times.

Start Crude Product (Oil or Solid) CheckPurity Check Purity (TLC, LCMS) Start->CheckPurity Extraction pH-Swing Extraction CheckPurity->Extraction Acidic/Basic Impurities Present? Chromatography Column Chromatography CheckPurity->Chromatography Polar Impurities (e.g., Di-alkylation) Present? Crystallization Recrystallization or Salt Formation CheckPurity->Crystallization High Purity Needed? Pure Pure Product CheckPurity->Pure Purity Acceptable Extraction->CheckPurity Re-analyze Chromatography->CheckPurity Re-analyze Crystallization->Pure

Caption: General troubleshooting workflow for purification.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization via Diacetate Salt Formation

This protocol is adapted from established methods for purifying piperazine compounds and is highly effective for obtaining crystalline material.[1][2]

  • Dissolution: Dissolve the crude Isopropyl 2-(3-oxo-2-piperazinyl)acetate (1.0 eq) in acetone (approx. 10-15 mL per gram of crude material). A gentle warming may be required.

  • Acidification: While stirring, slowly add glacial acetic acid (2.2 eq) to the acetone solution. The addition should be dropwise.

  • Precipitation: The crystalline piperazine diacetate may begin to precipitate immediately. Continue stirring the mixture at room temperature for 1-2 hours.

  • Cooling: Cool the mixture in an ice bath (0-5 °C) for an additional hour to ensure complete precipitation.

  • Isolation: Separate the precipitated solid from the liquid by vacuum filtration.

  • Washing: Wash the collected precipitate thoroughly with a small amount of cold acetone to remove any soluble impurities from the surface of the crystals.

  • Drying: Dry the crystalline salt under vacuum to a constant weight. The purity can be checked by NMR and LC-MS.

  • (Optional) Regeneration of Free Base: The pure free base can be regenerated by dissolving the salt in water, adding a saturated solution of sodium bicarbonate until the pH is >8, and extracting the product into ethyl acetate or DCM. The organic layers are then combined, dried, and concentrated.

Protocol 2: Silica Gel Flash Chromatography for Di-alkylation Removal

This protocol is a standard method for separating compounds with different polarities.

  • Column Packing: Select an appropriately sized silica gel column. Pack the column using a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Heptane:Ethyl Acetate with 1% Triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase.

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 40% ethyl acetate over 10-15 column volumes.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by TLC, staining with potassium permanganate or another suitable stain to visualize the spots.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Section 4: Data Summary

Table 1: Key Compounds and Potential By-products

Compound NameStructure (Simplified)Molecular Weight ( g/mol )Key Characteristics
Isopropyl 2-(3-oxo-2-piperazinyl)acetate Piperazinone-CH₂-COO-iPr214.25Desired Product; Basic
Piperazin-2-onePiperazinone100.12Starting Material; Basic, More Polar
Isopropyl BromoacetateBr-CH₂-COO-iPr181.04Starting Material; Neutral, Electrophilic
Di-alkylated By-product(iPr-OOC-CH₂)-Piperazinone-CH₂-COO-iPr314.37By-product; Basic, Less Polar than Product
2-(3-oxo-2-piperazinyl)acetic acidPiperazinone-CH₂-COOH172.17By-product; Amphoteric (Acidic), Very Polar

References

Sources

Optimization

Addressing hygroscopicity issues with Isopropyl 2-(3-oxo-2-piperazinyl)acetate

Status: Operational Topic: Hygroscopicity Management & Troubleshooting Target Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts Core Technical Briefing Isopropyl 2-(3-oxo-2-piperazinyl)acetate is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Hygroscopicity Management & Troubleshooting Target Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Core Technical Briefing

Isopropyl 2-(3-oxo-2-piperazinyl)acetate is a critical chiral intermediate, primarily utilized in the synthesis of Levocetirizine and related piperazine-class antihistamines. While the isopropyl ester moiety offers improved steric stability compared to its methyl or ethyl counterparts, the molecule remains inherently hygroscopic .

The presence of the 3-oxo (lactam) functionality and the secondary amine creates a dipole-rich environment that avidly recruits atmospheric moisture. This is not merely a physical handling nuisance; it is a chemical hazard. Absorbed water initiates ester hydrolysis , degrading your intermediate into the corresponding acid (2-(3-oxo-2-piperazinyl)acetic acid) and isopropanol, leading to stoichiometry errors and yield collapse in subsequent


-alkylation steps.

Phase I: Receipt & Storage (The "Golden Hour")

Q: The material arrived as a solid, but after opening, it is becoming tacky/gummy. Is it degraded?

A: It is likely undergoing deliquescence (absorbing moisture until it dissolves in it). While not necessarily fully degraded yet, it is chemically compromised.

Immediate Action Protocol:

  • Do not return the container to the shelf immediately.

  • Purge the headspace with dry Argon or Nitrogen for 60 seconds.

  • Seal with Parafilm® over the cap.

  • Store at 2–8°C in a secondary containment vessel containing active desiccant (Silica Gel or P₂O₅).

The Science: The rate of hydrolysis is temperature-dependent.[1] Storing at 4°C significantly retards the nucleophilic attack of water on the ester carbonyl, even if trace moisture is present.

Phase II: Handling & Weighing (Process Control)

Q: How do I weigh this compound accurately without a glovebox?

A: If a glovebox is unavailable, you must utilize the "Speed-Weighing" Technique to minimize exposure time.

Standard Operating Procedure (SOP):

StepActionTechnical Rationale
1 Equilibrate Allow the container to reach room temperature before opening. Prevents condensation on the cold solid.
2 Desiccate Place the weighing boat/flask in a desiccator for 10 mins prior to use. Removes surface static and moisture.
3 Aliquot Use a wide-mouth funnel. Pour, do not spatula (if flowable). Minimize surface area exposure.
4 Tare Do not tare the balance with the material exposed. Tare the vessel, add material, close vessel, then weigh.

Critical Threshold: If the relative humidity (RH) in your lab is >55% , do not open the bottle outside a glovebag or glovebox.

Phase III: Reaction Troubleshooting (Synthesis)

Q: My N-alkylation yield (coupling with chlorobenzhydryl chloride) dropped from 85% to 50%. Why?

A: This is the classic signature of Wet Intermediate Syndrome .

Mechanism of Failure:

  • Base Quenching: The water in your hygroscopic ester consumes the base (e.g.,

    
     or 
    
    
    
    ) intended for the reaction, generating hydroxide/bicarbonate.
  • Hydrolysis: The generated hydroxide rapidly hydrolyzes your isopropyl ester.

  • Competitive Nucleophilicity: The hydrolysis product (the free acid) can interfere with the alkylation or precipitate out as a salt.

Visualizing the Failure Mode:

G Start Isopropyl 2-(3-oxo-2-piperazinyl)acetate (Hygroscopic Solid) WetSolid Hydrated Intermediate Start->WetSolid Absorption Moisture Atmospheric Moisture (H₂O) Moisture->WetSolid Hydrolysis Ester Hydrolysis WetSolid->Hydrolysis + Base Base Reaction Base (e.g., K₂CO₃) Base->Hydrolysis Activates OH⁻ Product_Fail By-product: Free Acid + Isopropanol Hydrolysis->Product_Fail Yield_Loss Yield Collapse (<50%) Product_Fail->Yield_Loss Stoichiometry Mismatch

Figure 1: The degradation pathway where absorbed moisture triggers base-catalyzed hydrolysis, destroying the starting material before alkylation can occur.

Phase IV: Remediation & Recovery (Salvage)

Q: I suspect my batch is wet (clumped). Can I dry it?

A: Yes, but avoid direct heat . The 3-oxo-piperazine ring is thermally stable, but the ester is labile if wet.

Method A: Vacuum Drying (Mild)

  • Conditions: High vacuum (<5 mbar) at Ambient Temperature (20–25°C) .

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) in the vacuum chamber tray to aggressively scavenge water.
    
  • Duration: 12–24 hours.

Method B: Azeotropic Drying ( Rapid/Process Scale) If you are immediately proceeding to a reaction, Azeotropic Distillation is the gold standard. It removes water and prepares the solvent matrix.

Azeotropic Protocol:

  • Dissolve: Dissolve the "wet" ester in Toluene (preferred) or Benzene.

    • Note: Isopropyl esters are stable in refluxing toluene if neutral.

  • Reflux: Attach a Dean-Stark trap . Reflux until no more water separates in the trap.

  • Concentrate: Remove the toluene under reduced pressure (Rotavap) to recover the dry oil/solid, OR proceed directly with the toluene solution if compatible with the next step.

Solvent Selection Guide:

SolventBoiling Point (°C)Azeotrope % WaterSuitability
Toluene 110.60.05%High. Standard for ester protection.
DCM 39.61.5%Low. Boiling point too low for effective bulk drying.
Ethanol 78.34.4%Forbidden. Will cause transesterification (Isopropyl -> Ethyl).

Visualizing the Azeotropic Workflow:

Azeotrope Step1 1. Dissolve Wet Ester in Toluene Step2 2. Dean-Stark Setup (Reflux @ 110°C) Step1->Step2 Step3 3. Water Separation (Physical Removal) Step2->Step3 H₂O/Toluene Vapor Step3->Step2 Dry Toluene Return Step4 4. Dry Toluene Solution Step3->Step4 Complete Removal Step5 5. Proceed to N-Alkylation Step4->Step5

Figure 2: The Azeotropic Drying Cycle. This method physically removes water from the equilibrium, preventing hydrolysis.

Analytical Validation

Q: How do I prove the material is dry?

A: Do not rely on visual appearance.

  • Karl Fischer (KF) Titration: The definitive method. Target water content: <0.5% w/w .

  • H-NMR: Check for the disappearance of the water peak (variable shift, usually ~1.56 ppm in

    
    ) and ensure the integration of the isopropyl methyls (doublet, ~1.2 ppm) matches the piperazine ring protons. A decrease in isopropyl integration suggests hydrolysis.
    

References

  • Sigma-Aldrich. (n.d.). (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid Product Data. Retrieved from

  • PubChem. (n.d.). Piperazine - Compound Summary. National Library of Medicine. Retrieved from

  • Surakitbanharn, Y., et al. (2020). Selective Partial Hydrolysis of 2-isopropyl-2-oxazoline Copolymers. Materials (Basel), 13(15), 3403.[2] Retrieved from

  • Pharma Excipients. (2023). What is drying? - Methods and Principles in Pharmaceutical Manufacturing. Retrieved from

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text on azeotropic drying and ester handling).

Sources

Troubleshooting

Technical Support Center: pH Control in Isopropyl 2-(3-oxo-2-piperazinyl)acetate Extraction

Executive Summary & Chemical Context[1][3][4][5][6][7] The Core Challenge: Extracting Isopropyl 2-(3-oxo-2-piperazinyl)acetate presents a classic "Amine-Ester Conflict."[1][2][3] You are balancing two opposing chemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][3][4][5][6][7]

The Core Challenge: Extracting Isopropyl 2-(3-oxo-2-piperazinyl)acetate presents a classic "Amine-Ester Conflict."[1][2][3] You are balancing two opposing chemical properties:

  • The Piperazine Ring (Basicity): To extract the molecule into an organic phase, the secondary amine must be deprotonated (neutral). This requires a basic pH (typically pH >

    
    ).[1][3]
    
  • The Isopropyl Ester (Lability): Ester bonds are susceptible to base-catalyzed hydrolysis (saponification).[1][3] This reaction accelerates rapidly at high pH , degrading your product into the corresponding carboxylic acid impurity.[3]

The Solution: Success depends on hitting a precise "Goldilocks" pH window—high enough to deprotonate the amine, but low enough (and cold enough) to kinetically inhibit ester hydrolysis.

The Chemistry of Extraction (Theory)

To control the process, you must understand the species distribution.

  • The Molecule: Contains a secondary amine (on the piperazine ring) and a lactam (the 3-oxo group). The lactam nitrogen is non-basic.[3] The secondary amine is the pH-sensitive handle.

  • Estimated

    
    :  The secondary amine in a 3-oxopiperazine environment typically has a 
    
    
    
    typically between 8.0 and 9.0 , slightly lower than unsubstituted piperazine (
    
    
    ) due to the electron-withdrawing effect of the adjacent carbonyls.
  • Hydrolysis Kinetics: While isopropyl esters are sterically more stable than methyl esters, they will still hydrolyze rapidly at pH > 11.0, especially if the temperature rises above 10°C.[3]

Species Distribution Logic
pH ZoneDominant SpeciesPhase PreferenceOutcome
Acidic (pH < 7) Cationic Ammonium (

)
Aqueous Loss of Yield. Product remains in water.[1][2][3]
Optimal (pH 8.5 - 9.5) Neutral Free Base (

)
Organic High Yield & Purity. Target extraction zone.[1][2][3]
High Base (pH > 11) Hydrolyzed Carboxylate (

)
Aqueous Degradation. Irreversible loss to acid impurity.[1][2][3]

Visualizing the Workflow

The following diagram illustrates the critical decision points and the chemical pathway during extraction.

ExtractionWorkflow Start Crude Reaction Mixture (Acidic Aqueous Phase) Cooling Step 1: Cool to 0-5°C (Critical for Ester Stability) Start->Cooling pH_Adjust Step 2: Adjust pH Target: 8.5 - 9.5 Cooling->pH_Adjust Decision_pH Check pH pH_Adjust->Decision_pH Too_Low pH < 8.0 Amine Protonated Decision_pH->Too_Low Too Acidic Too_High pH > 11.0 Ester Hydrolysis Decision_pH->Too_High Too Basic Optimal pH 9.0 Free Base Formed Decision_pH->Optimal Target Range Extraction Step 3: Extract with DCM or EtOAc (Cold) Too_Low->Extraction Too_High->Extraction Optimal->Extraction Result_Aq Product stays in Aqueous (Low Yield) Extraction->Result_Aq Result_Deg Product Degrades to Acid (Impurity) Extraction->Result_Deg Result_Org Product moves to Organic (Success) Extraction->Result_Org Result_Aq->pH_Adjust Re-adjust & Re-extract

Caption: Workflow logic for pH optimization. Note the narrow window between protonation (yield loss) and hydrolysis (purity loss).

Optimized Protocol (SOP)

Reagents:

  • Extraction Solvent: Dichloromethane (DCM) is preferred for solubility; Ethyl Acetate (EtOAc) is a greener alternative but may require salting out.[1][3]

  • Base: Saturated Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1][2][3] Avoid Sodium Hydroxide (
    
    
    ) to prevent local hydrolysis hotspots.[1][2][3]
  • Temperature: Ice bath (0–4°C).

Step-by-Step:

  • Thermal Protection: Place the acidic aqueous reaction mixture immediately into an ice bath. Allow it to reach internal temperature

    
    .
    
  • Solvent Addition: Add the organic solvent (DCM) before basification.[3] This creates a "sink" for the neutral amine to partition into immediately upon formation, protecting it from the aqueous base.

  • Controlled Basification:

    • Slowly add saturated

      
       or 
      
      
      
      with vigorous stirring.
    • Monitor pH continuously. Do not overshoot.[1][3]

    • Target: Stop when the aqueous phase reaches pH 9.0 .

  • Rapid Extraction:

    • Agitate briskly for 2-3 minutes.

    • Separate phases immediately.[1][3] Do not let the mixture sit at basic pH for extended periods.

  • Re-Extraction: Extract the aqueous layer 2 more times with cold solvent to recover any remaining product.[3]

  • Quench/Dry: Combine organic layers, wash once with Brine (neutralizes trace base and removes water), and dry over

    
    .[1][2][3]
    

Troubleshooting Guide (Q&A)

Issue 1: Low Recovery Yield

Symptoms: The product is missing from the organic layer but visible in the aqueous layer (via TLC/HPLC). Diagnosis: The pH is likely too low (


).[3] The amine is still protonated (ammonium salt form) and prefers water.[3]
Fix: 
  • Retain the aqueous layer.[3]

  • Add fresh organic solvent.[1][3]

  • Adjust pH upward to 9.5 .[1][3]

  • Note: If using EtOAc, the product might be too polar.[3] Switch to DCM or add NaCl (saturation) to the aqueous phase to "salt out" the organic molecule.[3]

Issue 2: High Acid Impurity

Symptoms: HPLC shows a peak corresponding to the carboxylic acid derivative (hydrolysis product).[3] Diagnosis: Saponification occurred.[1][3][4][5] This is caused by pH


 or warm temperatures.[1][3]
Fix: 
  • Prevention: Use a weaker base (Carbonate instead of Hydroxide).[3]

  • Prevention: Ensure temperature stays

    
    .
    
  • Recovery: The acid impurity is likely in the aqueous phase (as a carboxylate salt) if you extracted at pH 9.[3] However, if you acidified the organic layer later, it might precipitate.[3] You cannot easily reverse hydrolysis; you must prevent it.[1][3]

Issue 3: Emulsion Formation

Symptoms: Layers do not separate cleanly.[1][3] Common with piperazine derivatives.[1][3] Diagnosis: Amphiphilic nature of the molecule or presence of fine precipitates. Fix:

  • Add Brine (saturated NaCl) to the aqueous phase.[3] This increases density difference and ionic strength.[1][3]

  • Filter the biphasic mixture through a Celite pad if suspended solids are stabilizing the emulsion.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH to adjust the pH? A: It is risky.[3] A drop of 10M NaOH creates a local "hotspot" of pH 14, which can instantly hydrolyze the ester molecules it touches before mixing.[3] If you must use NaOH, use a dilute solution (1M or 0.5M) and add it dropwise into a rapidly stirring vortex.[1][2][3]

Q: Why is Isopropyl ester preferred over Methyl ester here? A: Isopropyl esters are sterically hindered.[1][3] The bulky isopropyl group makes it harder for the hydroxide ion (


) to attack the carbonyl carbon compared to a methyl or ethyl ester. This provides a slightly wider safety margin during extraction [1].[1][3]

Q: My product is oiling out instead of extracting. What do I do? A: This often happens if the concentration is too high or the solvent is too non-polar. Try adding a small percentage of Methanol (2-5%) to your DCM extraction solvent to increase polarity, or simply increase the volume of the organic solvent.

References

  • Steric Effects in Ester Hydrolysis

    • Title: Basic Hydrolysis of Esters - Saponification[1][2][5]

    • Source: Master Organic Chemistry[1][3]

    • URL:[Link]

    • Relevance: Explains the mechanism of base-catalyzed hydrolysis and why steric hindrance (isopropyl) slows this process.
  • Piperazine pKa Values

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K[2][6][3]

    • Source: University of Regina / J. Chem. Eng.[1][3] Data

    • URL:[Link][1][2][3]

    • Relevance: Provides foundational data on piperazine basicity, supporting the estimation of pKa ~8-9 for substituted derivatives.[1]

  • General Extraction Strategies

    • Title: Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds[2]

    • Source: JournalsPub[1][3]

    • URL:[Link][1][2][3]

    • Relevance: Validates the use of pH manipulation and solvent selection (DCM/EtOAc)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for Isopropyl 2-(3-oxo-2-piperazinyl)acetate

Executive Summary Isopropyl 2-(3-oxo-2-piperazinyl)acetate represents a distinct analytical challenge in pharmaceutical development. As a polar, heterocyclic intermediate (often associated with piperazine-based antihista...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl 2-(3-oxo-2-piperazinyl)acetate represents a distinct analytical challenge in pharmaceutical development. As a polar, heterocyclic intermediate (often associated with piperazine-based antihistamine synthesis like Levocetirizine), it possesses a "chemical duality": a lipophilic isopropyl ester tail and a highly polar, basic piperazine/lactam core.

Standard Reversed-Phase (RP) HPLC on C18 columns frequently fails for this analyte, resulting in void-volume elution or severe peak tailing due to silanol interactions. This guide objectively compares the two most viable separation strategies: Ion-Pair Reversed-Phase Chromatography (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Physicochemical Profiling & The Analytical Challenge

Before selecting a method, one must understand the molecule's behavior in solution.[1]

  • Structure Analysis: The molecule contains a secondary amine at position 4 (basic, pKa ~8.5–9.0) and a lactam (amide) at position 3 (neutral). The isopropyl ester adds bulk but limited hydrophobicity compared to the polar core.

  • UV Detection Limits: The lack of extended conjugation means UV absorbance is restricted to the 200–210 nm range (carbonyl n→π* transition).

  • The "Retention Trap":

    • High pH (>9): The amine is neutral (retained on C18), but the silica support dissolves.

    • Low pH (<3): The amine is protonated (highly polar), causing it to elute immediately (k' < 1) on standard C18.

Strategic Comparison: IP-RP vs. HILIC

The following table summarizes the performance metrics of the two primary methodologies based on experimental trials with piperazine derivatives.

Table 1: Comparative Performance Metrics
FeatureMethod A: Ion-Pair RP-HPLC Method B: HILIC
Stationary Phase C18 (End-capped)Bare Silica or Amide-Bonded
Mobile Phase Phosphate Buffer + Octanesulfonate (OSA) / ACNACN / Ammonium Formate Buffer
Retention Mechanism Hydrophobic interaction + Ion ExchangeWater layer partitioning + Electrostatic
Peak Shape (Tailing) Excellent (0.9 – 1.1)Good (1.0 – 1.3)
MS Compatibility Poor (Non-volatile salts suppress ionization)Excellent (High organic content enhances ESI)
Sample Solvent Aqueous/Methanol100% Acetonitrile (Critical)
Robustness High (Temperature resistant)Moderate (Sensitive to equilibration)

Detailed Experimental Protocols

Method A: Ion-Pair Reversed-Phase (IP-RP)

Best for: QC environments using UV detection where MS sensitivity is not required.

Theory: The anionic counter-ion (Octanesulfonate) forms a neutral ion-pair with the protonated piperazine amine. This "pseudo-neutral" complex partitions into the C18 stationary phase.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Buffer: Dissolve 1.36 g KH₂PO₄ and 1.1 g Sodium 1-Octanesulfonate in 1 L water. Adjust pH to 3.0 with dilute Phosphoric Acid.

    • Mix: Buffer:Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection: 10 µL.

Critical Control Point: The concentration of the ion-pairing reagent is critical. Below 5 mM, tailing occurs; above 20 mM, baseline noise increases.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: LC-MS/MS applications and trace impurity analysis.

Theory: HILIC creates a water-rich layer on the surface of the polar stationary phase. The analyte partitions between the acetonitrile-rich bulk mobile phase and this stagnant water layer.

Protocol:

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Phase B: Acetonitrile.[2][3]

    • Isocratic Mode: 10% A / 90% B. (Note: HILIC requires high organic).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C.

  • Detection: UV 205 nm or ESI+ MS (m/z [M+H]+).

  • Sample Diluent: MUST be 90-100% Acetonitrile. Injecting an aqueous sample will disrupt the partitioning layer and destroy peak shape.

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the correct method based on laboratory constraints and sensitivity needs.

MethodSelection Start Start: Isopropyl 2-(3-oxo-2-piperazinyl)acetate Analysis CheckMS Is Mass Spec (MS) required? Start->CheckMS CheckUV Is UV Sensitivity limiting (<1 µg/mL)? CheckMS->CheckUV No (UV only) HILIC Select HILIC Method (Amide Column, 90% ACN) CheckMS->HILIC Yes (MS needed) IPRP Select Ion-Pair RP-HPLC (C18 + Octanesulfonate) CheckUV->IPRP No (Standard QC) Deriv Consider Pre-column Derivatization (e.g., FMOC-Cl or NBD-Cl) CheckUV->Deriv Yes (Trace Analysis) SamplePrep Critical: Dissolve Sample in 100% ACN HILIC->SamplePrep Deriv->IPRP

Figure 1: Decision Matrix for Method Selection. Blue nodes represent decision points; Green nodes represent the selected methodology; Red nodes indicate critical operational constraints.

Troubleshooting & Optimization Guide

Issue: "The peak elutes at the void volume (t0)."
  • Cause (RP-HPLC): The amine is fully protonated and too polar for C18.

  • Fix: Switch to Method A (add Ion-Pair reagent) or Method B (HILIC). Do not simply increase water content in standard RP; it won't help enough.

Issue: "The peak is splitting or fronting in HILIC."
  • Cause: Solvent mismatch. You likely dissolved the sample in water or methanol.

  • Fix: HILIC samples must be dissolved in the mobile phase (high organic, e.g., 90% Acetonitrile). Water is the "strong" solvent in HILIC and will carry the analyte too fast, causing peak distortion.

Issue: "Baseline drift during gradient elution (IP-RP)."
  • Cause: Ion-pairing reagents absorb UV at low wavelengths (200-210 nm).

  • Fix: Use Isocratic elution whenever possible with IP reagents. If a gradient is necessary, balance the IP reagent concentration in both Mobile Phase A and B to maintain a constant baseline.

References

  • Separation Science. (2023). HILIC Method Development: A Practical Guide.Link

  • Journal of Chromatography A. (2012). Analysis of piperazine derivatives using hydrophilic interaction liquid chromatography.Link

  • SIELC Technologies. (2024). HPLC Analysis of Piperazine on Primesep 100 (Mixed-Mode).Link

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues.Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.Link

Sources

Comparative

1H NMR spectrum interpretation of Isopropyl 2-(3-oxo-2-piperazinyl)acetate

An In-Depth Guide to the 1H NMR Spectral Interpretation of Isopropyl 2-(3-oxo-2-piperazinyl)acetate and its Comparison with Orthogonal Analytical Techniques Abstract: Isopropyl 2-(3-oxo-2-piperazinyl)acetate is a substit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Interpretation of Isopropyl 2-(3-oxo-2-piperazinyl)acetate and its Comparison with Orthogonal Analytical Techniques

Abstract: Isopropyl 2-(3-oxo-2-piperazinyl)acetate is a substituted piperazinone, a scaffold of significant interest in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for its application in drug development and research. This guide provides a comprehensive interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of the title compound. We will delve into the nuances of chemical shifts, spin-spin coupling, and integration to assign every proton in the molecule. Furthermore, this guide will objectively compare the utility of 1H NMR with complementary analytical techniques, including 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing a holistic analytical perspective for researchers and drug development professionals.

Primary Structural Elucidation via 1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry.[1] For a molecule like Isopropyl 2-(3-oxo-2-piperazinyl)acetate, 1H NMR provides a detailed proton-by-proton map of the chemical environment, confirming the connectivity and stereochemical relationships within the structure.

Below is a detailed analysis of the predicted 1H NMR spectrum. The interpretation is grounded in established principles of chemical shift theory and spin-spin coupling patterns, particularly those characteristic of isopropyl and piperazine moieties.[2][3][4]

Molecular Structure and Proton Labeling

To facilitate a clear discussion, the protons in Isopropyl 2-(3-oxo-2-piperazinyl)acetate are systematically labeled.

Caption: Labeled structure of Isopropyl 2-(3-oxo-2-piperazinyl)acetate.

Predicted 1H NMR Data and Interpretation

The spectrum is predicted in a common deuterated solvent like Chloroform-d (CDCl₃). Note that the exact chemical shifts can vary based on solvent, concentration, and temperature.[5]

LabelProton AssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
(i) Isopropyl -CH₃~1.256HDoublet (d)~6.2These two methyl groups are equivalent and are split by the single isopropyl methine proton (Hh). This 6H doublet is a classic signature of an isopropyl group.[2][3][6]
(h) Isopropyl -CH~5.051HSeptet (sept)~6.2This methine proton is deshielded by the adjacent ester oxygen. It is split by the six equivalent methyl protons (n+1 = 7), resulting in a septet.[7]
(g) Acetate -CH₂~4.202HSinglet (s) or AB quartet-These protons are adjacent to the ester carbonyl and the chiral center at C2. Depending on the conformational rigidity, they could be diastereotopic and appear as a more complex AB quartet. For simplicity, a singlet is predicted here.
(b) Piperazine C2-H~3.801HMultiplet (m)-This proton is alpha to both a nitrogen and the amide carbonyl, causing significant deshielding. It will couple to the adjacent C6 protons and potentially the N1-H proton.
(f) Piperazine C6-H₂~3.50 - 3.702HMultiplet (m)-These protons are adjacent to N1 and C5. They will show complex coupling with H(b), H(e), and potentially N1-H. The two protons on C6 are likely non-equivalent (diastereotopic).
(d, e) Piperazine C4-H₂, C5-H₂~2.90 - 3.404HMultiplet (m)-These four protons on the ethylenediamine bridge of the piperazine ring will form a complex, overlapping multiplet system due to coupling with each other and adjacent protons.[8][9]
(a, c) Amide/Amine N-H~5.5 - 7.52HBroad Singlet (br s)-NH protons often appear as broad signals due to quadrupole broadening and chemical exchange. Their chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, these signals would be sharper and could show coupling.

A Comparative Analysis of Analytical Techniques

While 1H NMR is powerful, a multi-technique approach is essential for unambiguous characterization and purity assessment.

Comparison Table
TechniqueInformation ProvidedStrengthsLimitations for this Molecule
1H NMR Detailed proton environment, connectivity (via coupling), relative quantitation (integration).Unrivaled for primary structure elucidation; non-destructive.Complex regions can be difficult to resolve; NH proton signals can be broad and uninformative in some solvents.
13C NMR Number of unique carbons, carbon skeleton, functional group identification (e.g., C=O).Complements 1H NMR by providing direct carbon data.[10]Low natural abundance of ¹³C requires longer acquisition times; no coupling information in standard decoupled spectra.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.High sensitivity; confirms molecular formula.[11][12] Fragmentation helps confirm structural motifs.[13]Isomers may not be distinguishable; does not provide detailed connectivity like NMR.
HPLC Purity assessment, quantitation of impurities, separation of isomers.Highly sensitive for purity analysis; can be coupled to MS for peak identification.Lacks a strong UV chromophore, requiring alternative detection (ELSD, CAD, MS) or derivatization.[14][15] Retention on standard reversed-phase columns can be poor due to its polar nature.[16][17]
Insights from Orthogonal Methods
  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would confirm the presence of all 9 unique carbon atoms in the molecule. Key signals would include the amide carbonyl (~170 ppm), the ester carbonyl (~172 ppm), the isopropyl methine carbon (~69 ppm), and the two piperazine carbons (~40-50 ppm).[18][19]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight. High-resolution MS (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental formula. Tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns, such as the neutral loss of isopropanol or cleavage at the amide bond, further corroborating the structure.[11][13]

  • High-Performance Liquid Chromatography (HPLC): Assessing the purity of this compound requires careful method development. Due to its polarity and lack of a strong UV chromophore, a standard reversed-phase HPLC method with UV detection may be insufficient.[14][20] Alternative strategies would be necessary, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or using a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or coupling the HPLC to a mass spectrometer.[14]

Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-resolution solution-state NMR sample.[21][22][23]

  • Weighing: Accurately weigh 5-10 mg of Isopropyl 2-(3-oxo-2-piperazinyl)acetate into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable NH protons as it slows down the exchange rate, leading to sharper NH signals.[4]

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A homogenous solution free of particulate matter is essential for good spectral quality.[21]

  • Filtering & Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a high-quality 5 mm NMR tube. This filtration step removes any suspended particles that could degrade spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.

Protocol 2: 1H NMR Data Acquisition

This is a general-purpose acquisition protocol for a standard 400 MHz NMR spectrometer.[24][25]

  • Sample Insertion: Insert the NMR tube into a spinner and adjust its depth using a depth gauge. Place the sample into the spectrometer's autosampler or manual insertion port.

  • Setup: Create a new experiment file. Load a standard 1D proton parameter set.

  • Locking and Tuning: Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability. Perform an automatic tune and match of the probe to the sample.

  • Shimming: Execute an automated shimming routine (e.g., TopShim) to optimize the magnetic field homogeneity across the sample volume, which is essential for sharp, well-resolved peaks.

  • Parameter Optimization:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' or 'zg').

    • Spectral Width: Set a spectral width of ~12-16 ppm, centered around 6-7 ppm, to encompass all expected proton signals.

    • Acquisition Time: Set to ~3-4 seconds for good digital resolution.

    • Relaxation Delay (d1): Use a delay of 1-2 seconds.

    • Number of Scans (ns): Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • Acquisition: Start the acquisition using the 'zg' command.

  • Processing: After acquisition, the Free Induction Decay (FID) is processed. Apply an exponential window function (line broadening of ~0.3 Hz), followed by Fourier transformation, automatic phase correction, and baseline correction.[26] Reference the spectrum to the residual solvent peak or an internal standard like TMS.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Filter & Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock, Tune, Shim transfer->insert acquire 5. Acquire FID (zg) insert->acquire process 6. Fourier Transform & Phasing acquire->process analyze 7. Baseline Correction & Referencing process->analyze interpret 8. Integration & Peak Picking analyze->interpret final final interpret->final Final Spectrum & Analysis

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Isopropyl 2-(3-oxo-2-piperazinyl)acetate

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not on...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation patterns of Isopropyl 2-(3-oxo-2-piperazinyl)acetate, a compound of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of its fragmentation, compare its expected spectral features with those of a structurally similar alternative, and provide a robust experimental protocol for its analysis.

The Structural Significance of Fragmentation

The structure of Isopropyl 2-(3-oxo-2-piperazinyl)acetate presents several key features that will dictate its fragmentation behavior in a mass spectrometer: a piperazinone ring, an amide bond within the ring, and an isopropyl acetate side chain. The ionization method employed will significantly influence the resulting fragmentation pathways. Electrospray ionization (ESI), a soft ionization technique, is expected to primarily generate the protonated molecule [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) for MS/MS analysis. Electron ionization (EI), a hard ionization technique, will likely lead to more extensive fragmentation directly from the molecular ion M⁺.[1]

Predicted Fragmentation Pathways of Isopropyl 2-(3-oxo-2-piperazinyl)acetate

Based on established fragmentation principles for piperazine derivatives, amides, and esters, we can predict the major fragmentation pathways for Isopropyl 2-(3-oxo-2-piperazinyl)acetate.[2][3][4]

1. Isopropyl Group Loss: A prominent initial fragmentation is the neutral loss of propene (C₃H₆, 42 Da) from the isopropyl ester via a McLafferty-type rearrangement, or the loss of an isopropyl radical (•C₃H₇, 43 Da). The loss of propene is often favored.

2. Ester and Side-Chain Cleavages: The ester group itself can undergo characteristic fragmentations. Alpha-cleavage next to the carbonyl group can lead to the loss of the isopropoxy radical (•OCH(CH₃)₂, 59 Da) or the formation of an acylium ion.

3. Piperazinone Ring Opening: The piperazinone ring, a cyclic diamide structure, is susceptible to ring-opening fragmentation.[5][6][7] Cleavage of the amide bonds within the ring is a common pathway.[8][9] This can be followed by the loss of small neutral molecules like CO (28 Da) or HNCO (43 Da).

4. Combined Ring and Side-Chain Fragmentations: A cascade of fragmentation events involving both the piperazinone ring and the isopropyl acetate side chain will likely be observed, leading to a series of diagnostic product ions.

Visualizing the Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule of Isopropyl 2-(3-oxo-2-piperazinyl)acetate.

fragmentation_pathway cluster_side_chain Side-Chain Fragmentation cluster_ring Ring Fragmentation M [M+H]⁺ m/z 215.14 F1 Loss of Propene (-42 Da) m/z 173.09 M->F1 - C₃H₆ F2 Loss of Isopropoxy Radical (-59 Da) m/z 156.09 M->F2 - •OCH(CH₃)₂ F3 Loss of Isopropyl Acetate (-102 Da) m/z 113.07 M->F3 - C₅H₁₀O₂ F4 Ring Opening (e.g., loss of CO, -28 Da) m/z 187.14 M->F4 - CO F5 Cleavage and Rearrangement m/z 85.07 F4->F5 Further Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of Isopropyl 2-(3-oxo-2-piperazinyl)acetate.

Comparative Analysis: Distinguishing Isomers

To highlight the diagnostic power of mass spectrometry, let's compare the expected fragmentation of Isopropyl 2-(3-oxo-2-piperazinyl)acetate with a hypothetical structural isomer, tert-Butyl 2-(3-oxo-2-piperazinyl)acetate. While these isomers have the same molecular weight, their fragmentation patterns will differ significantly.

FeatureIsopropyl 2-(3-oxo-2-piperazinyl)acetatetert-Butyl 2-(3-oxo-2-piperazinyl)acetate
Parent Ion [M+H]⁺ m/z 215.14m/z 215.14
Major Neutral Loss Loss of propene (42 Da)Loss of isobutylene (56 Da)
Characteristic Fragment Ion at m/z 173.09Ion at m/z 159.09
Other Key Fragments Loss of isopropoxy radical (59 Da)Loss of tert-butoxy radical (73 Da)

This comparative data clearly demonstrates that while the parent ions are identical, the fragmentation patterns, particularly the initial neutral losses from the ester group, provide a definitive means of distinguishing between these two isomers.

Experimental Protocol for MS Analysis

This section provides a detailed methodology for the analysis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

2. Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: A full scan from m/z 50 to 500 to identify the [M+H]⁺ precursor ion.

  • MS2 Scan (Product Ion Scan): Isolate the precursor ion (m/z 215.14) and perform collision-induced dissociation (CID) with a normalized collision energy range (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, analysis on a Q-TOF or Orbitrap instrument is recommended to achieve low ppm mass accuracy.[10]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the analytical workflow.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis P1 Dissolve in Solvent P2 Serial Dilution P1->P2 LC1 Inject Sample P2->LC1 LC2 Reversed-Phase Chromatography LC1->LC2 MS1 ESI Positive Ionization LC2->MS1 MS2 MS1 Full Scan MS1->MS2 MS3 Precursor Ion Isolation MS2->MS3 MS4 MS2 Product Ion Scan (CID) MS3->MS4 MS5 Data Analysis MS4->MS5

Caption: LC-MS/MS workflow for the analysis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the mass spectrometric fragmentation of Isopropyl 2-(3-oxo-2-piperazinyl)acetate. By leveraging established principles of fragmentation for its constituent chemical moieties, we can anticipate the key fragmentation pathways and diagnostic ions. The comparison with a structural isomer highlights the specificity of mass spectrometry in structural elucidation. The detailed experimental protocol offers a robust starting point for researchers to obtain high-quality, reproducible data. This predictive and methodological approach is invaluable in the rapid and confident characterization of novel compounds in the drug development pipeline.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. DOI: 10.7538/zpxb.2019.0161.
  • Siodmiak, J., et al. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study.
  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.
  • ESI-MS n study on the fragmentation of protonated cyclic-dipeptides.
  • Fragmentation of deprotonated cyclic dipeptides by electrospray ioniz
  • Mass Spectrometry: Fragmentation P
  • Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). PubMed.
  • Mass Spectrometry of Alcohols. Chemistry Steps.
  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • (1-isopropyl-3-oxo-2-piperazinyl)acetic acid. Sigma-Aldrich.
  • Can amide bonds fragment in ESI-MS?. ECHEMI.
  • ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Semantic Scholar.
  • Can amide bonds fragment in ESI-MS?. Chemistry Stack Exchange.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • Synthesis of isopropyl 3-oxo-1,2-benzoisothiazoline-2-acet
  • An In-depth Technical Guide to the Synthesis of 2-Isopropyl-2-oxazoline
  • Synthesis and copolymerization of novel oxy ring-substituted isopropyl cyanoarylacryl
  • 2-(4-benzyl-1-piperazinyl)-3-[(z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]. PubChem.
  • Synthesis and copolymerization of novel oxy ring-substituted isopropyl cyanoarylacrylates.
  • (1-isopropyl-3-oxo-2-piperazinyl)acetic acid. Hit2Lead.
  • Propyl 2-(3-oxo-2-piperazinyl)
  • Poly-2-isopropyl-2-oxazoline: conformational characteristics, LCST behavior and complexation with curcumin.

Sources

Comparative

Spectroscopic Validation of Isopropyl 2-(3-oxo-2-piperazinyl)acetate: A Comparative Analytical Guide

Executive Summary Isopropyl 2-(3-oxo-2-piperazinyl)acetate represents a critical bifunctional scaffold in medicinal chemistry, often serving as a core intermediate for peptidomimetics and second-generation antihistamines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl 2-(3-oxo-2-piperazinyl)acetate represents a critical bifunctional scaffold in medicinal chemistry, often serving as a core intermediate for peptidomimetics and second-generation antihistamines (e.g., Levocetirizine analogues). Its structural duality—containing both a cyclic secondary amide (lactam) and an acyclic isopropyl ester —presents a unique analytical challenge.

This guide provides a rigorous framework for identifying this compound using Infrared (IR) Spectroscopy. It focuses on resolving the overlapping carbonyl regions and validating the structure against orthogonal techniques like NMR and Mass Spectrometry.

Part 1: The IR Fingerprint (Diagnostic Reference)

The identification of this molecule relies on distinguishing two distinct carbonyl environments and the specific vibrational modes of the piperazine ring.[1]

1.1 Diagnostic Peak Assignments

Note: Values are derived from high-confidence spectral correlation of structural analogues (Ethyl 2-(3-oxopiperazin-2-yl)acetate) and standard group frequencies.

Functional GroupFrequency Region (

)
IntensityVibrational Mode (

)
Diagnostic Significance
Amine / Amide 3200 – 3400 Medium, Broad

Overlap of secondary amine (ring) and lactam N-H stretching. Broadening indicates H-bonding.
C-H (Aliphatic) 2850 – 2980 Medium


C-H stretching. Look for splitting patterns typical of the isopropyl group.
Ester Carbonyl 1730 – 1745 Strong, Sharp

Critical Identifier. Appears at a higher frequency than the lactam due to the electronegative alkoxy oxygen.
Lactam Carbonyl 1660 – 1680 Strong

Critical Identifier. 6-membered lactam (piperazinone) typically absorbs lower than acyclic esters.
Isopropyl Group 1370 & 1385 Medium

"Gem-Dimethyl" Doublet. The characteristic split peak of the isopropyl tail.
C-O Stretch 1180 – 1250 Strong

Ester C-O stretch. Often the strongest peak in the fingerprint region.
1.2 The "Carbonyl Resolution" Challenge

The most common error in analyzing this intermediate is misinterpreting the carbonyl region as a single broad peak.

  • The Mechanism: The ester carbonyl bond is stiffer (higher

    
     force constant) due to the induction from the adjacent oxygen.[2] The lactam carbonyl has significant resonance character (C=N partial double bond), weakening the C=O bond and lowering the frequency.
    
  • The Result: You must observe two distinct maxima in the 1650–1750

    
     window. If only one broad peak is seen, the sample may be wet (H-bonding blurring the signals) or hydrolyzed (carboxylic acid formation).
    
Part 2: Comparative Analysis (IR vs. Alternatives)

While IR is the fastest method for solid-state identification, it must be contextualized with other techniques for full validation.

FeatureFT-IR (ATR)

-NMR (DMSO-

)
LC-MS (ESI+)
Primary Utility Rapid ID, Polymorph CheckStructural Connectivity, StereochemistryMolecular Weight, Trace Impurities
Sample State Solid / Neat OilSolutionSolution
Key Strength Distinguishes Ester vs. Acid/Salt forms instantly.Resolves the isopropyl methine septet (

ppm) and piperazine ring protons.
Confirms

.
Weakness Cannot easily determine enantiomeric purity.Slow throughput; requires deuterated solvents.Ion suppression possible; no structural connectivity.
Turnaround < 2 Minutes15–30 Minutes10–20 Minutes
Part 3: Experimental Protocol (ATR-FTIR)

Objective: Obtain a high-resolution spectrum with resolved carbonyl peaks.

Equipment: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.

Step-by-Step Workflow:

  • System Blank: Clean the crystal with isopropanol. Collect a background scan (air) to remove

    
     and 
    
    
    
    vapor contributions.
  • Sample Prep:

    • If Solid: Place ~5 mg of sample on the crystal center. Apply high pressure (force gauge >80) to ensure intimate contact.

    • If Oil: Apply a thin film. No pressure arm needed.

  • Acquisition Parameters:

    • Range: 4000 – 600

      
      
      
    • Resolution: 4

      
       (Critical for resolving the split carbonyls).
      
    • Scans: 16 or 32.

  • Validation Check: Zoom into the 1600–1800

    
     region. Confirm the presence of the "Twin Peaks" (1735/1670). If merged, re-run with a thinner film or dry the sample.
    
Part 4: Visualizing the Analytical Logic

The following diagrams illustrate the decision pathways and structural logic for validating this compound.

Figure 1: Analytical Decision Matrix

Workflow for choosing the correct validation method based on the synthesis stage.

AnalyticalMatrix Start Sample Received: Isopropyl 2-(3-oxo-2-piperazinyl)acetate QuickCheck Is this a Routine QC Check? Start->QuickCheck IR_Path Perform ATR-FTIR QuickCheck->IR_Path Yes (Speed) Structure_Path Is this a New Synthesis Batch? QuickCheck->Structure_Path No (Validation) Check_CO Check 1600-1800 cm-1 Region IR_Path->Check_CO NMR_Path Perform 1H-NMR + LC-MS Structure_Path->NMR_Path Pass PASS: Distinct Peaks at ~1740 (Ester) & ~1670 (Lactam) Check_CO->Pass Resolved Fail FAIL: Single Broad Peak or Acid OH stretch Check_CO->Fail Unresolved Fail->NMR_Path Investigate Hydrolysis

Figure 2: Vibrational Connectivity Map

Correlating specific structural moieties to their spectral signatures.

MolecularVibrations Molecule Isopropyl 2-(3-oxo-2-piperazinyl)acetate Lactam Piperazinone Ring (Lactam) Molecule->Lactam Ester Isopropyl Ester Side Chain Molecule->Ester AmideI Amide I (C=O) ~1670 cm-1 Lactam->AmideI NH N-H Stretch ~3300 cm-1 Lactam->NH EsterCO Ester C=O ~1740 cm-1 Ester->EsterCO GemDimethyl Gem-Dimethyl (Isopropyl Doublet) ~1380 cm-1 Ester->GemDimethyl

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for functional group frequency prediction).

  • National Institute of Standards and Technology (NIST). (2023). Isopropyl Acetate IR Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] [Link] (Source for Isopropyl ester specific group frequencies).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3] (Validation of Lactam vs. Ester carbonyl shifts).

Sources

Validation

Comparative Guide: Purity Grades of Isopropyl 2-(3-oxo-2-piperazinyl)acetate

This guide provides an in-depth technical comparison of the purity grades of Isopropyl 2-(3-oxo-2-piperazinyl)acetate (CAS 1008493-30-8), a critical intermediate in the synthesis of piperazine-based Active Pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the purity grades of Isopropyl 2-(3-oxo-2-piperazinyl)acetate (CAS 1008493-30-8), a critical intermediate in the synthesis of piperazine-based Active Pharmaceutical Ingredients (APIs).[1]

[1]

Executive Summary

Isopropyl 2-(3-oxo-2-piperazinyl)acetate serves as a scaffold for synthesizing complex heterocyclic drugs.[1] Its purity is not merely a specification but a process parameter that dictates downstream yield, catalyst efficiency, and purification costs.[1]

  • Technical Grade (95–97%): Suitable for early-stage route scouting where stoichiometry is flexible.[1] High risk of catalyst poisoning.[1]

  • Synthesis Grade (98%+): The industry standard for scale-up.[1] Balances cost with manageable impurity profiles.

  • Pharma/GMP Grade (>99.5%): Mandatory for late-stage GMP manufacturing.[1] Characterized by strict limits on specific impurities (e.g., enantiomers, heavy metals).[1]

Technical Analysis of Purity Grades

The performance of this intermediate varies significantly by grade. The following analysis breaks down the "alternatives"—the different grades available on the market—and their impact on your workflow.

Grade A: Technical Grade (95–97%)[1]
  • Profile: Often the crude product from esterification or cyclization, isolated via simple extraction without recrystallization.[1]

  • Common Impurities:

    • Residual Solvents: Isopropanol, Toluene.[1]

    • Precursors: Unreacted piperazine derivatives.[1]

    • Byproducts: Ring-opening hydrolysis products (Acid form).[1]

  • Performance:

    • Yield: Lower (60–75% in downstream coupling).[1]

    • Risk: High.[1] Impurities often compete in N-alkylation reactions, leading to complex mixtures that require column chromatography to separate.[1]

Grade B: Synthesis Grade (98%+)[1]
  • Profile: Purified via crystallization or fractional distillation.[1]

  • Performance:

    • Yield: Reliable (80–90%).[1]

    • Risk: Moderate.[1] Trace amounts of the "Acid" impurity (2-(3-oxo-2-piperazinyl)acetic acid) may consume coupling reagents (e.g., EDC/NHS) but rarely stop the reaction.[1]

Grade C: Pharma/Ultra-Pure Grade (>99.5%)[1]
  • Profile: Subjected to multi-step purification (Recrystallization + HPLC polishing). Includes strict controls on Heavy Metals (<10 ppm) and ROI (Residue on Ignition).[1]

  • Performance:

    • Yield: Optimal (>92%).

    • Risk: Lowest.[1] Essential for catalytic hydrogenation steps where trace sulfur or amines from lower grades would poison Pd/C catalysts.[1]

Comparative Performance Data

The following table summarizes the impact of starting material purity on a hypothetical downstream N-alkylation reaction (a common use case for this intermediate).

FeatureTechnical Grade (95%)Synthesis Grade (98%)Pharma Grade (>99.5%)
Downstream Yield 65% ± 5%85% ± 2%94% ± 1%
Reaction Time 12–16 Hours6–8 Hours4–6 Hours
Purification Burden High (Chromatography req.)[1]Medium (Crystallization)Low (Simple Wash)
Catalyst Compatibility Poor (Frequent poisoning)GoodExcellent
Cost Efficiency Low (Due to workup costs)High (Best balance)Medium (Premium price)

Impact Visualization

Diagram 1: Impurity Propagation in API Synthesis

This diagram illustrates how impurities in the Technical Grade propagate, creating a "Purification Bottleneck" downstream.[1]

ImpurityPropagation Start_Tech Technical Grade (95% Purity) Reaction N-Alkylation Reaction Start_Tech->Reaction Contains Side-Reactants Start_Pharma Pharma Grade (>99.5% Purity) Start_Pharma->Reaction Clean Input Product_Dirty Crude Product (Complex Mixture) Reaction->Product_Dirty Side Reactions Occur Product_Clean Crude Product (High Purity) Reaction->Product_Clean Clean Conversion Purification_Hard Column Chromatography (High Cost/Time) Product_Dirty->Purification_Hard Req. Separation Purification_Easy Crystallization (Low Cost) Product_Clean->Purification_Easy Direct Isolation Final_API Final API Purification_Hard->Final_API Yield Loss Purification_Easy->Final_API High Yield

Caption: Flowchart demonstrating how lower purity grades force expensive downstream purification steps.

Experimental Validation Protocols

To verify the grade of your material, do not rely solely on the Certificate of Analysis (CoA).[1] Use this self-validating protocol.

Protocol A: Purity Assessment (HPLC)

Objective: Quantify the exact purity and identify the "Acid" impurity (hydrolysis product).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (Piperazine ring absorption).[1]

  • Sample Prep: Dissolve 10 mg in 10 mL of Mobile Phase A.

  • Acceptance Criteria:

    • Pharma Grade: Main peak >99.5%, no single impurity >0.1%.[1]

    • Synthesis Grade: Main peak >98.0%.[1]

Protocol B: Use-Test (Catalyst Poisoning Check)

Objective: Determine if the batch contains catalyst poisons (sulfur/amines) common in Technical Grade.[1]

  • Setup: Dissolve 1g of Isopropyl 2-(3-oxo-2-piperazinyl)acetate in Methanol.

  • Catalyst: Add 5 wt% Pd/C (10% loading).

  • Reaction: Stir under H2 balloon for 1 hour (simulated hydrogenation condition).

  • Check: Filter and check filtrate by TLC/HPLC.

  • Result Interpretation:

    • Pass: No change in purity profile (catalyst remained active/inert).[1]

    • Fail: Formation of dimers or incomplete reaction in a parallel hydrogenation test indicates poisoning.[1]

Diagram 2: Grade Selection Logic

Use this decision tree to select the appropriate grade for your project phase.[1]

GradeSelection Start Select Project Phase Phase_RD Early R&D / Scouting Start->Phase_RD Phase_Pilot Pilot Scale / GLP Start->Phase_Pilot Phase_GMP Commercial / GMP Start->Phase_GMP Q_Purification Is Downstream Purification Easy? Phase_RD->Q_Purification Select_Synth Select Synthesis Grade (Balanced) Phase_Pilot->Select_Synth Select_Pharma Select Pharma Grade (Risk Mitigation) Phase_GMP->Select_Pharma Select_Tech Select Technical Grade (Cost Effective) Q_Purification->Select_Tech Yes Q_Purification->Select_Synth No

Caption: Decision matrix for selecting the optimal purity grade based on project stage and purification capabilities.

References

  • ChemicalBook. (2024).[1] Isopropyl 2-(3-oxo-2-piperazinyl)acetate Product Properties and CAS 1008493-30-8. Retrieved from [1]

  • Alliance Chemical. (2026).[1] Chemical Grades Explained: ACS, USP, FCC & Technical Guide.[1][2] Retrieved from [1]

  • Tianming Pharm. (2025).[1] Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [1]

  • Teknova. (n.d.). Common Purity Grades and Applications. Retrieved from [1]

Sources

Comparative

Validating Chiral Purity of Isopropyl 2-(3-oxo-2-piperazinyl)acetate: A Comparative Technical Guide

Executive Summary Isopropyl 2-(3-oxo-2-piperazinyl)acetate represents a critical class of chiral building blocks used in the synthesis of bioactive piperazine derivatives (e.g., HIV protease inhibitors, integrin inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl 2-(3-oxo-2-piperazinyl)acetate represents a critical class of chiral building blocks used in the synthesis of bioactive piperazine derivatives (e.g., HIV protease inhibitors, integrin inhibitors). Its structural complexity—containing a secondary amine, a lactam (cyclic amide), and an exocyclic ester—presents specific analytical challenges. The secondary amine induces peak tailing on silica supports, while the lactam/ester moiety requires high steric discrimination to resolve enantiomers.

This guide evaluates three validation methodologies: Chiral HPLC (CSP) , Chiral GC , and NMR with Chiral Solvating Agents (CSAs) . Based on experimental robustness and ICH Q2(R1) standards, Chiral HPLC using immobilized polysaccharide columns (e.g., Chiralpak IC) is identified as the superior method for Quality Control (QC), while NMR serves as a rapid in-process check.

Chemical Context & Analytical Challenges

The molecule contains a single stereogenic center at the C2 position of the piperazine ring.

  • Target Enantiomer: Typically the (S)-enantiomer for peptide mimetics.

  • Critical Impurity: The (R)-enantiomer (distomer), which must be controlled to <0.5% for pharmaceutical intermediates.

  • pKa: The secondary amine (N1 or N4 depending on numbering) has a pKa ~8.5–9.0, necessitating basic modifiers in chromatography to suppress ionization and prevent silanol interactions.

Decision Matrix: Method Selection

The following logic flow dictates the appropriate analytical technique based on the stage of development and sample constraints.

MethodSelection Start Sample Received PurityCheck Is Purity > 98%? Start->PurityCheck Volatile Is Sample Volatile? PurityCheck->Volatile Yes (Final QC) NMR 1H NMR + Mosher's Acid (Limit: ~1-2% ee) PurityCheck->NMR No (Crude) Trace Trace Analysis (<0.1% ee)? Volatile->Trace No (Polar/Salt) GC Chiral GC (Risk: Thermal Degradation) Volatile->GC Yes HPLC Chiral HPLC (CSP) (Limit: <0.05% ee) Trace->HPLC Standard QC Deriv Pre-column Derivatization (NBD-Cl) Trace->Deriv Ultra-Trace Deriv->HPLC

Figure 1: Decision matrix for selecting the appropriate chiral validation method.

Comparative Methodology

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the industry standard due to its non-destructive nature and high sensitivity.

  • Mechanism: Stereoselective interaction (H-bonding, dipole-dipole, steric fit) between the analyte and the polysaccharide selector (Amylose or Cellulose).

  • Pros: High resolution (

    
    ), scalable to preparative purification, robust.
    
  • Cons: High solvent consumption, expensive columns.

Method B: NMR with Chiral Solvating Agents (CSA)

Uses chiral additives like (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or Mosher's Acid to create diastereomeric environments.

  • Mechanism: Fast exchange diastereomeric solvation causes chemical shift non-equivalence (

    
    ).
    
  • Pros: Rapid, no column equilibration, structural elucidation.

  • Cons: High Limit of Detection (LOD ~1-2%), requires pure sample, expensive reagents.

Method C: Chiral GC
  • Mechanism: Cyclodextrin-based capillary columns.

  • Pros: High efficiency, MS coupling easy.

  • Cons: High Risk. Piperazinones are polar and thermally labile. The secondary amine often requires derivatization (e.g., trifluoroacetylation) to prevent peak tailing and thermal degradation, introducing process errors.

Comparative Data Summary
ParameterChiral HPLC (Recommended)1H NMR (CSA)Chiral GC (Derivatized)
Limit of Detection (LOD) 0.05 µg/mL~500 µg/mL0.1 µg/mL
Precision (RSD) < 0.5%> 2.0%< 1.0%
Analysis Time 15–30 min10 min20–40 min (+ prep)
Sample Recovery Yes (Non-destructive)No (Contaminated)No (Destructive)
Robustness HighLow (Conc. dependent)Medium

Recommended Protocol: Chiral HPLC (Normal Phase)

This protocol is synthesized from validated methods for 3-oxopiperazine derivatives [1, 2]. The use of Chiralpak IC (immobilized) is preferred over AD-H (coated) to allow for a wider range of solvent modifiers if solubility becomes an issue.

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: Daicel Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized), 250 × 4.6 mm, 5 µm.

    • Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

    • Ratio: 80 : 20 : 0.1 (v/v/v).

    • Note: Ethanol is preferred over IPA for lower viscosity and better mass transfer. DEA is mandatory to mask silanols and ensure sharp peaks for the amine.

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Temperature: 25°C (Ambient).

  • Detection: UV at 215 nm (Amide/Ester absorption).

  • Injection Volume: 10 µL.

Sample Preparation
  • Stock Solution: Dissolve 5 mg of Isopropyl 2-(3-oxo-2-piperazinyl)acetate in 5 mL of Ethanol (HPLC Grade).

  • Working Solution: Dilute 1:10 with Mobile Phase to reach ~0.1 mg/mL.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 (Controlled by DEA concentration).
    
  • Theoretical Plates (

    
    ):  > 5000.
    

Experimental Validation Workflow (ICH Q2(R1))

To ensure the method is reliable for regulatory submission, follow this validation logic.

Validation Start Validation Start Specificity Specificity: Inject Racemate & Blank (Confirm Rs > 1.5) Start->Specificity Linearity Linearity: 5 Levels (50% - 150%) (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery): Spike Impurity at 0.1%, 0.5%, 1.0% Linearity->Accuracy Robustness Robustness: Flow ±0.1 mL/min Temp ±5°C Accuracy->Robustness Report Final Method SOP Robustness->Report

Figure 2: Step-by-step validation workflow based on ICH Q2(R1) guidelines.

Key Validation Experiments:
  • Specificity: Inject the mobile phase blank, placebo, and the racemic mixture. Ensure no interference at the retention time of the main enantiomer.

  • Linearity (Distomer): Prepare solutions of the unwanted enantiomer (impurity) ranging from 0.05% to 2.0% of the target concentration. Plot Area vs. Concentration.

  • LOD/LOQ Determination:

    • LOD: Signal-to-Noise (S/N) ratio of 3:1.

    • LOQ: Signal-to-Noise (S/N) ratio of 10:1.

    • Target: LOQ should be

      
       0.05% to support a specification limit of 0.5%.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with residual silanols.Increase DEA concentration to 0.2% or switch to TEA.
Poor Resolution Mobile phase too strong.Reduce Ethanol content (e.g., change to 90:10 Hex:EtOH).
Baseline Drift UV cutoff of amine modifier.Ensure DEA is high purity; switch to 220 nm or 230 nm if noise is high.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase rather than pure Ethanol.

References

  • BenchChem. (2025).[1] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from

  • Srinivas, C., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. PMC PubMed Central. Retrieved from

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from

  • Daicel Corporation.Chiralpak IC Instruction Manual. (Standard reference for immobilized polysaccharide columns).

Sources

Validation

Reference Standards for Isopropyl 2-(3-oxo-2-piperazinyl)acetate Quantification

Executive Summary In the synthesis of piperazine-class antihistamines (e.g., Levocetirizine, Cetirizine), Isopropyl 2-(3-oxo-2-piperazinyl)acetate represents a critical process-related impurity (PRI) or intermediate. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of piperazine-class antihistamines (e.g., Levocetirizine, Cetirizine), Isopropyl 2-(3-oxo-2-piperazinyl)acetate represents a critical process-related impurity (PRI) or intermediate. Its presence often stems from the interaction of the piperazinone core with isopropyl acetate (commonly used as a crystallization solvent) or via transesterification during workup.

Precise quantification of this analyte is mandatory under ICH Q3A(R2) guidelines for impurities in new drug substances. This guide compares available reference standard grades, outlines the optimal selection strategy for regulatory compliance, and provides a validated HPLC methodology for its quantification.

Part 1: The Analyte & Origin

To quantify this compound accurately, one must understand its origin. It is typically formed via the esterification of the 2-(3-oxo-2-piperazinyl)acetic acid moiety.

Synthesis & Impurity Formation Pathway

The following diagram illustrates the formation of the isopropyl ester impurity during the standard synthesis workflow of piperazine derivatives, highlighting the risk points.

ImpurityPathway Reactant Piperazine Derivative Intermed Acid Intermediate (Acetic Acid deriv.) Reactant->Intermed Alkylation Target Target API (Levocetirizine/Cetirizine) Intermed->Target Hydrolysis/Workup Impurity IMPURITY: Isopropyl 2-(3-oxo-2-piperazinyl)acetate Intermed->Impurity Side Reaction: Esterification w/ Solvent Solvent Solvent: Isopropyl Acetate Solvent->Impurity Reactant Source

Figure 1: Formation pathway of Isopropyl 2-(3-oxo-2-piperazinyl)acetate via solvent interaction during API synthesis.

Part 2: Reference Standard Comparison Guide

Selecting the correct reference standard grade is the single most critical variable in quantification accuracy. Below is an objective comparison of the three primary tiers of standards available for this specific piperazine ester.

Comparative Performance Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard (ISO 17025) Tier 3: Research Grade / In-House
Primary Use Regulatory Release, Dispute ResolutionRoutine QC, Method ValidationR&D, Retention Time Marker
Traceability SI-Traceable (NIST/BIPM)Traceable to Primary StandardOften Unknown / Manufacturer Internal
Assay Method Mass Balance (qNMR + HPLC + TGA + KF)Chromatographic Purity (HPLC Area %)HPLC Area % only
Uncertainty Explicitly stated (e.g., ± 0.5%)Usually not providedNot provided
Water Content Quantified (Karl Fischer)QuantifiedOften ignored (High Risk*)
Cost Index High (

)
Moderate (

)
Low ($)

Critical Insight: Piperazine derivatives are notoriously hygroscopic . A Tier 3 "Research Grade" standard labeled as "98% Purity" based on HPLC Area% may actually contain 5-10% water/solvent, leading to a 10% assay error if not corrected. Always prioritize Tier 1 or Tier 2 standards with verified water content (KF) values.

Decision Logic for Standard Selection

SelectionLogic Start Select Standard Grade Purpose Intended Use? Start->Purpose Release Batch Release / Stability Purpose->Release GMP/GLP R_D Early R&D / ID Only Purpose->R_D Non-Regulated CRM USE: ISO 17034 CRM (Primary Standard) Release->CRM Available? Yes Sec USE: ISO 17025 Standard (Secondary Standard) Release->Sec Available? No Res USE: Research Grade (Qualitative Only) R_D->Res

Figure 2: Decision tree for selecting the appropriate reference standard based on regulatory requirements.

Part 3: Analytical Methodology (HPLC-UV)

Due to the polar nature of the piperazine ring and the ester functionality, Reverse Phase HPLC (RP-HPLC) with ion-pairing or pH control is required.

Method Parameters
  • Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Kinetex Biphenyl), 250 x 4.6 mm, 5 µm. Reason: Phenyl phases provide better selectivity for the pi-electrons in the piperazine ring compared to standard C18.

  • Mobile Phase A: 0.1% Orthophosphoric acid or 10mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210–220 nm. Note: The carbonyl of the "3-oxo" and acetate groups are weak chromophores; low UV is essential.

  • Column Temp: 30°C.

Experimental Protocol
  • Standard Preparation: Weigh 10 mg of Isopropyl 2-(3-oxo-2-piperazinyl)acetate (Tier 1 or 2) into a 100 mL volumetric flask. Dissolve in 50:50 Water:ACN.

    • Self-Validating Step: Measure water content via KF immediately before weighing if using a non-CRM to correct potency.

  • System Suitability: Inject the standard 6 times.

    • Requirement: %RSD of peak area ≤ 2.0%.[2][3] Tailing factor < 2.0.[4]

  • Sample Preparation: Dissolve API (Levocetirizine/Cetirizine) at 1.0 mg/mL in Mobile Phase.

Quantitative Data (Simulated Validation Results)

The following data represents typical performance metrics when using an ISO 17025 accredited standard.

ParameterAcceptance CriteriaTypical ResultPass/Fail
Linearity (R²) > 0.9990.9998 (Range: 0.5 - 50 µg/mL)PASS
LOD S/N > 30.05 µg/mLPASS
LOQ S/N > 100.15 µg/mLPASS
Accuracy (Recovery) 90.0% - 110.0%98.4% - 101.2%PASS
Specificity No interference at RTResolution > 2.5 from Main PeakPASS

Part 4: Troubleshooting & Stability

Handling the Standard
  • Hygroscopicity: Piperazine esters absorb atmospheric moisture rapidly.

    • Protocol: Store in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation.

  • Ester Hydrolysis: The "Isopropyl Acetate" moiety is susceptible to hydrolysis in basic diluents.

    • Warning: Do not use alkaline diluents (pH > 8). Use neutral or slightly acidic diluents (pH 4-6) to ensure stability during the autosampler run.

Analytical Challenges
  • Poor Retention: If the peak elutes in the void volume, reduce the organic ratio in the mobile phase or switch to a "Polar C18" column designed to retain polar amines.

  • Peak Tailing: Caused by the interaction of the secondary amine (piperazine) with residual silanols.

    • Fix: Ensure the buffer concentration is adequate (>20 mM) or add 0.1% Triethylamine (TEA) as a silanol blocker (only if using high pH resistant columns).

References

  • USP General Chapter <1086> . Impurities in Drug Substances and Drug Products. United States Pharmacopeia.[1][5] Link

  • ICH Guideline Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation, 2006.[4] Link

  • ISO 17034:2016 . General requirements for the competence of reference material producers. ISO. Link

  • Maithani, M., et al. (2010). Development and validation of a stability-indicating HPLC method for the simultaneous determination of Levocetirizine. Journal of Analytical Science and Technology.
  • LGC Standards . Understanding the difference between ISO 17025 and ISO 17034. Link

Note: This guide is designed for professional laboratory use. Always verify specific safety data sheets (SDS) and internal SOPs before handling potent chemical impurities.

Sources

Comparative

A Comparative Guide to the Analysis of Volatile Impurities in Isopropyl 2-(3-oxo-2-piperazinyl)acetate by GC-MS

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the identification and quantification of volatile impurities in Isopropyl 2-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the identification and quantification of volatile impurities in Isopropyl 2-(3-oxo-2-piperazinyl)acetate, a key intermediate or Active Pharmaceutical Ingredient (API). As regulatory scrutiny over impurities in pharmaceutical products intensifies, selecting a robust, sensitive, and specific analytical method is paramount to ensuring drug safety and efficacy.[1][2] This document delves into the causality behind experimental choices, provides validated protocols, and offers a clear rationale for why GC-MS remains the gold standard for this application.

The Challenge: Characterizing Volatile Impurities in a Piperazine-Based API

Isopropyl 2-(3-oxo-2-piperazinyl)acetate, like many APIs, undergoes a multi-step synthesis where various organic solvents, reagents, and catalysts are used.[3] Volatile impurities can originate from several sources:

  • Residual Solvents: Solvents used during synthesis and purification (e.g., isopropanol, toluene, acetone) that are not completely removed.[1][4]

  • Reaction By-products: Volatile compounds formed from side reactions during the synthesis.

  • Degradation Products: Impurities formed during storage or manufacturing if the API is thermally labile.[]

The presence of these impurities, even at trace levels, can impact the safety and stability of the final drug product.[4][6] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for their presence, necessitating highly reliable analytical methods for their control.[2]

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile compounds, GC-MS is the definitive technique.[7] Its power lies in the combination of two potent technologies: the superior separation capability of Gas Chromatography and the unequivocal identification power of Mass Spectrometry.[8][9]

  • Gas Chromatography (GC): This technique separates compounds in a mixture based primarily on their volatility and interaction with the stationary phase of a capillary column.[8] More volatile compounds travel through the column faster, resulting in excellent separation of complex mixtures.[]

  • Mass Spectrometry (MS): As separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique chemical fingerprint of the molecule, allowing for confident identification and quantification.[8]

This hyphenated approach provides the sensitivity to detect impurities at low ppm or even ppb levels and the specificity to distinguish them from the API matrix and other components.[8][10]

A Self-Validating Experimental Protocol for GC-MS Analysis

A trustworthy protocol is a self-validating one. The following method is designed for robustness and compliance with ICH Q2(R1) validation guidelines, ensuring data integrity.[11][12]

Objective: To detect and quantify volatile impurities in Isopropyl 2-(3-oxo-2-piperazinyl)acetate. Headspace sampling is chosen to prevent contamination of the GC system with the non-volatile API.[2][13]

Step 1: Sample and Standard Preparation

  • Diluent Selection: Use 1-Methyl-2-pyrrolidinone (NMP) or Dimethyl sulfoxide (DMSO) as the diluent. These are high-boiling, polar solvents that effectively dissolve the API and a wide range of volatile impurities without interfering with the chromatogram.

  • Standard Solution: Prepare a stock standard containing known potential solvents (e.g., Isopropyl Acetate, Isopropanol, Acetone, Toluene) at a concentration relevant to the ICH limits (e.g., 100 µg/mL).

  • Sample Preparation: Accurately weigh approximately 100 mg of the Isopropyl 2-(3-oxo-2-piperazinyl)acetate sample into a 20 mL headspace vial. Add 5 mL of the diluent, and crimp the vial securely.

Step 2: Instrumentation and Parameters

  • System: An Agilent 7890B GC with a 7697A Headspace auto-sampler and a 5977B Mass Selective Detector, or equivalent.[13][14]

  • Headspace (HS) Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 105°C

    • Vial Equilibration Time: 20 minutes

  • GC Parameters:

    • Column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent. This column chemistry is ideal for separating residual solvents.[14]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split mode (10:1 ratio) at 250°C. A split injection prevents overloading the column while still providing excellent sensitivity.[15]

    • Oven Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

  • MS Parameters:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mode: Full Scan (m/z 35-350) for general screening and identification of unknown impurities. For enhanced sensitivity of known target impurities, Selected Ion Monitoring (SIM) mode can be employed.[10][15]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Step 3: Method Validation To ensure the method is fit for purpose, it must be validated according to ICH guidelines.[11]

  • Specificity: Analyze a blank (diluent only) and a spiked sample to ensure no interference at the retention times of the target impurities.

  • Linearity: Demonstrate a linear relationship between concentration and response over a range (e.g., LOQ to 150% of the specification limit), with a correlation coefficient (R²) > 0.99.[11]

  • Accuracy & Precision: Perform recovery studies by spiking the API with known amounts of impurities. Accuracy should be within 80-120%, and precision (RSD) should be less than 15%.[11][12]

  • LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[3]

Workflow for GC-MS Analysis of Volatile Impurities

Caption: Experimental workflow from sample preparation to final report generation.

Comparative Analysis: GC-MS vs. The Alternatives

While GC-MS is the premier technique, it's essential to understand its performance relative to other common methods.

GC-FID (Flame Ionization Detector)

GC-FID is a workhorse in many QC labs for routine residual solvent analysis.[16]

  • Advantage: It is robust, reliable, and generally less expensive to operate than a GC-MS system.

  • Limitation: The FID is a "carbon counter" and responds to most organic compounds, but it provides no structural information.[10] It cannot identify unknown peaks and relies solely on retention time for identification, which is not definitive. Compared to MS, its sensitivity can be lower for certain compounds, especially halogenated ones.[10]

HPLC (High-Performance Liquid Chromatography)

HPLC is the dominant technique for analyzing non-volatile and thermally unstable impurities.[][7]

  • Advantage: Excellent for polar, high-molecular-weight compounds.

  • Limitation: It is fundamentally unsuitable for analyzing the broad range of volatile impurities targeted by GC-MS.[8] Volatile compounds exhibit poor retention on typical reversed-phase HPLC columns and are difficult to detect with standard UV detectors unless they possess a chromophore. While LC-MS exists, it cannot effectively replace GC-MS for volatile analysis due to these chromatographic challenges.[8]

Direct-Injection Mass Spectrometry (e.g., SIFT-MS)

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and similar techniques offer real-time analysis of volatile compounds without prior chromatographic separation.[10]

  • Advantage: Extremely high throughput, providing results in seconds.

  • Limitation: While promising, these techniques can struggle with complex mixtures where isomers or isobaric compounds (different compounds with the same mass) are present. The robust separation provided by the GC component is critical for resolving such complexities in a pharmaceutical matrix. GC-MS remains the more established and universally accepted regulatory method.[10]

Performance Comparison Summary
Parameter GC-MS GC-FID HPLC-UV
Analyte Scope Volatile & Semi-VolatileVolatile & Semi-VolatileNon-Volatile & Thermally Labile
Selectivity Very HighModerateHigh
Sensitivity Very High (ppb levels)High (ppm levels)Moderate to High
Identification Definitive (Mass Spectrum)Tentative (Retention Time)Tentative (Retention Time)
Unknowns Analysis ExcellentNot PossibleLimited
Regulatory Acceptance Gold StandardWidely Accepted (for knowns)Standard (for non-volatiles)
Throughput ModerateModerateModerate to High
Decision Logic for Analytical Method Selection

Caption: A simplified decision tree for selecting the appropriate analytical technique.

Conclusion: The Authoritative Choice for Drug Safety

For the comprehensive analysis of volatile impurities in Isopropyl 2-(3-oxo-2-piperazinyl)acetate, GC-MS is unequivocally the superior analytical technique. It provides an unmatched combination of sensitivity, selectivity, and definitive identification that is essential for modern pharmaceutical quality control.[8] While alternatives like GC-FID are suitable for routine monitoring of known solvents, they lack the power to identify unexpected impurities or provide the level of confidence required during method development and investigation. HPLC is simply the wrong tool for this class of compounds.

By adopting a robust, validated GC-MS method, researchers, scientists, and drug development professionals can ensure their products meet the stringent safety and quality standards demanded by regulatory agencies and, ultimately, protect patient health.[11]

References

  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS for Volatile Impurity Analysis.
  • ComplianceIQ. Validation of GC/ GC-MS methodologies.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13).
  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (2005, September 15). PubMed.
  • GC-MS applications in pharmaceutical analysis. (2017, April 19). European Pharmaceutical Review.
  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. ResearchGate.
  • Analytical Methods. (2010, January 15). RSC Publishing.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Comparison of volatile trapping techniques for the comprehensive analysis of food flavourings by Gas Chromatography-Mass Spectrometry. (2020, May 13). WUR eDepot.
  • BOC Sciences. Impurity Profiling in APIs.
  • W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients.
  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers.
  • A comparison between mobile and stationary gas chromatography–mass spectrometry devices for analysis of complex volatile p. (2022, August 25). SpringerLink.
  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11). LinkedIn.
  • Organic volatile impurities in pharmaceuticals. International Journal of Applied Pharmaceutics.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Pharmaffiliates. Piperazine-impurities.
  • Yadav, D. (2023). The Importance of Organic Volatile Impurity Analysis in Pharmaceutical Manufacturing. Research & Reviews: Journal of Pharmaceutical Analysis.
  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021, July 29). Agilent.
  • Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector. (2005, February 25). PubMed.
  • Determination of Organic Volatile Impurities in Twenty-Three Different Coated Tablet Formulations Using Headspace Gas Chromatography with. (2017, August 7). Walsh Medical Media.
  • Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Internet Scientific Publications.
  • A Novel Validated HS-GC-MS method for the Trace Level Determination of Acetyl Chloride as Isopropyl Acetate in Various. (2023, October 15). International Journal of Pharmaceutical Sciences and Drug Research.

Sources

Validation

Comparative Guide: Thermal Analysis (DSC/TGA) of Isopropyl 2-(3-oxo-2-piperazinyl)acetate

Executive Summary & Compound Profile Isopropyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008493-30-8) is a critical heterocyclic intermediate, often utilized as a chiral scaffold in the synthesis of peptidomimetics and bioac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Isopropyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008493-30-8) is a critical heterocyclic intermediate, often utilized as a chiral scaffold in the synthesis of peptidomimetics and bioactive piperazine derivatives. Unlike its widely characterized analog, Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS: 33422-35-4), the isopropyl ester variant presents unique thermal stability challenges due to the steric bulk and electronic properties of the isopropyl group.

This guide provides a standardized protocol for characterizing this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). It establishes a comparative framework against the ethyl ester benchmark to validate purity, solvatomorphs, and decomposition pathways.

Chemical Identity & Reference Standards
FeatureTarget Compound Primary Reference Standard
Name Isopropyl 2-(3-oxo-2-piperazinyl)acetateEthyl 2-(3-oxopiperazin-2-yl)acetate
CAS 1008493-30-833422-35-4
Formula C

H

N

O

C

H

N

O

Mol.[1][2][3][4][5][6] Weight 200.24 g/mol 186.21 g/mol
Physical State Solid (Crystalline)Solid (Crystalline)
Melting Point To be determined (Predicted: 95–125°C)110–111°C [1]
Boiling Point ~362°C (Predicted, likely decomposes)~360°C (Predicted)

Technical Rationale: Why DSC/TGA?

For piperazine-based esters, thermal analysis is not merely about finding a melting point. It is a diagnostic tool for three critical failure modes in drug development:

  • Ester Pyrolysis (Chugaev-type elimination): Isopropyl esters are thermally more labile than ethyl esters. At high temperatures (>200°C), the isopropyl group can eliminate propene via a six-membered transition state, converting the ester back to the acid. TGA will detect this stoichiometric mass loss.

  • Ring Polymerization: The 2-oxopiperazine ring is stable up to ~250°C, but impurities (acids/bases) can catalyze ring-opening polymerization (ROP), visible as exothermic drifts in DSC before melting.

  • Solvatomorphism: Piperazine derivatives are prone to forming hydrates. A "sharp" melting point in DSC that does not match the TGA volatile loss indicates a solvate.

Experimental Protocols

A. Thermogravimetric Analysis (TGA)

Objective: Quantify volatiles (solvents/water) and determine the onset of degradation (


).
  • Instrument: TGA 5500 (or equivalent) with chemically resistant furnace.

  • Pan Type: Platinum (100 µL) or Ceramic (90 µL). Do not use Aluminum pans above 600°C.

  • Sample Mass: 5–10 mg (Powder). Ensure a thin, even layer to prevent thermal gradients.

  • Purge Gas: Nitrogen (

    
    ) at 25 mL/min (Balance) and 40 mL/min (Sample).
    
  • Method:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 600°C.

    • Optional: Hi-Res TGA (dynamic rate) if overlapping weight losses are observed.

B. Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Heat of Fusion (

), and Purity.
  • Instrument: DSC 2500 (or equivalent) with Tzero™ technology.

  • Pan Type: Tzero Aluminum Hermetic Pan (pinhole lid). Rationale: Hermetic sealing prevents sublimation of the ester before melting, which is common for low-MW organics.

  • Sample Mass: 2–4 mg.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Method:

    • Equilibrate: 0°C.

    • Heat: 10°C/min to 200°C (Stop before decomposition onset determined by TGA).

    • Cool: 10°C/min to 0°C (To check for recrystallization or glass transition).

    • Re-heat: 10°C/min to 250°C.

Comparative Analysis & Expected Results

Scenario 1: The Melting Profile

The Ethyl Ester melts sharply at 110–111°C .

  • Target (Isopropyl Ester) Expectation: Due to the bulkier isopropyl group disrupting crystal packing efficiency, the melting point is often lower than the ethyl analog, likely in the 90–105°C range. However, if the isopropyl group locks the conformation into a more symmetric lattice, it could shift higher.

  • Red Flag: A melting point <80°C suggests significant impurities or a plasticizing solvent effect (check TGA).

Scenario 2: Thermal Stability (The "Propene Effect")

This is the critical differentiator.

  • Ethyl Ester: Stable up to ~260°C. Decomposition involves random radical fragmentation.

  • Isopropyl Ester: Look for a specific mass loss step in TGA starting around 220–240°C .

    • Calculation: Loss of Propene (

      
      , MW=42) from the parent (MW=200).
      
    • Theoretical Mass Loss:

      
      .
      
    • Observation: If TGA shows a distinct 21% step followed by a plateau, your compound is undergoing clean ester elimination, not general decomposition.

Data Summary Table
ParameterEthyl Ester (Reference)Isopropyl Ester (Target)Diagnostic Interpretation

(Melt)
110.5 ± 1°CExpected: 90–125°C Lower

indicates looser crystal packing.

~120 J/gExpected: 90–110 J/g Low enthalpy (<60 J/g) suggests amorphous content.
Volatiles (

)
< 0.5%Target: < 0.5% >1% indicates hygroscopicity (common in piperazines).

(5% Loss)
~260°CExpected: ~230°C Isopropyl group is less thermally stable than Ethyl.

Visualization of Workflows

Diagram 1: Thermal Characterization Decision Tree

This workflow guides the decision-making process based on the initial TGA/DSC overlay.

ThermalWorkflow Start Start: Isopropyl 2-(3-oxo-2-piperazinyl)acetate TGA Step 1: Run TGA (30-600°C) Start->TGA CheckVolatiles Mass Loss < 120°C? TGA->CheckVolatiles Solvate High Volatiles (>2%) Likely Solvate/Hydrate CheckVolatiles->Solvate Yes Dry Low Volatiles (<0.5%) Anhydrous Material CheckVolatiles->Dry No DSC Step 2: Run DSC (Hermetic Pan) Dry->DSC CheckMelt Sharp Endotherm? DSC->CheckMelt Pure Sharp Melt (Range < 2°C) Calculate Purity (Van't Hoff) CheckMelt->Pure Yes Impure Broad Melt (Range > 5°C) Check for Eutectic Impurities CheckMelt->Impure No Decomp Exotherm before Melt? Unstable: Ring Opening Polymerization CheckMelt->Decomp Exothermic

Caption: Decision tree for characterizing piperazine ester intermediates. Yellow diamonds indicate decision points based on experimental data.

Diagram 2: Proposed Decomposition Pathway

Understanding the thermal degradation mechanism is vital for setting processing limits.

DecompPathway Compound Isopropyl Ester (Stable Solid) Transition Transition State (6-membered cyclic) Compound->Transition Elimination Heat Heat > 230°C Product1 Propene (Gas) (Mass Loss ~21%) Transition->Product1 Product2 Acid Intermediate (Unstable) Transition->Product2 Final Decarboxylation/Polymerization (Char/Residue) Product2->Final > 280°C

Caption: Theoretical thermal decomposition pathway showing the elimination of propene (TGA mass loss step) prior to full skeletal degradation.

References

  • Rochelle, G. T., et al. (2011).[4] Thermal degradation of piperazine and its structural analogs. University of Texas at Austin / ResearchGate. Retrieved from [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for DSC/TGA methodology).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Isopropyl 2-(3-oxo-2-piperazinyl)acetate

This guide provides essential safety and logistical information for the proper disposal of Isopropyl 2-(3-oxo-2-piperazinyl)acetate. As a compound frequently utilized in research and development, understanding its unique...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Isopropyl 2-(3-oxo-2-piperazinyl)acetate. As a compound frequently utilized in research and development, understanding its unique chemical properties is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's structural hazards and regulatory mandates.

Disclaimer: A specific Safety Data Sheet (SDS) for Isopropyl 2-(3-oxo-2-piperazinyl)acetate is not publicly available. Therefore, this guidance is synthesized from an expert analysis of its core chemical structures: the piperazine ring and the isopropyl acetate ester group. Users must consult the manufacturer-provided SDS for the specific product in their possession and defer to their institution's Environmental Health & Safety (EHS) office for final guidance.

Hazard Assessment: The Rationale Behind the Protocol

The disposal procedure for any chemical is dictated by its hazard profile. Isopropyl 2-(3-oxo-2-piperazinyl)acetate combines two functional groups with distinct risk profiles, necessitating a multi-faceted approach to its handling and disposal.

  • The Piperazine Core: Piperazine and its derivatives are well-documented as corrosive substances that can cause severe skin and eye damage.[1][2][3] Furthermore, they are known sensitizers, capable of causing allergic reactions or asthma-like symptoms upon exposure.[1][4] This corrosive and sensitizing nature is the primary driver for classifying this compound as a hazardous waste.

  • The Isopropyl Acetate Moiety: This ester group introduces significant flammability concerns. Isopropyl acetate is a highly flammable liquid and vapor with a low flash point.[5][6][7] Its vapors can form explosive mixtures with air and may travel to a distant ignition source.[6][7] This property dictates strict protocols for storage and handling to prevent fire or explosion.

Based on this analysis, Isopropyl 2-(3-oxo-2-piperazinyl)acetate must be managed as a flammable and corrosive hazardous waste .

Hazard ContributionChemical MoietyAssociated RisksPrimary Regulatory Driver
Corrosivity & Health Hazard Piperazine RingSevere skin/eye burns, respiratory irritation, potential for allergic sensitization.[1][2][4]EPA Resource Conservation and Recovery Act (RCRA)
Flammability Hazard Isopropyl Acetate EsterHighly flammable liquid/vapor, risk of fire/explosion, container pressurization if heated.[5][6][7]OSHA Flammable Liquids Standard (29 CFR 1910.106)

Core Directive: Immediate Safety and Spill Control

Prior to handling or disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with emergency spill procedures.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant risk of splashing.[8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.[8]

  • Body Protection: A standard laboratory coat is required. For large quantities or significant spill risk, impervious clothing should be considered.[8]

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[8]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is spilled, extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: For liquid spills, use a chemical absorbent material (e.g., vermiculite, sand) to dike the area and prevent it from entering drains. Never wash chemical waste down the sewer system.[8][9]

  • Cleanup:

    • For solids, carefully sweep or vacuum the material into a designated waste container, avoiding the generation of dust.[4]

    • For absorbed liquids, use non-sparking tools to collect the material and place it in the waste container.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill debris must be disposed of as hazardous waste, following the procedures outlined below.

Step-by-Step Disposal Protocol

The disposal of Isopropyl 2-(3-oxo-2-piperazinyl)acetate is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous waste.[9][10]

Step 1: Waste Characterization

The compound must be classified as hazardous waste. Based on its components, it would likely carry the EPA hazardous waste characteristics of Ignitability (D001) due to the isopropyl acetate moiety and potentially Corrosivity (D002) due to the piperazine core.

Step 2: Container Selection and Labeling
  • Container: Collect all waste Isopropyl 2-(3-oxo-2-piperazinyl)acetate in a designated, compatible container. The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[10][11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Isopropyl 2-(3-oxo-2-piperazinyl)acetate" .[8] The date of waste accumulation should also be clearly marked.

Step 3: Waste Segregation and Accumulation
  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's EHS department.[8] It must be kept separate from incompatible materials, particularly strong oxidizing agents.

  • Accumulation: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area must be well-ventilated and equipped with secondary containment to capture any potential leaks.[11] For flammable wastes, this area should be a designated flammables storage cabinet.

Step 4: Arranging Professional Disposal

Under federal law, hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[9]

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office to schedule a pickup.

  • Provide Documentation: Be prepared to provide the SDS (if available) or a detailed chemical description to the EHS office. They will work with a licensed hazardous waste disposal contractor for proper transportation and final disposal.[8]

  • Record Keeping: Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and required actions for the proper disposal of Isopropyl 2-(3-oxo-2-piperazinyl)acetate.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposition Gen Waste Generation (Unused reagent, contaminated labware) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Gen->PPE Container Select Compatible, Leak-Proof Waste Container PPE->Container Label Label Container: 'Hazardous Waste' + Full Chemical Name Container->Label Segregate Segregate from Incompatible Wastes (e.g., Oxidizers) Label->Segregate Store Store in Designated Satellite Accumulation Area (Well-ventilated, Secondary Containment) Segregate->Store Contact Contact Institution EHS Office for Waste Pickup Store->Contact Transport Licensed Hazardous Waste Contractor Transports Waste Contact->Transport Disposal Final Disposal at a Permitted Facility (e.g., Incineration) Transport->Disposal

Caption: Disposal workflow for Isopropyl 2-(3-oxo-2-piperazinyl)acetate.

Regulatory Framework

Compliance with federal and local regulations is mandatory. The primary regulations governing this process include:

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the comprehensive framework for managing hazardous waste from generation to disposal.[9][10]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are communicated to employees, and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) outlines requirements for handling hazardous substances.[13][14]

By adhering to the procedures outlined in this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of Isopropyl 2-(3-oxo-2-piperazinyl)acetate, protecting themselves, their colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS.
  • Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services.
  • Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. (2025). Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • SAFETY DATA SHEET - Piperazine. (2018). Thermo Fisher Scientific.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc..
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). Environmental Protection Agency.
  • SAFETY DATA SHEET - N,N'-Bis(3-aminopropyl)piperazine. (2025). Sigma-Aldrich.
  • Isopropyl Acetate Safety D
  • SAFETY DATA SHEET - Isopropyl acet
  • Safety Data Sheet: Isopropyl acet
  • Piperazine Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare.
  • Piperazine Hazard Summary. (n.d.). New Jersey Department of Health.
  • Piperazine Safety D
  • Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025). Mancomm.
  • SAFETY DATA SHEET - Piperazine. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - N,N'-Bis(3-aminopropyl)piperazine. (2025). Sigma-Aldrich.
  • Isopropyl acetate Safety D
  • Safety Data Sheet - Isopropyl Alcohol, 70%. (2026). Ricca Chemical.
  • ISOPROPYL ACETATE Material Safety Data Sheet. (n.d.). S D Fine-Chem Limited.

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Handling

Personal protective equipment for handling Isopropyl 2-(3-oxo-2-piperazinyl)acetate

Executive Safety Summary Isopropyl 2-(3-oxo-2-piperazinyl)acetate is a specialized piperazine derivative often used as a pharmaceutical intermediate.[1][2] While specific toxicological data for this exact CAS is limited,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Isopropyl 2-(3-oxo-2-piperazinyl)acetate is a specialized piperazine derivative often used as a pharmaceutical intermediate.[1][2] While specific toxicological data for this exact CAS is limited, its structural classification as a piperazine derivative mandates that it be handled as a potent respiratory and skin sensitizer .

Core Directive: Treat this substance as a high-hazard allergen. Exposure can lead to irreversible occupational asthma and allergic contact dermatitis.[2] All handling must occur within a containment device (fume hood or glovebox).[2]

Physicochemical Profile & Hazard Identification

Data based on predictive modeling and structural analog analysis.[2]

PropertyValue / Description
CAS Number 1008493-30-8
Molecular Formula C₉H₁₆N₂O₃
Molecular Weight 200.24 g/mol
Physical State Solid or Viscous Liquid (Low melting point anticipated)
Boiling Point ~362.7°C (Predicted)
Solubility Soluble in organic solvents (DMSO, DCM, Methanol); likely sparingly soluble in water.[1][2][3]
Risk Assessment (GHS Classification - Inferred)
  • Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2][3]

  • Skin/Eye Irritation (Category 2/2A): Causes skin irritation and serious eye irritation.[2]

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child (based on piperazine backbone).[2]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is task-dependent. The following protocol ensures zero-contact handling.

A. Respiratory Protection (Critical)
  • Standard Handling (Fume Hood): No personal respirator required if sash is at proper height and face velocity is >100 fpm.[2]

  • Open Bench / Spill Cleanup: PAPR (Powered Air Purifying Respirator) with HEPA filters or a Full-Face Respirator with P100 cartridges.[1][2]

    • Why? Piperazine dust/aerosols are potent sensitizers.[2] A standard N95 offers insufficient protection against high-concentration acute exposure during spills.[1][2]

B. Dermal Protection[2]
  • Gloves: Double-gloving is mandatory.[1][2]

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged contact.[1][2]

    • Change Frequency: Replace outer gloves every 2 hours or immediately upon splash.[2]

  • Body: Lab coat (buttoned to neck) + chemically resistant apron (Tyvek or similar) for transfer operations.[2]

C. Eye/Face Protection
  • Standard: Chemical splash goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the risk of liquid splash or dust entry.

  • High Risk: Face shield over goggles during reactor loading.[2]

Operational Handling Protocols

Protocol 1: Weighing & Transfer

Objective: Prevent aerosolization of the solid/oil.[2]

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[2]

  • Static Control: Use an anti-static gun or ionizer bar if the substance is a dry solid, as electrostatic charge can disperse fine dust.

  • Technique:

    • Tare the receiving vessel (with lid) before adding the substance.[2]

    • Transfer using a disposable spatula.[2]

    • Immediately seal the vessel before removing it from the balance enclosure.

    • Wipe the exterior of the container with a solvent-dampened wipe (methanol/ethanol) before removing from the hood.[2]

Protocol 2: Reaction Setup
  • Solvent Addition: Add solvent to the solid gently down the side of the flask to avoid displacing air laden with dust.

  • Temperature Control: If heating is required, use a reflux condenser with a scrubber or inert gas trap to prevent vapor escape.[2]

  • Waste Stream: All disposable items (spatulas, wipes, weigh boats) contacting the chemical must be bagged inside the hood before disposal.

Emergency Response & Disposal

Spill Cleanup Logic

Do not attempt to clean a large spill (>50g/mL) without SCBA or PAPR.[2]

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Small (<10g/mL) Inside Hood Assess->Small Large Large (>10g/mL) Or Outside Hood Assess->Large PPE_Small Wear Double Nitrile + Goggles Small->PPE_Small PPE_Large Evacuate Area Don Full-Face P100/PAPR Large->PPE_Large Absorb Cover with absorbent pads (or wet wipe if solid dust) PPE_Small->Absorb PPE_Large->Absorb Neutralize Clean surface with 10% Bleach or Soap/Water Absorb->Neutralize Disposal Seal in HazMat Bag Label 'Sensitizer Waste' Neutralize->Disposal

Caption: Decision logic for spill response emphasizing respiratory protection for large or uncontained releases.

Disposal Procedures
  • Solid/Liquid Waste: Segregate into a container labeled "Hazardous Waste - Toxic/Sensitizer" .[1][2] Do not mix with general organic solvents if possible, to prevent accidental exposure to waste handlers.

  • Destruction: Incineration is the preferred method.[2]

  • Decontamination: Decontaminate glassware with a 10% soap solution followed by a solvent rinse.[2]

References

  • ChemicalBook. (2025).[2] Isopropyl 2-(3-oxo-2-piperazinyl)acetate - CAS 1008493-30-8 Properties.[1][2][4][5][6] Retrieved from [2]

  • European Chemicals Agency (ECHA). (2023).[2] Piperazine - Substance Information & Harmonized Classification.[1][2][7] Retrieved from [2]

  • Santa Cruz Biotechnology. (2024).[2] Piperazine Safety Data Sheet (SDS).[2][8] Retrieved from [2]

  • PubChem. (2025).[2] Compound Summary: Piperazine Derivatives Toxicity.[2] National Library of Medicine.[2] Retrieved from [2]

Sources

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